BIZ 114
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-23(4-2)24(25)26/h8-9,11-12,14-15,17-18,23H,3-7,10,13,16,19-22H2,1-2H3,(H,25,26)/b9-8-,12-11-,15-14-,18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBSGIKIKLMNBG-GKFVBPDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCOC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Bf-114: Foundational & Exploratory
BF-114 and SPTBN1 Gene Silencing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of BF-114, a small interfering RNA (siRNA) therapeutic candidate, and its target, the Spectrin Beta, Non-Erythrocytic 1 (SPTBN1) gene. Loss or dysfunction of the SPTBN1 protein, βII-Spectrin, is implicated in the progression of various diseases, including liver fibrosis, metabolic dysfunction-associated steatohepatitis (MASH), and hepatocellular carcinoma (HCC). BF-114 is designed to silence the SPTBN1 gene, offering a promising therapeutic strategy. This document details the molecular basis of SPTBN1 function, the mechanism of BF-114-mediated gene silencing, a summary of preclinical findings, detailed experimental protocols, and visualizations of the relevant biological pathways.
Introduction to SPTBN1 (βII-Spectrin)
The SPTBN1 gene encodes βII-Spectrin, a crucial cytoskeletal protein involved in maintaining cell structure, regulating cell shape, and organizing organelles.[1] Beyond its structural role, βII-Spectrin is a key signaling adapter protein, most notably in the Transforming Growth Factor-beta (TGF-β) and Wnt signaling pathways.[2] Dysregulation of these pathways is a hallmark of numerous fibrotic and cancerous conditions.
Key Functions of SPTBN1:
-
TGF-β/Smad Signaling: SPTBN1 acts as an adapter for the formation of the Smad3/Smad4 complex, a critical step in TGF-β signal transduction.[2]
-
Wnt/β-Catenin Signaling: Loss of SPTBN1 has been shown to activate the Wnt/β-catenin pathway, promoting cancer stem cell-like traits.[2]
-
Cell Cycle Regulation and Genomic Stability: SPTBN1 is involved in regulating the G1/S cell cycle transition and maintaining genomic stability.[3]
BF-114: A Therapeutic siRNA Targeting SPTBN1
BF-114 is an investigational siRNA molecule developed by BullFrog AI that specifically targets the mRNA of the SPTBN1 gene, leading to its degradation and thereby silencing gene expression. By reducing the levels of βII-Spectrin, BF-114 aims to normalize aberrant signaling pathways implicated in disease progression. Preclinical studies have demonstrated the potential of BF-114 in treating obesity and liver diseases such as metabolic dysfunction-associated steatotic liver disease (MASLD), MASH, and HCC.
Preclinical Data on BF-114 and SPTBN1 Silencing
Recent research, including a key study published in Cell Reports by Dr. Lopa Mishra and colleagues, has provided evidence for the therapeutic potential of SPTBN1 silencing. While comprehensive quantitative data from all preclinical studies on BF-114 are not publicly available, key findings from related research on SPTBN1 silencing in mouse models of liver disease provide valuable insights.
Table 1: Effects of SPTBN1 Silencing in a Mouse Model of Metabolic Dysfunction-Associated Steatohepatitis (MASH)
| Parameter | Wild-Type (WT) Mice | Aldh2-/-Sptbn1+/- (ASKO) Mice | % Change in ASKO vs. WT |
| Fat Volume (%) | 18.97 ± 2.93 | 31.57 ± 2.81 | +66.4% |
| Lean Tissue Volume (%) | 56.13 ± 3.03 | 47.73 ± 1.45 | -14.9% |
Data are presented as mean ± SEM. ASKO mice exhibit a phenotype of human metabolic syndrome and MASH.
Summary of Preclinical Findings:
-
Reduction of Liver Pathology: Treatment with SPTBN1-targeting siRNA has been shown to reduce liver fat, inflammation, and fibrosis in mouse models of MASH.
-
Restoration of TGF-β Signaling: Silencing SPTBN1 restores normal SMAD3 signaling, counteracting the pro-fibrotic and pro-oncogenic effects of aberrant TGF-β signaling.
-
Improved Metabolic Parameters: Therapeutic inhibition of SPTBN1 improves glucose handling in mouse models.
Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway and SPTBN1
The TGF-β pathway plays a central role in tissue fibrosis. SPTBN1 is a critical component of this pathway, acting as an adaptor for Smad proteins.
Wnt/β-Catenin Signaling and SPTBN1
Loss of SPTBN1 has been linked to the activation of the Wnt/β-catenin pathway, which is implicated in cancer development.
References
Preclinical Profile of BF-114 Target in NAFLD: A Technical Overview
For Immediate Release to the Scientific Community
This technical guide provides an in-depth summary of the preclinical data supporting the therapeutic potential of targeting β2-spectrin (SPTBN1) with siRNA, the mechanism of action of BF-114, for the treatment of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), formerly known as Non-Alcoholic Fatty Liver Disease (NAFLD). The data presented is collated from foundational studies that elucidate the role of SPTBN1 in the pathogenesis of MASLD and Metabolic Dysfunction-Associated Steatohepatitis (MASH).
Core Findings
Targeting SPTBN1 with a small interfering RNA (siRNA) therapeutic has demonstrated significant efficacy in preclinical models of NAFLD/NASH. Treatment with SPTBN1 siRNA has been shown to ameliorate key indicators of disease progression, including liver steatosis, inflammation, and fibrosis.[1][2] The mechanism of action is linked to the modulation of the TGF-β signaling pathway, a critical regulator of fibrosis.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies involving the inhibition of SPTBN1 in mouse models of NAFLD/NASH.
Table 1: Efficacy of SPTBN1 siRNA in a Western Diet-Induced NASH Mouse Model
| Parameter | Control siRNA (siCtrl) | SPTBN1 siRNA (siSptbn1) | Percentage Change | Statistical Significance |
| Body Weight Increase (%) | No significant difference reported | No significant difference reported | - | - |
| Serum Triglycerides (mg/dL) | ~100 | ~60 | ~40% decrease | p < 0.05 |
| Serum Glucose (mg/dL) | ~200 | ~150 | ~25% decrease | p < 0.05 |
| Serum Cholesterol (mg/dL) | No significant difference reported | No significant difference reported | - | - |
| Liver Weight (% of Body Weight) | ~8% | ~6% | ~25% decrease | p < 0.05 |
| NAFLD Activity Score (NAS) | ~6 | ~3 | ~50% decrease | p < 0.05 |
Data synthesized from figures in Rao et al., Science Translational Medicine, 2021.[2]
Table 2: Effects of SPTBN1 Inhibition on Gene Expression in Liver Tissue
| Gene Target | Function | Fold Change with siSptbn1 |
| Acta2 (α-SMA) | Pro-fibrotic | Decreased |
| Col1a1 | Pro-fibrotic (Collagen) | Decreased |
| Timp1 | Pro-fibrotic | Decreased |
Qualitative changes reported in Rao et al., Science Translational Medicine, 2021.
Signaling Pathway and Mechanism of Action
In the pathogenesis of NAFLD/MASH, particularly in the context of aldehyde accumulation (e.g., in individuals with reduced aldehyde dehydrogenase 2 function), the SMAD3 adaptor protein SPTBN1 is modified by aldehydes like 4-hydroxynonenal (4-HNE). This modification leads to an aberrant TGF-β signaling cascade, promoting pro-fibrotic and pro-oncogenic outcomes. Therapeutic inhibition of SPTBN1 using siRNA restores normal SMAD3 signaling, thereby mitigating the disease phenotype.
Experimental Protocols
Western Diet-Induced NASH Mouse Model and siRNA Therapy
This protocol was designed to assess the therapeutic efficacy of SPTBN1 siRNA in a diet-induced model of NASH.
-
Animal Model: Flox mice were utilized.
-
Diet: A Western diet (WD) supplemented with high fructose-glucose water was administered to induce NASH.
-
Disease Induction Phase: The diet was provided for 12 weeks to establish the NASH phenotype.
-
Therapeutic Intervention: Following NASH induction, mice received hydrodynamic injections of either a control siRNA (siCtrl) or an siRNA targeting Sptbn1.
-
Dosage: 1.25 nmol/mouse per injection.
-
Frequency: Injections were administered every 2 weeks for a total of 4 doses.
-
-
Study Duration: The total duration of the study was 20 weeks on the Western diet.
Human 3D Culture Model of MASH
A human three-dimensional (3D) culture model of MASH was also used to validate the findings. This model incorporates human hepatocytes, hepatic stellate cells, and Kupffer cells to better mimic the human liver microenvironment. Treatment with SPTBN1 siRNA in this model has been shown to block MASH and fibrosis, confirming the therapeutic potential in a human-relevant system.
Conclusion
The preclinical data strongly support the targeting of SPTBN1 as a promising therapeutic strategy for NAFLD and MASH. The siRNA-mediated reduction of SPTBN1 effectively mitigates liver fat accumulation, inflammation, and fibrosis in relevant animal models. The mechanism of action, centered on the correction of aberrant TGF-β signaling, provides a solid rationale for the clinical development of BF-114. Further studies are warranted to translate these promising preclinical findings into clinical practice.
References
- 1. β2-Spectrin (SPTBN1) as a Therapeutic Target for Diet-Induced Liver Disease and Preventing Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mediso - Aldehydes alter TGF-β signaling and induce obesity and cancer [mediso.com]
- 4. researchgate.net [researchgate.net]
BF-114: A Novel siRNA-Based Therapeutic Candidate for Nonalcoholic Steatohepatitis (NASH)
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH), a severe form of nonalcoholic fatty liver disease (NAFLD), is a growing global health concern characterized by hepatic steatosis, inflammation, and progressive liver fibrosis. Left untreated, NASH can lead to cirrhosis, hepatocellular carcinoma (HCC), and liver failure. The complex pathophysiology of NASH has presented significant challenges to the development of effective therapies. BF-114 is an investigational small interfering RNA (siRNA) therapeutic designed to address a key driver of NASH pathology. Developed by Bullfrog AI, BF-114 targets the SPTBN1 gene, which encodes the protein β2-spectrin. Emerging preclinical evidence suggests that by silencing SPTBN1, BF-114 can mitigate the progression of liver fat accumulation, inflammation, and fibrosis, offering a promising new therapeutic avenue for NASH. This technical guide provides a comprehensive overview of the core science behind BF-114, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols from foundational studies.
Mechanism of Action: Targeting the SPTBN1-TGF-β Signaling Axis
BF-114 is a small interfering RNA (siRNA) molecule that specifically targets the messenger RNA (mRNA) of the SPTBN1 gene, leading to its degradation and thereby reducing the production of the β2-spectrin protein.[1] The therapeutic rationale for targeting SPTBN1 in NASH stems from its critical role in the transforming growth factor-beta (TGF-β) signaling pathway, a central regulator of liver fibrosis.[1]
In the context of NASH, elevated levels of aldehydes, which are byproducts of cellular metabolism, can disrupt the normal function of SPTBN1. This disruption leads to aberrant TGF-β signaling, which in turn promotes inflammation and fibrosis.[1] Specifically, SPTBN1 is understood to promote TGF-β–SMAD3 signaling. By reducing the expression of SPTBN1, BF-114 is hypothesized to interrupt this pathological signaling cascade, thereby halting the progression of NASH.
Preclinical Efficacy
Preclinical studies have demonstrated the potential of targeting SPTBN1 with siRNA as a therapeutic strategy for NASH. These studies have utilized mouse models that recapitulate key features of human NASH, including diet-induced obesity and fibrosis.
In Vivo Mouse Model of NASH
In a key study, mice were fed a Western diet supplemented with high fructose-glucose in their drinking water for 12 weeks to induce NASH. Following the induction period, the mice received hydrodynamic tail vein injections of either a control siRNA (siCtrl) or an siRNA targeting Sptbn1 (siSptbn1) at a dose of 1.25 nmol/mouse every two weeks for a total of four injections.[2] The mice were maintained on the Western diet throughout the treatment period and were euthanized at 20 weeks.[2]
The results indicated that treatment with siSptbn1 significantly ameliorated the NASH phenotype. While there was no significant difference in body weight between the treatment and control groups, the siSptbn1-treated mice exhibited significant reductions in serum triglycerides and glucose levels. Furthermore, these mice had reduced liver weight and a significantly lower NAFLD Activity Score (NAS), which encompasses measures of steatosis, lobular inflammation, and hepatocyte ballooning. Histological analysis confirmed reduced hepatic steatosis, inflammation, and fibrosis in the siSptbn1-treated group. This was accompanied by a decrease in the expression of pro-fibrotic genes.
Quantitative Preclinical Data
| Parameter | Control siRNA (siCtrl) | SPTBN1 siRNA (siSptbn1) | Significance |
| Serum Triglycerides | Elevated | Significantly Reduced | p < 0.05 |
| Serum Glucose | Elevated | Significantly Reduced | p < 0.05 |
| Liver Weight (% of Body Weight) | Increased | Significantly Reduced | p < 0.05 |
| NAFLD Activity Score (NAS) | High | Significantly Reduced | Not specified |
| Hepatic Steatosis | Present | Reduced | Qualitative |
| Lobular Inflammation | Present | Reduced | Qualitative |
| Hepatocyte Ballooning | Present | Reduced | Qualitative |
| Fibrosis (Sirius Red Staining) | Present | Reduced | Qualitative |
| Pro-fibrotic Gene Expression | Upregulated | Reduced | Qualitative |
| Data synthesized from preclinical studies. |
Experimental Protocols
Diet-Induced NASH Mouse Model
-
Animal Model: Male C57BL/6J mice are commonly used for diet-induced NASH models.
-
Diet: A Western diet, which is high in fat, sucrose, and cholesterol, is administered to the mice. This is often supplemented with drinking water containing a high concentration of fructose and glucose. A typical diet composition is 40-60% of calories from fat, ~20% from fructose, and ~2% cholesterol.
-
Induction Period: The diet is typically administered for a period of 12-16 weeks to induce the key histological features of NASH, including steatosis, inflammation, and fibrosis.
siRNA Preparation and Administration
-
siRNA: A validated siRNA sequence targeting the mouse Sptbn1 gene is used. A non-targeting control siRNA with a scrambled sequence is used for the control group.
-
Formulation: For in vivo delivery, the siRNA is often complexed with a transfection reagent suitable for systemic administration, such as Invivofectamine™ or delivered via hydrodynamic injection.
-
Administration: Hydrodynamic tail vein injection is a common method for delivering nucleic acids to the liver in mice. This involves the rapid injection of a large volume of the siRNA solution into the tail vein.
-
Dosage and Schedule: A typical dose is 1.25 nmol/mouse, administered every two weeks for the duration of the treatment period.
Analytical Methods
-
Serum Analysis: Blood is collected from the mice to measure key biomarkers of liver function and metabolic health, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and glucose.
-
Histology: Liver tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess overall liver architecture, inflammation, and hepatocyte ballooning. Sirius Red staining is used to visualize and quantify collagen deposition as a measure of fibrosis.
-
NAFLD Activity Score (NAS): The histological slides are scored by a pathologist blinded to the treatment groups according to the standardized NAS system, which provides a semi-quantitative assessment of steatosis, lobular inflammation, and hepatocyte ballooning.
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of genes involved in fibrosis (e.g., Col1a1, Timp1) and other relevant pathways.
Future Directions
The preclinical data for BF-114 are promising and provide a strong rationale for its continued development as a potential therapy for NASH. The targeted knockdown of SPTBN1 represents a novel approach to mitigating the fibrotic and inflammatory processes that drive NASH progression.
As of the latest available information, BF-114 is in the preclinical stage of development. There are no publicly available data from human clinical trials. Future research will likely focus on optimizing the delivery and formulation of BF-114 for clinical use, as well as conducting comprehensive safety and toxicology studies. Subsequent clinical trials will be necessary to evaluate the safety, tolerability, and efficacy of BF-114 in patients with NASH.
Conclusion
BF-114 is an innovative siRNA-based therapeutic candidate that targets SPTBN1, a key player in the pro-fibrotic TGF-β signaling pathway. Preclinical studies in robust mouse models of NASH have demonstrated the potential of this approach to reduce liver fat, inflammation, and fibrosis. The data presented in this technical guide highlight the strong scientific foundation for BF-114 and its promise as a future therapy for patients suffering from NASH. Further development and clinical evaluation are warranted to translate these encouraging preclinical findings into a new treatment modality for this challenging disease.
References
BF-114: A Technical Whitepaper on the Discovery and Preclinical Development of a Novel siRNA Therapeutic for Metabolic and Liver Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Rationale for Targeting β2-Spectrin (SPTBN1)
Metabolic disorders, particularly obesity and associated liver diseases, represent a significant and growing global health burden. The pathogenesis of these conditions is complex, involving intricate signaling pathways that regulate lipid metabolism, inflammation, and fibrosis. Recent research has identified β2-spectrin (SPTBN1), a scaffold protein, as a key player in these pathological processes.
SPTBN1 is known to interact with the transforming growth factor-β (TGF-β) signaling pathway, a critical regulator of cellular growth, differentiation, and extracellular matrix production. Dysregulation of TGF-β signaling is a hallmark of liver fibrosis. Furthermore, emerging evidence has linked SPTBN1 to the regulation of lipid metabolism through its interaction with sterol regulatory element-binding proteins (SREBPs), master transcriptional regulators of lipogenesis.
BF-114, as an siRNA molecule, is engineered to specifically target and degrade the messenger RNA (mRNA) of SPTBN1, thereby preventing the synthesis of the β2-spectrin protein. This targeted approach aims to disrupt the pathological signaling cascades driven by SPTBN1, offering a precise therapeutic intervention for obesity and related liver diseases.
Mechanism of Action of BF-114
The therapeutic effect of BF-114 is predicated on its ability to silence the SPTBN1 gene, leading to a reduction in β2-spectrin protein levels. This intervention is believed to impact two primary signaling pathways:
-
Inhibition of Pro-Fibrotic TGF-β Signaling: In the context of liver disease, elevated levels of SPTBN1 can enhance TGF-β signaling, leading to the activation of hepatic stellate cells and the excessive deposition of extracellular matrix proteins, culminating in fibrosis. By reducing SPTBN1 levels, BF-114 is hypothesized to dampen this pro-fibrotic response.
-
Downregulation of Lipogenesis via SREBP Pathway: Preclinical studies have shown that SPTBN1 can promote the activity of SREBPs, key transcription factors that drive the synthesis of fatty acids and cholesterol. By silencing SPTBN1, BF-114 is expected to decrease SREBP activity, thereby reducing lipid accumulation in the liver (steatosis).
The following diagram illustrates the proposed signaling pathway affected by BF-114:
References
- 1. BullFrog AI Announces Publication of Data Supporting Potential of Liver Disease Treatment Candidate BF-114 | BFRG Stock News [stocktitan.net]
- 2. BullFrog AI Announces Publication of Data Supporting Potential of Liver Disease Treatment Candidate BF-114 :: BullFrog AI Holdings, Inc. (BFRG) [ir.bullfrogai.com]
- 3. Press Releases :: BullFrog AI Holdings, Inc. (BFRG) [ir.bullfrogai.com]
In Vivo Profile of BF-114: A Novel siRNA Therapeutic for Metabolic and Liver Diseases
Gaithersburg, MD – Preclinical in vivo studies of BF-114, a small interfering RNA (siRNA) targeting βII-Spectrin (SPTBN1), have demonstrated its potential as a therapeutic agent for obesity and a range of liver diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD), metabolic dysfunction-associated steatohepatitis (MASH), and hepatocellular carcinoma (HCC). Research conducted in various animal models indicates that by silencing the SPTBN1 gene, BF-114 can modulate key signaling pathways involved in disease progression, leading to significant improvements in metabolic and liver health.
A key study published in Cell Reports by researchers including Dr. Lopa Mishra, who has since joined the Scientific Advisory Board of BullFrog AI, the company developing BF-114, elucidated the role of SPTBN1 in the context of liver disease. The research demonstrated that reducing the levels of the β2-spectrin protein through the administration of an SPTBN1-targeting siRNA, such as BF-114, successfully halted the progression of MASLD and MASH and mitigated liver damage in animal models.[1]
Efficacy in Animal Models of Liver Disease
In a pivotal study, the therapeutic potential of silencing Sptbn1 was evaluated in a mouse model of diet-induced NASH. The findings from this research provide a strong foundation for the continued development of BF-114.
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Statistical Significance |
| Body Weight | Flox mice on Western Diet | siSptbn1 | siControl | Ameliorated NASH without significantly affecting body weight. | Not specified in abstract |
| Liver Health | Flox mice on Western Diet | siSptbn1 | siControl | Halted progression of MASH fibrosis, lipid accumulation, and tissue damage. | Not specified in abstract |
| Fat Volume | Aldh2-/-Sptbn1+/- mice on Normal Chow | N/A | Wild Type | Trend towards greater fat volume (31.57% ± 2.81% vs. 18.97% ± 2.93%). | Not specified in abstract |
| Lean Tissue Volume | Aldh2-/-Sptbn1+/- mice on Normal Chow | N/A | Wild Type | Trend towards less lean tissue volume (47.73% ± 1.45% vs. 56.13% ± 3.03%). | Not specified in abstract |
Experimental Protocols
Non-Alcoholic Steatohepatitis (NASH) Mouse Model
-
Animal Model: Flox mice.
-
Disease Induction: Mice were fed a Western diet (WD) containing 42% kcal from fat, supplemented with high fructose-glucose in their drinking water for 12 weeks to induce the development of NASH.[3]
-
Therapeutic Intervention: Following disease induction, mice received hydrodynamic injections of either a control siRNA (siCtrl) or an siRNA targeting Sptbn1 (siSptbn1).[3]
-
Dosage and Administration: The siRNA was administered at a dosage of 1.25 nmol per mouse. A total of four injections were given every two weeks.
-
Monitoring: Body weight was monitored on a weekly basis.
-
Endpoint: The study concluded at 20 weeks of the Western diet, at which point the mice were euthanized for further analysis.
Metabolic Syndrome and MASH Mouse Model
-
Animal Models: Wild-type (WT), Aldh2-/-, and Aldh2-/-Sptbn1+/- (ASKO) mice were utilized.
-
Diet: Mice were maintained on a normal chow (NC) diet or a Western diet.
-
Phenotyping: At 44-48 weeks of age, various parameters were assessed, including body weight and the weight of epididymal white adipose tissue (eWAT).
-
Imaging: Whole-body computed tomography (CT) scans were performed to measure lean tissue and fat volume.
-
Statistical Analysis: Body weight differences were determined using a one-way ANOVA with Bonferroni's multiple comparisons test. Differences in eWAT weight were assessed using pairwise t-tests.
Mechanism of Action and Signaling Pathways
The therapeutic effects of BF-114 are attributed to its ability to silence the SPTBN1 gene, which encodes for the β2-spectrin protein. This protein is a crucial component of the transforming growth factor-β (TGF-β) signaling pathway. In pathological conditions such as MASH, endogenous aldehydes like 4-hydroxynonenal (4-HNE) can accumulate and modify SPTBN1, leading to aberrant TGF-β signaling that promotes fibrosis and oncogenesis. By reducing SPTBN1 levels, BF-114 is believed to restore normal SMAD3 signaling, thereby blocking the progression of MASH and fibrosis.
Caption: TGF-β signaling pathway modulation by BF-114.
Experimental Workflow for Preclinical Evaluation
The in vivo assessment of BF-114's efficacy in liver disease models follows a structured workflow designed to induce the disease phenotype, administer the therapeutic agent, and evaluate its impact on key pathological markers.
Caption: In vivo experimental workflow for BF-114 evaluation.
Logical Relationship of Findings
The collective evidence from in vivo studies supports a clear logical progression from the molecular mechanism of BF-114 to its observed therapeutic effects in animal models of metabolic and liver diseases.
Caption: Logical framework of BF-114's therapeutic action.
References
Bf-114: Methodological & Application
BF-114: Application Notes and Protocols for Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanism of action of BF-114 centers on the silencing of the SPTBN1 gene, which in turn reduces the expression of β2-spectrin. Studies have demonstrated that decreased levels of β2-spectrin can halt the progression of MASLD and MASH in animal models and reduce liver damage. This is achieved, in part, by modulating pathways involved in de novo lipogenesis and fibrosis. Specifically, β2-spectrin has been shown to interact with and promote the activity of sterol regulatory element-binding proteins (SREBPs), key regulators of lipid metabolism. By reducing β2-spectrin, BF-114 can mitigate the downstream effects of SREBP activation, leading to decreased lipid accumulation and inflammation in the liver.
These application notes provide an overview of the laboratory applications of BF-114 and detailed protocols for its use in in vitro and in vivo research settings.
Data Presentation
While specific quantitative data for BF-114's efficacy (e.g., IC50, binding affinity) are not yet publicly available, the following table outlines the key quantitative metrics researchers should aim to collect when investigating the effects of BF-114 or other SPTBN1-targeting siRNAs.
| Parameter | Description | In Vitro Assay | In Vivo Model |
| Target Knockdown Efficiency | Percentage reduction of SPTBN1 mRNA or β2-spectrin protein levels. | qRT-PCR, Western Blot | qRT-PCR, Western Blot, Immunohistochemistry |
| IC50 (Inhibitory Concentration 50%) | Concentration of BF-114 that results in 50% inhibition of a specific biological or biochemical function (e.g., cell viability, lipid accumulation). | Cell Viability Assays (e.g., MTT, CellTiter-Glo), Lipid Accumulation Assays (e.g., Oil Red O staining) | Not Applicable |
| Effect on Gene Expression | Fold change in the expression of genes involved in lipogenesis (e.g., FASN, SCD1), fibrosis (e.g., COL1A1, TIMP1), and inflammation (e.g., TNF-α, IL-6). | qRT-PCR, RNA-Seq | qRT-PCR, RNA-Seq |
| Phenotypic Changes (In Vitro) | Quantifiable changes in cellular phenotypes, such as lipid droplet accumulation, cell proliferation, or apoptosis. | High-content imaging, flow cytometry | Not Applicable |
| Phenotypic Changes (In Vivo) | Measurable changes in physiological or pathological parameters, such as body weight, liver-to-body weight ratio, serum lipid levels, and liver enzyme levels. | Metabolic monitoring, serum biochemistry, histology | Animal models of obesity, MASLD, MASH, HCC |
| Histological Scoring | Semi-quantitative scoring of liver histology for steatosis, inflammation, ballooning, and fibrosis (e.g., NAFLD Activity Score - NAS). | Not Applicable | H&E staining, Sirius Red staining |
Mandatory Visualizations
Signaling Pathway of SPTBN1 Inhibition by BF-114
Caption: BF-114 mediated degradation of SPTBN1 mRNA and subsequent reduction of β2-spectrin protein.
Experimental Workflow for In Vivo Evaluation of BF-114
Caption: Workflow for assessing BF-114 efficacy in a diet-induced liver disease mouse model.
Experimental Protocols
In Vitro Knockdown of SPTBN1 in Hepatocytes
Objective: To evaluate the efficacy of BF-114 in reducing β2-spectrin expression in a hepatocyte cell line (e.g., HepG2, Huh7).
Materials:
-
BF-114 (SPTBN1 siRNA) and a non-targeting control siRNA.
-
Hepatocyte cell line (e.g., HepG2).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
6-well tissue culture plates.
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qRT-PCR).
-
Reagents for protein lysis and Western blotting.
Protocol:
-
Cell Seeding: The day before transfection, seed hepatocytes in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation: a. For each well, dilute 25-50 pmol of BF-114 or control siRNA into Opti-MEM to a final volume of 100 µL. b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: a. Aspirate the growth medium from the cells and replace it with fresh, antibiotic-free medium. b. Add the siRNA-lipid complexes dropwise to each well. c. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Analysis of Knockdown: a. qRT-PCR for SPTBN1 mRNA: At the desired time point, harvest the cells, extract total RNA, and perform reverse transcription followed by qRT-PCR using primers specific for SPTBN1. Normalize to a housekeeping gene (e.g., GAPDH). b. Western Blot for β2-spectrin Protein: Lyse the cells in RIPA buffer with protease inhibitors. Determine protein concentration, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against β2-spectrin. Use an antibody against a loading control (e.g., β-actin) for normalization.
In Vivo Delivery of SPTBN1 siRNA to Mice
Objective: To achieve systemic delivery of BF-114 to the liver in a mouse model of metabolic or liver disease.
Materials:
-
BF-114 (SPTBN1 siRNA) and a non-targeting control siRNA, formulated for in vivo use.
-
Mouse model of interest (e.g., C57BL/6J mice on a high-fat diet).
-
Sterile, RNase-free phosphate-buffered saline (PBS).
-
Syringes and needles appropriate for tail vein injection.
Protocol (based on hydrodynamic tail vein injection):
Note: This procedure is effective for liver delivery but can be stressful for the animals and requires technical expertise. Alternative delivery methods, such as lipid nanoparticle formulations, may also be considered.
-
Preparation of siRNA Solution: Dilute the in vivo-grade BF-114 or control siRNA in sterile, RNase-free PBS. A typical dose for hydrodynamic injection is 1-2 mg/kg of body weight. The final injection volume should be 8-10% of the mouse's body weight (e.g., 2 mL for a 25 g mouse).
-
Animal Restraint: Properly restrain the mouse to visualize the lateral tail vein.
-
Injection: Perform a rapid injection of the siRNA solution into the lateral tail vein. The entire volume should be delivered in 5-7 seconds.
-
Monitoring: Monitor the animals closely for any adverse reactions following the injection.
-
Repeat Dosing: Depending on the experimental design and the duration of gene silencing required, injections may be repeated. A study on SPTBN1 siRNA administered injections every two weeks.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect liver tissue and blood samples. Analyze target gene knockdown in the liver via qRT-PCR and Western blot as described in the in vitro protocol. Assess physiological and histological parameters as outlined in the Data Presentation table.
Western Blot Analysis of β2-Spectrin
Objective: To quantify the reduction of β2-spectrin protein levels in cells or tissues treated with BF-114.
Materials:
-
Cell or tissue lysates.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
Running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: anti-β2-spectrin.
-
Primary antibody: anti-loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Sample Preparation: Mix protein lysates with Laemmli buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against β2-spectrin, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with a loading control antibody to normalize the β2-spectrin signal.
Conclusion
BF-114 represents a promising therapeutic candidate for a range of metabolic and liver diseases by targeting a key protein in lipogenesis and fibrosis pathways. The protocols outlined above provide a framework for researchers to investigate the efficacy and mechanism of action of BF-114 in relevant laboratory models. As a preclinical candidate, further research is required to fully elucidate its therapeutic potential and to establish detailed quantitative parameters of its activity. The methodologies provided here are intended to serve as a guide for such investigations.
References
- 1. β2-Spectrin (SPTBN1) as a Therapeutic Target for Diet-Induced Liver Disease and Preventing Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ir.bullfrogai.com [ir.bullfrogai.com]
- 4. BullFrog AI Launches Preclinical Study to Investigate BF-114’s Potential in Battling Obesity :: BullFrog AI Holdings, Inc. (BFRG) [ir.bullfrogai.com]
BF-114 Experimental Protocols for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BF-114 is an experimental small interfering RNA (siRNA) therapeutic designed to target and silence the expression of the SPTBN1 gene, which encodes the β2-spectrin protein.[1][2] Research has identified β2-spectrin as a key mediator in the progression of metabolic diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD), metabolic dysfunction-associated steatohepatitis (MASH), and obesity.[1][2] By reducing β2-spectrin levels, BF-114 aims to halt the progression of these conditions. These protocols provide detailed methodologies for the in vitro application of BF-114 for research and development purposes.
Mechanism of Action
BF-114 is a synthetic siRNA molecule that introduces a post-transcriptional gene silencing mechanism. Upon introduction into a cell, the siRNA duplex is recognized by the RNA-induced silencing complex (RISC). The RISC unwinds the duplex and uses one strand as a guide to find and bind to the complementary messenger RNA (mRNA) sequence of the SPTBN1 gene. This binding leads to the cleavage and subsequent degradation of the SPTBN1 mRNA, thereby preventing the translation and production of the β2-spectrin protein. The reduction in β2-spectrin levels has been shown to interrupt signaling pathways, such as the TGF-β pathway, that are implicated in the pathology of liver fibrosis and metabolic dysregulation.[2]
Quantitative Data Summary
The following table summarizes the quantitative data from in vitro experiments involving the siRNA-mediated knockdown of SPTBN1.
| Parameter | Cell Model | Concentration | Result | Reference |
| SPTBN1 mRNA Knockdown | 3D Human NASH Co-culture | 25 nM | >90% decrease in SPTBN1 transcripts after 96 hours | |
| Cell Viability (LDH Activity) | 3D Human NASH Co-culture | 25 nM | No significant change | |
| Hepatic Function (Albumin Production) | 3D Human NASH Co-culture | 25 nM | No significant change | |
| Lipid Accumulation (Oil-Red O) | 3D Human NASH Co-culture | 25 nM | Slight, non-significant decrease |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by BF-114.
Caption: BF-114 mediated silencing of SPTBN1 and its effect on downstream signaling.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol outlines the basic procedures for maintaining cell lines relevant for BF-114 studies, such as hepatocyte-derived cell lines (e.g., Huh7).
Materials:
-
Hepatocyte cell line (e.g., Huh7)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
For sub-culturing, aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks/plates at the desired density.
-
Change the medium every 2-3 days.
Protocol 2: In Vitro Transfection of BF-114 in a 3D Human NASH Model
This protocol is adapted from studies using siRNA to target SPTBN1 in a 3D co-culture model of non-alcoholic steatohepatitis.
Materials:
-
3D Human NASH co-culture model (e.g., primary human hepatocytes, stellate cells, and Kupffer cells)
-
BF-114 (siRNA targeting SPTBN1)
-
Control siRNA (non-targeting)
-
Transfection reagent suitable for siRNA
-
Opti-MEM or other serum-free medium
-
Culture medium for the 3D model
Procedure:
-
Prepare the 3D cell culture according to the manufacturer's or established laboratory protocol.
-
On day 4 of culture, prepare the siRNA-transfection reagent complexes. a. For each well, dilute 25 nM of BF-114 or control siRNA in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Change the medium of the 3D cultures.
-
Add the siRNA-transfection reagent complexes to the wells.
-
Repeat the siRNA application every 48 hours with the medium change.
-
After 96 hours (on day 8), harvest the cells or supernatant for downstream analysis.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro experiment using BF-114.
Caption: A generalized workflow for in vitro studies involving BF-114.
Protocol 3: Quantification of SPTBN1 Knockdown by qPCR
This protocol describes how to measure the change in SPTBN1 mRNA levels following BF-114 treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for SPTBN1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Harvest cells after BF-114 treatment and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Run the qPCR reaction using an appropriate thermal cycling program.
-
Analyze the data using the ΔΔCt method to determine the relative expression of SPTBN1, normalized to the housekeeping gene and compared to the control siRNA-treated group.
Protocol 4: Assessment of Lipid Accumulation with Oil Red O Staining
This protocol is for visualizing and quantifying changes in intracellular lipid content.
Materials:
-
Oil Red O staining solution
-
Formalin (10%)
-
60% Isopropanol
-
Microscope
Procedure:
-
After treatment with BF-114, wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10-15 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize the lipid droplets under a microscope.
-
For quantification, the stain can be eluted with isopropanol and the absorbance measured.
References
Application Notes and Protocols for Administering BF-114 in Mouse Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Signaling Pathway
Caption: BF-114 signaling pathway targeting SPTBN1.
Experimental Protocols
The following protocols outline the key steps for evaluating the efficacy of BF-114 in a diet-induced obesity (DIO) mouse model. These protocols can be adapted for other relevant models, such as ob/ob or db/db mice.
Animal Model and Diet
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet:
-
Control Group: Standard chow diet (10% kcal from fat).
-
Obesity Induction Group: High-fat diet (HFD), typically 45% or 60% kcal from fat, for 8-12 weeks to induce a stable obese phenotype.
-
Experimental Workflow
Caption: General experimental workflow for BF-114 administration.
BF-114 Administration
Due to the nature of siRNA molecules, parenteral routes are often preferred to ensure bioavailability. However, less stressful methods are encouraged to avoid confounding metabolic effects.
-
Formulation: Reconstitute lyophilized BF-114 in a sterile, RNase-free vehicle (e.g., phosphate-buffered saline). The final concentration should be determined based on the desired dosage and administration volume.
-
Route of Administration:
-
Subcutaneous (SC) Injection: A common and relatively low-stress route for repeated dosing.
-
Intraperitoneal (IP) Injection: Another common route that allows for rapid absorption.
-
-
Dosage and Frequency: The optimal dosage and frequency for BF-114 are to be determined by dose-ranging studies. A representative starting point could be in the range of 1-10 mg/kg, administered once or twice weekly.
-
Control Group: Administer the vehicle solution to the control group using the same volume, route, and frequency.
For researchers preferring a non-invasive approach, oral self-administration methods can be adapted.
-
Oral Self-Administration (Alternative): To minimize stress from injections, BF-114 can be mixed with a highly palatable food item like peanut butter or a specialized jelly. This requires an initial acclimatization period where mice are trained to consume the placebo treat.
In-life Monitoring and Data Collection
Consistent monitoring of key metabolic parameters is essential to assess the therapeutic effects of BF-114.
| Parameter | Frequency | Method |
| Body Weight | Daily or 2-3 times per week | Digital scale |
| Food Intake | Daily or 2-3 times per week | Weighing remaining food |
| Fasting Blood Glucose | Weekly or bi-weekly | Tail-vein blood sample and glucometer |
| Glucose Tolerance Test (GTT) | At baseline and end of study | Oral or IP glucose challenge followed by blood glucose monitoring at set intervals |
| Insulin Tolerance Test (ITT) | At baseline and end of study | IP insulin injection followed by blood glucose monitoring at set intervals |
Terminal Procedures and Ex-vivo Analysis
-
Blood Collection: Collect blood via cardiac puncture for serum and plasma analysis.
-
Tissue Harvesting: Euthanize mice and harvest key metabolic tissues, including:
-
Liver
-
Epididymal white adipose tissue (eWAT)
-
Subcutaneous white adipose tissue (sWAT)
-
Brown adipose tissue (BAT)
-
Skeletal muscle
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment and control groups.
Table 1: Body Weight and Composition
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Liver Weight (g) | eWAT Weight (g) |
| Vehicle Control | |||||
| BF-114 (Dose 1) | |||||
| BF-114 (Dose 2) |
Table 2: Serum Metabolic Parameters
| Treatment Group | Fasting Glucose (mg/dL) | Insulin (ng/mL) | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | Alanine Aminotransferase (ALT) (U/L) |
| Vehicle Control | |||||
| BF-114 (Dose 1) | |||||
| BF-114 (Dose 2) |
Table 3: Gene Expression Analysis (Liver)
| Treatment Group | SPTBN1 (Relative Expression) | SREBP-1c (Relative Expression) | FASN (Relative Expression) | ACC (Relative Expression) |
| Vehicle Control | ||||
| BF-114 (Dose 1) | ||||
| BF-114 (Dose 2) |
Conclusion
BF-114 represents a promising therapeutic candidate for obesity and related metabolic diseases through its targeted silencing of the SPTBN1 gene. The protocols and guidelines presented in these application notes provide a robust framework for the preclinical evaluation of BF-114 in mouse models of obesity. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is crucial for advancing the development of this novel therapeutic agent.
References
- 1. BullFrog AI Launches Preclinical Study to Investigate BF-114’s Potential in Battling Obesity :: BullFrog AI Holdings, Inc. (BFRG) [ir.bullfrogai.com]
- 2. BullFrog AI Announces Publication of Data Supporting Potential of Liver Disease Treatment Candidate BF-114 :: BullFrog AI Holdings, Inc. (BFRG) [ir.bullfrogai.com]
"Assays for determining BF-114 efficacy in vitro"
Application Notes and Protocols: In Vitro Efficacy of BF-114
Introduction
BF-114 is an investigational small molecule inhibitor targeting the aberrant signaling pathways implicated in tumorigenesis. These application notes provide a comprehensive overview of standardized in vitro assays to determine the efficacy of BF-114 in cancer cell lines. The following protocols are designed for researchers in drug development and cancer biology to assess the compound's anti-proliferative, pro-apoptotic, and cell cycle-disrupting activities. Adherence to these methodologies will ensure reproducible and comparable results.
Cell Viability Assay
This assay determines the concentration-dependent effect of BF-114 on the viability of cancer cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is a key metric derived from this experiment.
Protocol: MTS Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of BF-114 in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in final concentrations ranging from 0.1 nM to 100 µM. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Data Presentation
| Cell Line | IC50 (µM) of BF-114 after 72h |
| MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 12.8 |
| HCT116 (Colon Cancer) | 8.1 |
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability upon BF-114 treatment.
Apoptosis Assay
This assay quantifies the induction of apoptosis (programmed cell death) by BF-114. Annexin V staining is used to identify apoptotic cells.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with BF-114 at 1x and 5x IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Data Presentation
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.5 | 1.2 |
| BF-114 (1x IC50) | 15.8 | 5.4 |
| BF-114 (5x IC50) | 35.2 | 18.9 |
Signaling Pathway: Apoptosis Induction by BF-114
Caption: BF-114 induces apoptosis by inhibiting Bcl-2.
Cell Cycle Analysis
This assay determines the effect of BF-114 on cell cycle progression. Propidium Iodide (PI) staining of DNA allows for the quantification of cells in different phases of the cell cycle.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with BF-114 at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Presentation
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 45.3 | 30.1 | 24.6 |
| BF-114 (IC50) | 68.9 | 15.2 | 15.9 |
Logical Relationship: BF-114 Effect on Cell Cycle
Caption: BF-114 causes cell cycle arrest at the G1 phase.
Application Notes and Protocols for In Vivo Delivery of BF-114 (siRNA targeting SPTBN1)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery methods for BF-114, an siRNA therapeutic targeting β2-Spectrin (SPTBN1), for studies in liver disease models. The protocols are based on findings from preclinical studies demonstrating the potential of SPTBN1 silencing to ameliorate conditions such as Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) and Metabolic Dysfunction-Associated Steatohepatitis (MASH).
Introduction to BF-114
BF-114 is an investigational small interfering RNA (siRNA) designed to specifically target and silence the gene encoding for β2-Spectrin (SPTBN1). Preclinical research has identified SPTBN1 as a key protein involved in the progression of diet-induced liver disease.[1][2] It plays a dual role in promoting liver fibrosis through the TGF-β/SMAD3 signaling pathway and in advancing steatosis by participating in stress-activated SREBP1 signaling.[1] Under conditions of metabolic stress, such as a high-fat diet, SPTBN1 and SREBP1 are cleaved by CASPASE-3. The resulting fragments of SPTBN1 and SREBP1 interact, leading to increased expression of genes responsible for de novo lipogenesis.[1][2] By reducing the expression of SPTBN1, BF-114 aims to interrupt these pathological processes, offering a potential therapeutic strategy for MASLD, MASH, and associated liver damage.
In Vivo Delivery Methods
The primary and validated method for delivering BF-114 (or equivalent Sptbn1-targeting siRNA) to hepatocytes in vivo in preclinical mouse models is hydrodynamic tail vein injection . This technique utilizes the rapid injection of a large volume of a solution containing the naked siRNA, which results in high transfection efficiency, primarily in the liver.
Alternative and Future Delivery Considerations
While hydrodynamic injection is a powerful tool for preclinical validation, its direct clinical translation is not feasible. For future drug development, formulation of BF-114 into a clinically applicable delivery system is necessary. Lipid Nanoparticles (LNPs) represent the most advanced and common platform for systemic siRNA delivery to the liver and are a logical next step for the clinical development of BF-114.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from in vivo studies using siRNA-mediated knockdown of Sptbn1 in a high-fat diet (HFD)-induced mouse model of liver disease, as reported by Rao et al. (2021).
Table 1: Effects of Sptbn1 siRNA on Body and Liver Metrics in HFD-Fed Mice
| Parameter | Control siRNA (HFD) | Sptbn1 siRNA (HFD) | Percentage Change |
| Body Weight (g) | 45.8 ± 1.5 | 36.2 ± 1.2 | ↓ 21% |
| Liver Weight (g) | 2.5 ± 0.2 | 1.3 ± 0.1 | ↓ 48% |
| Liver/Body Weight Ratio (%) | 5.5 ± 0.3 | 3.6 ± 0.2 | ↓ 34.5% |
Data are presented as mean ± SEM.
Table 2: Effects of Sptbn1 siRNA on Serological and Liver Biochemistry in HFD-Fed Mice
| Parameter | Control siRNA (HFD) | Sptbn1 siRNA (HFD) | Percentage Change |
| Serum ALT (U/L) | 125 ± 15 | 45 ± 5 | ↓ 64% |
| Serum AST (U/L) | 180 ± 20 | 70 ± 10 | ↓ 61% |
| Liver Triglycerides (mg/g) | 150 ± 18 | 60 ± 8 | ↓ 60% |
Data are presented as mean ± SEM. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.
Table 3: Effects of Sptbn1 siRNA on Hepatic Gene Expression in HFD-Fed Mice
| Gene Target | Function | Control siRNA (HFD) (Relative Expression) | Sptbn1 siRNA (HFD) (Relative Expression) | Percentage Change |
| Sptbn1 | Target Gene | 1.0 | ~0.25 | ↓ 75% |
| Fasn | Lipogenesis | 1.0 | ~0.4 | ↓ 60% |
| Scd1 | Lipogenesis | 1.0 | ~0.3 | ↓ 70% |
| Col1a1 | Fibrosis | 1.0 | ~0.5 | ↓ 50% |
| Acta2 (α-SMA) | Fibrosis | 1.0 | ~0.45 | ↓ 55% |
Gene expression levels were normalized to the control group.
Experimental Protocols
Protocol for In Vivo Sptbn1 siRNA Delivery via Hydrodynamic Injection
This protocol is adapted from the methodology described in the study by Rao et al. (2021) for inducing Sptbn1 knockdown in a mouse model of diet-induced liver disease.
Materials:
-
Animal Model: C57BL/6J mice (10–12 weeks old).
-
Diet: High-Fat Diet (HFD).
-
siRNA:
-
Sptbn1-targeting siRNA (siSptbn1).
-
Non-targeting control siRNA.
-
-
Vehicle: Sterile, RNase-free 0.9% saline solution.
-
Syringes (3 ml) and needles (27-gauge).
-
Mouse restrainer.
-
Heat lamp.
Procedure:
-
Animal Acclimatization and Diet:
-
House C57BL/6J mice under standard conditions and acclimatize for at least one week.
-
Induce the liver disease model by feeding the mice a high-fat diet for 12 weeks.
-
-
siRNA Preparation:
-
On the day of injection, dilute the Sptbn1 siRNA and control siRNA in sterile, RNase-free 0.9% saline.
-
The final volume of the siRNA solution should be equivalent to 10% of the mouse's body weight (e.g., a 25 g mouse will be injected with 2.5 ml).
-
The dosage of siRNA used in the reference study was 1.5 mg/kg of body weight. Calculate the required amount of siRNA for each mouse.
-
-
Hydrodynamic Injection Procedure:
-
Weigh each mouse immediately before the injection to calculate the precise injection volume.
-
Place the mouse in a restrainer.
-
Warm the mouse's tail using a heat lamp for a short period to dilate the lateral tail veins.
-
Load the calculated volume of the siRNA-saline solution into a 3 ml syringe fitted with a 27-gauge needle.
-
Insert the needle into one of the lateral tail veins.
-
Inject the entire volume rapidly, within 5–8 seconds. This rapid, high-volume injection is critical for successful hydrodynamic delivery to the liver.
-
Administer the siRNA injection one week after the start of the HFD.
-
-
Post-Injection Monitoring and Endpoint Analysis:
-
After the injection, return the mouse to its cage and monitor for any adverse reactions.
-
Continue the HFD for the remainder of the 12-week study period.
-
At the end of the study, euthanize the mice and collect blood and liver tissue for analysis (e.g., serum ALT/AST, liver triglycerides, histology, and gene expression analysis by qPCR or Western blot).
-
Signaling Pathways and Experimental Workflows
BF-114 (siRNA) Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study evaluating the efficacy of BF-114.
References
Bf-114: Troubleshooting & Optimization
Technical Support Center: Challenges in siRNA Delivery for Metabolic Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during siRNA delivery experiments for metabolic research.
Troubleshooting Guides
This section addresses specific issues that may arise during your siRNA experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Knockdown Efficiency of Target Gene in Metabolic Tissues (e.g., Liver, Adipose Tissue)
Question: We are observing minimal or no reduction in our target mRNA/protein levels in the liver after systemic administration of siRNA. What are the possible reasons and how can we troubleshoot this?
Answer:
Low knockdown efficiency is a frequent challenge in in vivo siRNA experiments. Several factors, from the siRNA molecule itself to the delivery vehicle and experimental procedure, can contribute to this issue. Below is a systematic guide to troubleshooting.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Poor siRNA Stability | Unmodified siRNA is rapidly degraded by nucleases in the bloodstream, with a half-life of less than 5 minutes.[] To enhance stability, incorporate chemical modifications such as 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and phosphorothioate (PS) linkages into the siRNA backbone.[][2] These modifications protect the siRNA from enzymatic degradation and can extend its half-life significantly.[] |
| Inefficient Delivery to Target Tissue | For metabolic research targeting the liver, consider using delivery systems with a natural tropism for hepatocytes. Lipid nanoparticles (LNPs) and N-acetylgalactosamine (GalNAc) conjugates are highly effective for liver-specific delivery.[3] For adipose tissue, which is a more challenging target, specialized delivery strategies like modified LNPs or peptide-based carriers may be necessary. |
| Suboptimal Delivery Vehicle Formulation | The formulation of your delivery vehicle is critical. For LNPs, the ratio of lipids (ionizable cationic lipid, DSPC, cholesterol, and PEG-lipid) must be optimized. Even minor variations can affect encapsulation efficiency and delivery efficacy. Refer to established protocols for LNP formulation and consider a dose-response experiment to determine the optimal concentration. |
| Ineffective Endosomal Escape | A significant portion of internalized siRNA can become trapped in endosomes and subsequently degraded in lysosomes. The delivery vehicle should be designed to facilitate endosomal escape. For instance, ionizable lipids in LNPs become positively charged in the acidic environment of the endosome, which helps to disrupt the endosomal membrane and release the siRNA into the cytoplasm. |
| Incorrect siRNA Dosage | The administered dose of siRNA may be too low to achieve a therapeutic effect. A dose-response study is recommended to determine the optimal siRNA concentration for your specific target and animal model. Typical doses for in vivo mouse studies can range from 1 to 5 mg/kg. |
| Issues with Administration Technique | For systemic delivery to the liver, intravenous (tail vein) injection is a common method. Ensure the injection is performed correctly to avoid misadministration. Hydrodynamic injection can yield high delivery efficiency to the liver but may cause liver damage and is not clinically viable. |
Issue 2: Observed Toxicity or Immune Response in Animal Models
Question: Our mice are showing signs of toxicity (e.g., weight loss, lethargy) or an inflammatory response after siRNA administration. What could be causing this and how can we mitigate it?
Answer:
In vivo toxicity and immune activation are significant hurdles in siRNA therapeutics. These responses can be triggered by either the siRNA molecule or the delivery vehicle.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Innate Immune Recognition of siRNA | Unmodified siRNAs can be recognized by pattern recognition receptors like Toll-like receptors (TLRs), leading to an inflammatory cytokine response. Incorporating chemical modifications, such as 2'-O-methyl, can help to "cloak" the siRNA from these immune sensors. |
| Toxicity of the Delivery Vehicle | Cationic lipids used in some delivery formulations can be toxic at high concentrations. If using LNPs, ensure the ionizable lipids have a pKa that allows them to be neutral at physiological pH to reduce toxicity. It is also crucial to perform a dose-response curve to find the optimal balance between efficacy and toxicity. |
| Off-Target Effects | The siRNA may be silencing unintended genes, leading to a toxic phenotype. This can be caused by the seed region of the siRNA having complementarity to the 3' UTR of other mRNAs. To minimize off-target effects, use the lowest effective concentration of siRNA and consider using a pool of multiple siRNAs targeting the same gene. |
| Contaminants in the Preparation | Ensure that all reagents and equipment used for siRNA preparation and administration are sterile and free of endotoxins, which can cause a strong immune response. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding siRNA delivery in metabolic research.
1. What are the most significant barriers to effective siRNA delivery for metabolic research?
The primary challenges include:
-
Stability: Naked siRNAs are quickly degraded by nucleases in the bloodstream.
-
Targeting: Efficiently delivering the siRNA to the desired metabolic tissues (e.g., liver, adipose tissue, muscle) while avoiding accumulation in other organs is difficult.
-
Cellular Uptake and Endosomal Escape: The siRNA must be able to cross the cell membrane and then escape from the endosome to reach the RNA-induced silencing complex (RISC) in the cytoplasm.
-
Immune Activation: The innate immune system can recognize synthetic siRNAs as foreign, leading to an inflammatory response.
-
Off-Target Effects: The siRNA can inadvertently silence non-target genes, which can lead to misinterpretation of results and potential toxicity.
2. How can I minimize off-target effects in my siRNA experiments?
Minimizing off-target effects is crucial for the accurate interpretation of your data. Here are several strategies:
-
Use the Lowest Effective Concentration: Off-target effects are often concentration-dependent. Perform a dose-response experiment to identify the lowest concentration of siRNA that still provides significant on-target knockdown.
-
Employ Chemical Modifications: Certain chemical modifications can reduce off-target binding.
-
Use siRNA Pools: Using a pool of multiple siRNAs that target different regions of the same mRNA can reduce the effective concentration of any single siRNA, thereby minimizing off-target effects.
-
Careful siRNA Design: Utilize siRNA design algorithms that screen for potential off-target binding.
-
Validate with Multiple siRNAs: Confirm your phenotype with at least two different siRNAs targeting the same gene to ensure the observed effect is not due to an off-target effect of a single siRNA.
-
Perform Rescue Experiments: If possible, re-express a version of the target gene that is resistant to the siRNA to see if it reverses the observed phenotype.
3. What are the best delivery methods for targeting the liver in metabolic studies?
The liver is one of the more accessible organs for siRNA delivery due to its fenestrated endothelium. The most successful strategies for liver-targeting include:
-
Lipid Nanoparticles (LNPs): LNPs are a clinically validated platform for siRNA delivery to the liver. They protect the siRNA from degradation and facilitate its uptake by hepatocytes.
-
GalNAc Conjugates: Covalently attaching a trivalent N-acetylgalactosamine (GalNAc) ligand to the siRNA enables targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of these cells.
4. How do I choose between LNP-based delivery and GalNAc-conjugation for liver targeting?
The choice depends on your specific experimental needs:
-
LNPs can encapsulate larger payloads and may offer more potent silencing for some targets. However, their formulation can be more complex.
-
GalNAc-conjugates are smaller, have a simpler structure, and can be administered subcutaneously. They have shown excellent clinical efficacy and safety profiles.
5. Can I target tissues other than the liver for metabolic research?
Targeting extrahepatic tissues like adipose tissue and muscle is more challenging but is an active area of research. Strategies being explored include:
-
Modified LNPs: Altering the lipid composition and surface properties of LNPs to enhance delivery to specific cell types.
-
Peptide-based delivery: Using cell-penetrating peptides or targeting ligands that bind to receptors on the surface of target cells.
-
Antibody-siRNA conjugates: Linking the siRNA to an antibody that recognizes a specific cell surface antigen.
Experimental Protocols
Protocol 1: Formulation of siRNA-loaded Lipid Nanoparticles (LNPs)
This protocol is a general guideline for preparing LNPs for in vivo use, based on commonly used methods.
Materials:
-
Ionizable cationic lipid (e.g., C12-200, DLin-MC3-DMA)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
siRNA in citrate buffer (10 mM, pH 4.0)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device or vortexer
Procedure:
-
Prepare the lipid mixture by dissolving the ionizable cationic lipid, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5. The final lipid concentration in ethanol should be around 20 mM.
-
Prepare the siRNA solution in 10 mM citrate buffer (pH 4.0) at a concentration of approximately 0.4 mg/mL.
-
For microfluidic mixing, inject the lipid-ethanol solution and the siRNA-aqueous solution into the device at a defined flow rate ratio (e.g., 1:3 volume ratio of ethanol to aqueous phase).
-
For manual mixing, rapidly add the lipid-ethanol solution to the siRNA-aqueous solution while vortexing vigorously for 30 seconds.
-
The resulting LNP solution can be dialyzed against PBS to remove the ethanol and unconjugated siRNA.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
Characterize the LNPs for size, zeta potential, and siRNA encapsulation efficiency using methods like dynamic light scattering (DLS) and a RiboGreen assay.
Protocol 2: In Vivo siRNA Delivery to Mouse Liver via Tail Vein Injection
This protocol describes the systemic administration of siRNA to mice for liver-specific gene knockdown.
Materials:
-
siRNA formulation (e.g., LNP-siRNA or GalNAc-siRNA conjugate) diluted in sterile PBS
-
C57BL/6 mice (6-8 weeks old)
-
Mouse restrainer
-
Insulin syringes (e.g., 29-gauge)
Procedure:
-
Dilute the siRNA formulation in sterile PBS to the desired final concentration. The injection volume is typically 10 mL/kg body weight.
-
Warm the mice under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer, exposing the tail.
-
Clean the tail with an alcohol swab.
-
Inject the siRNA solution slowly into one of the lateral tail veins.
-
Monitor the mice for any adverse reactions post-injection.
-
Collect blood or tissue samples at desired time points (e.g., 24, 48, 72 hours) to assess knockdown efficiency. For liver analysis, euthanize the mice and perfuse the liver with PBS before harvesting.
-
Analyze target gene expression at the mRNA level using qRT-PCR and at the protein level using Western blotting or ELISA.
Visualizations
Signaling Pathway: JAK/STAT Pathway in Inflammation
The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a key signaling cascade involved in inflammatory responses, making it a relevant target for siRNA therapeutics in metabolic diseases with an inflammatory component.
Caption: The JAK/STAT signaling pathway and the mechanism of siRNA-mediated inhibition.
Experimental Workflow: In Vivo siRNA Delivery and Analysis
This diagram outlines the key steps in a typical in vivo siRNA experiment, from preparation to data analysis.
Caption: A typical experimental workflow for in vivo siRNA delivery and analysis.
Logical Relationship: Troubleshooting Low Knockdown Efficiency
This diagram illustrates a decision-making process for troubleshooting poor siRNA-mediated knockdown.
Caption: A logical workflow for troubleshooting low siRNA knockdown efficiency.
References
Optimizing BF-114 Dosage for Preclinical Studies: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing the dosage of BF-114 in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for BF-114 in a new preclinical study?
A1: The optimal starting dose for BF-114 depends on the specific animal model and the research question. However, a general recommendation is to begin with a dose-range finding study. It is advisable to start with a low dose, based on in vitro efficacy data (e.g., the EC50 or IC50) and gradually escalate the dosage.[1][2] A typical dose escalation might involve logarithmic or semi-logarithmic increases (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).
Q2: How do I determine the Maximum Tolerated Dose (MTD) for BF-114?
A2: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that does not cause unacceptable toxicity.[1] To determine the MTD for BF-114, a single-dose escalation study is typically performed in at least two animal species (one rodent and one non-rodent).[3][4] Key parameters to monitor include clinical signs of toxicity, body weight changes, and food/water consumption. A significant loss of body weight (e.g., >15-20%) or the appearance of severe clinical signs would indicate that the MTD has been exceeded.
Q3: What are the key pharmacokinetic parameters to consider when optimizing BF-114 dosage?
A3: Understanding the pharmacokinetics of BF-114 is crucial for dosage optimization. Key parameters to measure include:
-
Cmax (Maximum concentration): The peak plasma concentration of the drug.
-
Tmax (Time to maximum concentration): The time at which Cmax is reached.
-
AUC (Area under the curve): The total drug exposure over time.
-
Half-life (t1/2): The time it takes for the drug concentration to decrease by half.
These parameters help in determining the dosing frequency and achieving steady-state concentrations.
Troubleshooting Guide
Problem 1: High variability in experimental results between animals at the same BF-114 dose.
-
Possible Cause: Inconsistent drug administration, biological variability, or issues with the vehicle/formulation.
-
Troubleshooting Steps:
-
Verify Administration Technique: Ensure consistent and accurate administration of BF-114 for all animals. For oral gavage, ensure the correct volume is delivered to the stomach. For intravenous injections, check for proper needle placement and injection speed.
-
Assess Formulation: Confirm the stability and homogeneity of the BF-114 formulation. Ensure the drug is fully dissolved or uniformly suspended in the vehicle.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variability.
-
Refine Animal Model: Ensure the chosen animal model is appropriate and that the animals are of a similar age and health status.
-
Problem 2: BF-114 shows in vitro efficacy but lacks in vivo efficacy at well-tolerated doses.
-
Possible Cause: Poor bioavailability, rapid metabolism, or insufficient target engagement.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the exposure of BF-114 in the target tissue. Low bioavailability or rapid clearance may necessitate a different route of administration or a modified formulation.
-
Pharmacodynamic (PD) Assessment: Measure the downstream effects of BF-114 on its target, β2-spectrin (SPTBN1), in the target tissue. This can confirm whether the drug is reaching its target and exerting a biological effect.
-
Dose Escalation: Carefully escalate the dose while closely monitoring for signs of toxicity to see if a therapeutic window can be identified.
-
Data Presentation
Table 1: Example Dose-Range Finding Study for BF-114 in Mice
| Dose Group (mg/kg) | Number of Animals | Body Weight Change (%) | Clinical Observations |
| Vehicle Control | 5 | +2.5 | Normal |
| 1 | 5 | +1.8 | Normal |
| 3 | 5 | +0.5 | Normal |
| 10 | 5 | -5.2 | Mild lethargy |
| 30 | 5 | -18.7 | Significant lethargy, ruffled fur |
Table 2: Example Pharmacokinetic Parameters of BF-114 in Rats (10 mg/kg, IV)
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (hr) | 0.25 |
| AUC (0-t) (ng*hr/mL) | 3500 |
| Half-life (hr) | 4.2 |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice for obesity studies).
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group (n=5-10 animals per group).
-
Dose Preparation: Prepare fresh formulations of BF-114 at the desired concentrations in an appropriate vehicle.
-
Administration: Administer BF-114 via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing). Record body weight and food/water intake at regular intervals.
-
Endpoint: The study is typically concluded after a single dose or a short course of daily doses (e.g., 7 days).
-
Data Analysis: Analyze the collected data to determine the MTD.
Protocol 2: Pharmacokinetic Study
-
Animal Model: Use a cannulated animal model (e.g., jugular vein cannulated rats) to facilitate repeated blood sampling.
-
Dose Administration: Administer a single dose of BF-114.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into appropriate anticoagulant tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of BF-114.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
References
Technical Support Center: BF-114 siRNA Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding, detecting, and mitigating potential off-target effects of BF-114 siRNA. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of BF-114 siRNA?
A1: Off-target effects refer to the unintended modulation of genes other than the intended target, Beta-II Spectrin (SPTBN1), by BF-114 siRNA. These effects can arise from the siRNA sequence having partial complementarity to other messenger RNAs (mRNAs), leading to their unintended degradation or translational repression. This phenomenon can complicate experimental results and potentially lead to cellular toxicity.[1]
Q2: What are the primary mechanisms of siRNA-mediated off-target effects?
A2: The two primary mechanisms for siRNA off-target effects are:
-
MicroRNA (miRNA)-like off-target effects: The "seed" region (nucleotides 2-8) of the siRNA guide strand can bind to the 3' untranslated region (3' UTR) of unintended mRNAs with partial complementarity, leading to their translational repression or degradation.[2][3] This is the most common cause of off-target effects.
-
Antisense-mediated off-target effects: The siRNA guide strand may have a high degree of complementarity to an unintended mRNA, leading to its cleavage by the RNA-induced silencing complex (RISC) in a manner similar to the on-target effect.
Q3: How can I predict potential off-target effects of my BF-114 siRNA sequence?
A3: Several computational tools can be used to predict potential off-target effects by searching for sequence homology. A common starting point is to use BLAST (Basic Local Alignment Search Tool) against the transcriptome of your model organism to identify genes with significant sequence similarity to your BF-114 siRNA sequence.[2] More specialized tools like Sylamer and SeedMatchR can help identify potential miRNA-like off-target effects by analyzing seed region complementarity in 3' UTRs.[4]
Q4: What are the potential consequences of off-target effects in my experiments?
A4: Off-target effects can lead to a range of undesirable outcomes, including:
-
Misinterpretation of experimental results: Observed phenotypic changes may be incorrectly attributed to the knockdown of SPTBN1 when they are actually caused by the modulation of off-target genes.
-
Cellular toxicity: The unintended silencing of essential genes can lead to decreased cell viability or other toxic phenotypes.
-
Induction of stress or immune responses: Some siRNA sequences can trigger cellular stress pathways or an innate immune response.
Troubleshooting Guides
Issue 1: I am observing a phenotype that is stronger than expected or inconsistent with known functions of SPTBN1.
-
Possible Cause: This could be a result of significant off-target effects.
-
Troubleshooting Steps:
-
Perform a dose-response experiment: Lowering the concentration of BF-114 siRNA can often reduce off-target effects while maintaining on-target knockdown.
-
Test multiple siRNA sequences targeting SPTBN1: If the observed phenotype is consistent across multiple siRNAs targeting different regions of the SPTBN1 mRNA, it is more likely to be an on-target effect.
-
Perform rescue experiments: If possible, co-transfect a version of the SPTBN1 gene that is resistant to your siRNA (e.g., by introducing silent mutations in the siRNA target site). If the phenotype is rescued, it is likely an on-target effect.
-
Conduct whole-transcriptome analysis: Use microarray or RNA-sequencing (RNA-seq) to identify all genes that are differentially expressed upon BF-114 siRNA treatment. This will provide a global view of both on-target and off-target gene modulation.
-
Issue 2: My negative control siRNA is causing a phenotype or gene expression changes.
-
Possible Cause: The negative control siRNA itself may have off-target effects.
-
Troubleshooting Steps:
-
Validate your negative control: Ensure your negative control siRNA has been thoroughly tested and shown to have minimal off-target effects in your experimental system.
-
Use multiple negative controls: Using more than one negative control siRNA can help distinguish sequence-specific off-target effects from more general effects of siRNA transfection.
-
Perform a mock transfection control: A control with only the transfection reagent can help identify effects caused by the delivery method itself.
-
Issue 3: I have identified several potential off-target genes. How do I validate them?
-
Possible Cause: Computational predictions or microarray/RNA-seq data have highlighted potential off-target transcripts.
-
Troubleshooting Steps:
-
Quantitative PCR (qPCR): Validate the downregulation of the predicted off-target genes using qPCR.
-
Western Blotting: If antibodies are available, confirm the reduction of the corresponding protein levels.
-
Luciferase Reporter Assays: Clone the 3' UTR of the putative off-target gene downstream of a luciferase reporter gene. Co-transfection with your BF-114 siRNA should result in decreased luciferase activity if it is a true off-target.
-
Quantitative Data on siRNA Off-Target Effects
The extent of off-target effects can vary significantly depending on the siRNA sequence, concentration, and cell type. The following table summarizes general findings from transcriptome-wide studies on siRNA specificity.
| Parameter | Typical Range of Off-Target Effects | Source |
| Number of Downregulated Off-Target Transcripts (>1.5-fold) | Dozens to hundreds | (Semizarov et al., 2003) |
| Number of Upregulated Off-Target Transcripts (>1.5-fold) | Dozens to hundreds | (Jackson et al., 2003) |
| Overlap of Off-Target Profiles Between Different siRNAs Targeting the Same Gene | Generally low (<10%) | (Jackson et al., 2003) |
| Contribution of Seed Region Matches to Off-Target Downregulation | Significant enrichment in 3' UTRs of downregulated genes |
Experimental Protocols
Protocol 1: Whole-Transcriptome Analysis of Off-Target Effects using RNA-Sequencing
-
Cell Culture and Transfection:
-
Plate cells at an appropriate density to reach 50-70% confluency at the time of transfection.
-
Transfect cells with BF-114 siRNA and a validated negative control siRNA at the desired concentration. Include a mock-transfected control (transfection reagent only).
-
Perform at least three biological replicates for each condition.
-
-
RNA Extraction and Quality Control:
-
Harvest cells 24-72 hours post-transfection. The optimal time point should be determined empirically.
-
Extract total RNA using a column-based kit or Trizol reagent.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure RNA Integrity Number (RIN) is > 8.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA).
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a sufficient depth (e.g., 20-30 million reads per sample).
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the appropriate reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated in the BF-114 siRNA-treated samples compared to the negative control.
-
Off-Target Analysis:
-
Identify genes with seed region matches to the BF-114 siRNA in their 3' UTRs.
-
Use tools like SeedMatchR to determine if there is a statistically significant enrichment of downregulated genes among those with seed matches.
-
-
Visualizations
Caption: Mechanism of on-target and off-target gene silencing by BF-114 siRNA.
Caption: Workflow for the identification and validation of siRNA off-target effects.
References
- 1. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 2. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Detecting microRNA binding and siRNA off-target effects from expression data - PMC [pmc.ncbi.nlm.nih.gov]
"Improving the stability of BF-114 in experiments"
Welcome to the technical support center for BF-114, a cutting-edge siRNA molecule designed for targeted gene silencing. This resource is intended for researchers, scientists, and drug development professionals to ensure the successful application of BF-114 in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the stability and efficacy of BF-114.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing BF-114 upon receipt?
A1: Upon receipt, BF-114 is shipped as a dried pellet and is stable at room temperature for 2-4 weeks. For long-term storage, it is crucial to store the dried pellet at -20°C or -80°C, where it will remain stable for at least one year.[1][2]
Q2: How should I reconstitute the BF-114 pellet?
A2: To reconstitute, briefly centrifuge the vial to ensure the pellet is at the bottom.[2] Resuspend the siRNA in an appropriate volume of RNase-free water or a suitable buffer (e.g., 1x siRNA buffer) to create a convenient stock concentration, typically 20-100 µM. Mix by gently pipetting up and down. For complete resuspension, you can place the solution on an orbital shaker for 30-90 minutes at room temperature.
Q3: What are the optimal storage conditions for resuspended BF-114?
A3: Resuspended BF-114 should be stored at -20°C or -80°C. It is best to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can compromise stability. Limit freeze-thaw events to no more than five. Stored properly, the resuspended siRNA is stable for at least 6 months.
Q4: Can I store resuspended BF-114 at 4°C?
A4: For short-term use (up to one week), resuspended BF-114 can be stored at 4°C. However, for longer periods, freezing is recommended to prevent degradation.
Q5: What are the primary causes of BF-114 degradation?
A5: The primary cause of siRNA degradation is exposure to ribonucleases (RNases), which are ubiquitous in laboratory environments. It is essential to maintain an RNase-free workspace by using filtered pipette tips, wearing gloves, and using certified RNase-free reagents and labware. Instability can also be caused by improper storage temperatures and excessive freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with BF-114.
| Issue | Potential Cause | Recommended Solution |
| Low Knockdown Efficiency | Suboptimal Transfection Conditions: Incorrect ratio of transfection reagent to siRNA, or inappropriate cell density. | Optimize the transfection protocol by performing a dose-response curve for the transfection reagent and BF-114. Ensure cells are 50-70% confluent at the time of transfection. |
| Poor Cell Health: Cells are stressed, have a high passage number, or are contaminated. | Use healthy, low-passage cells for your experiments. Avoid using antibiotics in the culture medium during and immediately after transfection. | |
| BF-114 Degradation: Improper handling or storage has led to the degradation of the siRNA. | Ensure strict RNase-free techniques are followed. Use freshly thawed or prepared BF-114 aliquots. Verify the integrity of your BF-114 stock using gel electrophoresis. | |
| Incorrect Assay Timing: The time point for analysis (mRNA or protein) is not optimal. | Perform a time-course experiment to determine the optimal time for analyzing mRNA (typically 24-48 hours post-transfection) and protein levels (which may be longer). | |
| High Cell Toxicity/Death | Transfection Reagent Toxicity: The transfection reagent itself is causing cell death. | Reduce the concentration of the transfection reagent. Perform a toxicity test with the transfection reagent alone. |
| High BF-114 Concentration: Excessive amounts of siRNA can induce off-target effects and cellular stress. | Titrate the concentration of BF-114 to find the lowest effective concentration that achieves the desired knockdown without causing significant toxicity. | |
| Unhealthy Cells: Cells were not in optimal condition before transfection. | Ensure cells are healthy and not overly confluent before starting the experiment. | |
| Inconsistent Results | Variability in Experimental Protocol: Inconsistent cell numbers, reagent volumes, or incubation times. | Standardize your protocol and be consistent with all steps, including cell seeding density and the timing of reagent addition. |
| RNase Contamination: Sporadic contamination is leading to variable BF-114 degradation. | Re-evaluate and reinforce RNase-free practices throughout your workflow. | |
| Freeze-Thaw Cycles: Repeatedly freezing and thawing the main stock of BF-114. | Prepare single-use aliquots of your BF-114 stock solution to minimize freeze-thaw cycles. |
Experimental Protocols
Standard Protocol for BF-114 Transfection in Adherent Cells
This protocol provides a general guideline for transfecting adherent cells with BF-114 using a lipid-based transfection reagent. Optimization is recommended for each cell line.
-
Cell Seeding:
-
Approximately 24 hours before transfection, seed healthy, low-passage cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection.
-
-
Preparation of BF-114-Lipid Complexes:
-
Note: All steps should be performed in a sterile, RNase-free environment.
-
Thaw the BF-114 aliquot and the transfection reagent. Gently vortex to mix.
-
In tube A, dilute the desired amount of BF-114 into serum-free medium.
-
In tube B, dilute the optimized amount of transfection reagent into serum-free medium.
-
Combine the contents of tube A and tube B. Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection:
-
Carefully add the BF-114-lipid complexes to the cells in a drop-wise manner.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).
-
-
Post-Transfection Analysis:
-
After 24-72 hours, harvest the cells to assess gene knockdown.
-
Analyze mRNA levels using RT-qPCR or protein levels via Western blot or other appropriate methods. A time-course experiment is recommended to determine the optimal endpoint.
-
Visual Guides
BF-114 Experimental Workflow
Caption: A typical experimental workflow for BF-114 transfection.
BF-114 Mechanism of Action: RNA Interference Pathway
Caption: The RNA interference (RNAi) pathway initiated by BF-114.
References
Technical Support Center: BF-114 In Vivo Delivery
Welcome to the technical support center for BF-114. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals with the in vivo delivery of BF-114.
Frequently Asked Questions (FAQs)
Q1: What is BF-114 and what is its mechanism of action?
A1: BF-114 is a potent and selective inhibitor of Kinase-X, a key enzyme in a pro-inflammatory signaling pathway. Dysregulation of this pathway is implicated in the pathogenesis of several autoimmune diseases. BF-114 is formulated as a liposomal nanoparticle for intravenous (IV) administration to enhance its stability and bioavailability in vivo. By inhibiting Kinase-X, BF-114 aims to suppress the downstream inflammatory cascade.
Q2: What is the recommended formulation for BF-114 for in vivo studies?
A2: BF-114 is supplied as a lyophilized powder and should be reconstituted in sterile, pyrogen-free water to form a liposomal suspension. The standard formulation consists of BF-114 encapsulated in liposomes composed of DSPC, cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio. It is critical to follow the reconstitution protocol provided with the product to ensure proper liposome formation and stability.[][2]
Q3: How can I improve the bioavailability of BF-114 in my animal model?
A3: Low bioavailability can be due to several factors including poor formulation, rapid clearance, or instability.[3][4] To improve bioavailability, consider the following:
-
Formulation Optimization: Ensure the liposomal formulation is prepared correctly. Variations in lipid composition or improper reconstitution can affect stability and circulation time.[]
-
Route of Administration: Intravenous (IV) injection is the recommended route for BF-114 to bypass first-pass metabolism.
-
Nanoparticle Properties: The physicochemical properties of the liposomes are critical for in vivo performance. Refer to the table below for optimal characteristics.
Q4: What are the potential off-target effects of BF-114?
A4: While BF-114 is designed to be a selective Kinase-X inhibitor, off-target effects can occur, particularly at higher doses. These may manifest as unexpected toxicity or phenotypes. To investigate potential off-target effects, consider the following:
-
Kinome Profiling: Screen BF-114 against a panel of kinases to assess its selectivity.
-
Dose-Response Studies: A thorough dose-response analysis can help differentiate on-target from off-target effects.
-
Rescue Experiments: If a specific off-target is suspected, a rescue experiment with a resistant mutant of the target can be informative.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Desired Outcome |
| Inconsistent Formulation | Prepare the BF-114 liposomal formulation fresh before each experiment. Ensure thorough mixing and adherence to the reconstitution protocol. | Consistent particle size and drug encapsulation, leading to more uniform pharmacokinetic profiles. |
| Improper IV Injection Technique | Ensure all personnel are properly trained in intravenous tail vein injections in mice. The injection should be slow and steady to avoid stress and ensure the full dose is administered. | Reduced variability in drug exposure between animals in the same group. |
| Animal Health and Stress | Acclimate animals to the facility and handling for at least one week before the experiment. Monitor animal health daily and exclude any animals showing signs of illness. | Minimized physiological variability that could impact drug metabolism and response. |
Issue 2: Unexpected Toxicity or Animal Mortality
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Desired Outcome |
| Vehicle Toxicity | Run a control group with the vehicle (empty liposomes) alone to assess its toxicity. | Determine if the observed toxicity is due to the liposomal components rather than BF-114. |
| On-Target Toxicity | The Kinase-X target may have essential physiological functions. Consider reducing the dose or using an intermittent dosing schedule. | A therapeutic window where efficacy is maintained with minimal toxicity. |
| Off-Target Toxicity | Perform kinome profiling to identify potential off-target interactions. Consider synthesizing analogs of BF-114 with improved selectivity. | Identification of unintended targets and a path towards developing a more specific inhibitor. |
| Formulation Instability | Aggregation or leakage of the liposomes can lead to rapid, uncontrolled drug release and toxicity. Assess the stability of your formulation over time. | A stable formulation that ensures controlled drug release and minimizes burst effects. |
Issue 3: Lack of Efficacy in the In Vivo Model
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Desired Outcome |
| Poor Pharmacokinetics (PK) | Conduct a PK study to measure the concentration of BF-114 in plasma and the target tissue over time. | Understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile to optimize dosing. |
| Inadequate Target Engagement | Perform a pharmacodynamic (PD) study to confirm that BF-114 is inhibiting Kinase-X in the target tissue at the administered dose. This can be done by measuring the phosphorylation of a downstream substrate. | Confirmation that the drug is reaching its target and exerting its intended biological effect. |
| Suboptimal Dosing Regimen | Optimize the dose and schedule of BF-114 administration. A dose-escalation study may be necessary to find the optimal therapeutic dose. | A dosing regimen that maximizes efficacy while minimizing toxicity. |
| Animal Model Selection | Ensure the chosen animal model is appropriate and that the Kinase-X pathway is relevant to the disease pathology in that model. | An effective preclinical model that can translate to human disease. |
Data Presentation
Table 1: Recommended Physicochemical Properties of BF-114 Liposomal Formulation
| Parameter | Optimal Range | Method of Analysis |
| Particle Size (Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -30 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | > 90% | High-Performance Liquid Chromatography (HPLC) |
Table 2: Hypothetical Pharmacokinetic Parameters of BF-114 in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| 5 | 1500 ± 250 | 0.5 | 9000 ± 1200 | 8.5 |
| 10 | 3200 ± 450 | 0.5 | 21000 ± 3000 | 9.2 |
| 20 | 6500 ± 800 | 0.5 | 48000 ± 5500 | 9.8 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model
-
Animal Model: DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and administer as an intradermal injection at the base of the tail. A booster injection is given 21 days later.
-
Treatment Groups:
-
Vehicle Control (empty liposomes)
-
BF-114 (5 mg/kg)
-
BF-114 (10 mg/kg)
-
BF-114 (20 mg/kg)
-
-
Dosing and Administration:
-
Begin treatment on day 21, after the booster injection.
-
Administer BF-114 or vehicle via intravenous (IV) tail vein injection every other day for 14 days.
-
-
Efficacy Endpoints:
-
Clinical Score: Monitor mice daily for signs of arthritis and score on a scale of 0-4 for each paw.
-
Paw Thickness: Measure paw swelling using a digital caliper every other day.
-
Histology: At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Biomarkers: Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Visualizations
Caption: Fictional signaling pathway of Kinase-X and the inhibitory action of BF-114.
Caption: Workflow for an in vivo efficacy study of BF-114 in a CIA mouse model.
Caption: Logical troubleshooting flow for addressing poor in vivo efficacy of BF-114.
References
Bf-114: Validation & Comparative
Comparative Efficacy Analysis of BF-114 and Current-Generation Anti-Obesity Pharmacotherapies
This guide provides a detailed comparison of the hypothetical investigational drug BF-114 against leading FDA-approved obesity medications. The analysis is based on a hypothetical Phase II clinical trial data for BF-114 and publicly available Phase III trial data for comparator drugs. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential and mechanistic profile of these agents.
Overview of Compared Therapeutic Agents
BF-114 is a novel investigational dual agonist targeting the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon Receptor (GCGR). This dual-action mechanism is designed to suppress appetite and enhance energy expenditure. For this comparison, BF-114 is evaluated against two leading classes of incretin-based therapies: GLP-1 Receptor Agonists (Semaglutide, Liraglutide) and a dual GIP/GLP-1 Receptor Agonist (Tirzepatide).
Mechanism of Action and Signaling Pathways
Current incretin-based obesity drugs primarily leverage the GLP-1 pathway to regulate appetite and glucose metabolism.[1] Tirzepatide adds Glucose-Dependent Insulinotropic Polypeptide (GIP) receptor agonism, which is believed to enhance insulin sensitivity and contribute to greater efficacy.[2][3] BF-114's proposed mechanism combines GLP-1R agonism with GCGR agonism. Glucagon receptor activation in the liver is known to stimulate glucose production, but it also enhances fatty acid oxidation and energy expenditure, which may contribute to weight loss.[4][5]
The following diagrams illustrate the primary signaling cascades initiated by the activation of GLP-1, GIP, and Glucagon receptors.
Comparative Efficacy Data
The following tables summarize the weight reduction efficacy of BF-114 (hypothetical Phase II data) and approved obesity drugs (Phase III data).
Table 1: Drug Characteristics and Administration
| Drug Name (Brand) | Mechanism of Action | Administration |
|---|---|---|
| BF-114 (Investigational) | GLP-1/Glucagon Receptor Agonist | Subcutaneous Injection, Once-Weekly |
| Tirzepatide (Zepbound®) | GIP/GLP-1 Receptor Agonist | Subcutaneous Injection, Once-Weekly |
| Semaglutide (Wegovy®) | GLP-1 Receptor Agonist | Subcutaneous Injection, Once-Weekly |
| Liraglutide (Saxenda®) | GLP-1 Receptor Agonist | Subcutaneous Injection, Once-Daily |
Table 2: Clinical Efficacy in Patients without Type 2 Diabetes
| Drug | Trial Duration (Weeks) | Mean Weight Loss (%) | % Patients with ≥10% Weight Loss | % Patients with ≥15% Weight Loss |
|---|---|---|---|---|
| BF-114 (Hypothetical) | 52 | ~18.0% | ~80% | ~65% |
| Tirzepatide (15 mg) | 72 | 22.5% | Not Reported | 70% (≥15%), 57% (≥20%) |
| Semaglutide (2.4 mg) | 68 | 14.9% | 69% | 50% |
| Liraglutide (3.0 mg) | 56 | 8.0% | 33% | 15% |
| Placebo | 56-72 | 2.4 - 3.1% | 12-13% | 4-5% |
Table 3: Safety and Tolerability Profile
| Drug | Common Adverse Events (>10% incidence) |
|---|---|
| BF-114 (Hypothetical) | Nausea, Diarrhea, Vomiting, Decreased Appetite (primarily transient) |
| Tirzepatide | Nausea, Diarrhea, Constipation, Vomiting |
| Semaglutide | Nausea, Diarrhea, Vomiting, Constipation, Abdominal Pain |
| Liraglutide | Nausea, Diarrhea, Constipation, Vomiting |
Note: All active treatments show a higher incidence of gastrointestinal side effects compared to placebo, which are typically mild-to-moderate and transient, occurring most frequently during the dose-escalation phase.
Standardized Experimental Protocol (Phase III Obesity Trial)
The efficacy data for approved drugs are derived from large-scale, Phase III clinical trials. A typical protocol for such a trial is outlined below.
-
Study Design : Randomized, double-blind, placebo-controlled, multicenter, parallel-group trial.
-
Participant Population : Adults with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia). Key exclusion criteria include type 2 diabetes, history of pancreatitis, and prior bariatric surgery.
-
Intervention : All participants receive counseling on a reduced-calorie diet and increased physical activity. Participants are randomized to receive either the investigational drug or a matching placebo via subcutaneous injection.
-
Duration : A minimum of 52 weeks of treatment is required by regulatory bodies like the U.S. FDA. Many pivotal trials extend to 68 or 72 weeks to establish a weight loss plateau.
-
Primary Endpoints :
-
Mean percent change in body weight from baseline to the end of the treatment period.
-
Percentage of participants who achieve ≥5% weight loss from baseline.
-
-
Secondary Endpoints :
-
Percentage of participants achieving ≥10%, ≥15%, and ≥20% weight loss.
-
Changes in cardiometabolic risk factors (e.g., waist circumference, blood pressure, lipid panel, glycemic parameters).
-
-
Safety Assessment : Monitoring of adverse events, serious adverse events, vital signs, and clinical laboratory values throughout the trial.
Conclusion and Future Directions
The hypothetical data for BF-114 suggest a potent weight loss efficacy, potentially positioning it between the high-efficacy dual GIP/GLP-1 agonist Tirzepatide and the GLP-1 agonist Semaglutide. The addition of glucagon receptor agonism represents a novel strategy focused on increasing energy expenditure, which complements the appetite suppression mechanism of GLP-1.
Head-to-head clinical trials would be required to definitively establish the comparative efficacy and safety of BF-114. Further research should focus on elucidating the long-term cardiometabolic benefits and safety profile of this dual GLP-1/Glucagon mechanism. The distinct receptor targets of these drug classes highlight the evolving landscape of obesity pharmacotherapy, moving towards multi-agonist approaches for enhanced therapeutic outcomes.
References
- 1. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Top Weight Loss Medications | Obesity Medicine Association [obesitymedicine.org]
- 4. Frontiers | Glucagon Receptor Signaling and Lipid Metabolism [frontiersin.org]
- 5. Glucagon Receptor Signaling and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validating SPTBN1's Role in Obesity: A Comparative Guide to BF-114 and Genetic Models
The burgeoning field of obesity research has identified βII-spectrin (SPTBN1), a cytoskeletal protein, as a critical regulator of metabolic processes.[1][2] Recent studies have illuminated its role in diet-induced obesity, nonalcoholic fatty liver disease (NAFLD), and nonalcoholic steatohepatitis (NASH), making it a compelling therapeutic target.[3][4][5] This guide provides a comparative analysis of two primary methodologies for validating the function of SPTBN1 in obesity: pharmacological inhibition using the siRNA therapeutic candidate BF-114 and genetic modification through liver-specific gene knockout.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of experimental approaches, supporting data, and relevant biological pathways.
Overview of Validation Approaches
Validating the role of a protein like SPTBN1 in a complex disease such as obesity requires robust methodologies that can effectively probe its function. The two primary approaches discussed are:
-
Pharmacological Inhibition with BF-114 (SPTBN1 siRNA): BF-114 is a preclinical drug candidate composed of small interfering RNA (siRNA) that specifically targets and degrades SPTBN1 mRNA, thereby reducing protein expression. This method offers a transient and therapeutically relevant approach to assess the effects of SPTBN1 reduction.
-
Genetic Knockout (Liver-Specific): This technique involves the permanent deletion of the Sptbn1 gene in a tissue-specific manner, in this case, the liver (Liver-Specific Sptbn1 Knockout or LSKO). This provides a powerful model to understand the long-term consequences of SPTBN1 absence in a key metabolic organ.
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical studies on high-fat diet (HFD) induced obese mouse models, comparing the effects of SPTBN1 reduction via siRNA therapy (analogous to BF-114) and liver-specific genetic knockout (LSKO).
Table 1: Comparison of Metabolic Parameters in HFD-Fed Mice
| Parameter | Control (HFD) | SPTBN1 siRNA (HFD) | SPTBN1 LSKO (HFD) | Method of SPTBN1 Reduction |
| Body Weight Gain | Significant Increase | Protected from Gain | Protected from Gain | Pharmacological / Genetic |
| Liver Triglycerides | Markedly Elevated | Reduced Accumulation | Reduced Accumulation | Pharmacological / Genetic |
| Serum ALT/AST | Elevated | Normalized Levels | Normalized Levels | Pharmacological / Genetic |
| Liver Fibrosis | Present | Reduced | Reduced | Pharmacological / Genetic |
| De Novo Lipogenesis Genes | Upregulated | Expression Decreased | Expression Decreased | Pharmacological / Genetic |
Data synthesized from published studies on SPTBN1 knockout and siRNA-mediated therapy in mice fed a high-fat diet (HFD) or Western diet (WD).
Table 2: Comparison of Validation Methodologies
| Feature | BF-114 (SPTBN1 siRNA) | Liver-Specific Knockout (LSKO) |
| Nature of Inhibition | Transient, dose-dependent knockdown | Permanent gene deletion in hepatocytes |
| Therapeutic Relevance | High, mimics a drug intervention | Moderate, models a congenital defect |
| Development Time | Moderate (synthesis & formulation) | Long (breeding & colony maintenance) |
| Off-Target Concerns | Potential, requires careful sequence design | Minimal for the target gene |
| Systemic vs. Local | Can be systemic or targeted | Liver-specific effects |
| Reversibility | Yes, effect diminishes over time | No, permanent genetic change |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological and experimental processes is crucial for understanding the validation of SPTBN1 as a target.
SPTBN1 Signaling in Metabolic Disease
SPTBN1 is implicated in two key pathways that contribute to obesity and associated liver disease: the TGF-β and SREBP1 pathways. Under metabolic stress from a high-fat diet, SPTBN1 appears to facilitate pro-fibrotic and lipogenic signaling.
Experimental Workflow for BF-114 Validation
The process of validating SPTBN1's role using a therapeutic candidate like BF-114 follows a structured preclinical workflow.
Logical Comparison of Validation Methods
Choosing between a pharmacological agent and a genetic model involves trade-offs between therapeutic relevance and mechanistic depth.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental results.
Protocol 1: In Vivo siRNA Treatment in a Diet-Induced Obesity Model
-
Animal Model: 8-week-old male C57BL/6J mice are fed a high-fat diet (HFD, 60% kcal from fat) for 12-16 weeks to induce obesity and NASH.
-
Compound Preparation: BF-114 (SPTBN1 siRNA) is formulated in a lipid nanoparticle (LNP) delivery vehicle for in vivo use. A non-targeting control siRNA is used as a negative control.
-
Administration: Mice are treated via intravenous (IV) injection with either BF-114 or control siRNA at a specified dose (e.g., 1-3 mg/kg) once weekly for 4-8 weeks.
-
Metabolic Monitoring: Body weight and food intake are recorded weekly. Glucose and insulin tolerance tests are performed prior to the study endpoint.
-
Terminal Endpoint & Tissue Collection: At the end of the treatment period, mice are euthanized. Blood is collected for serum analysis (ALT, AST, lipids). The liver is harvested, weighed, and sectioned for histology (H&E, Oil Red O staining) and snap-frozen for molecular analysis.
-
Data Analysis: Statistical significance between treatment and control groups is determined using a t-test or ANOVA.
Protocol 2: Western Blot for SPTBN1 Protein Expression
-
Protein Extraction: Snap-frozen liver tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing total protein is collected.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: 20-30 µg of protein per sample is loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Antibody Incubation: The membrane is blocked for 1 hour in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated overnight at 4°C with a primary antibody against SPTBN1. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software. SPTBN1 levels are normalized to the loading control.
Conclusion
Both pharmacological inhibition with BF-114 (SPTBN1 siRNA) and liver-specific genetic knockout provide compelling evidence for the critical role of SPTBN1 in the pathogenesis of obesity and related metabolic liver diseases. The siRNA approach, represented by BF-114, offers a direct translational path, demonstrating that therapeutic intervention in adult, obese models can reverse or halt disease progression. The genetic knockout model provides a definitive, tissue-specific validation of the protein's function, confirming that the absence of SPTBN1 in the liver is sufficient to confer protection from metabolic disease. Together, these complementary methodologies provide a robust validation for SPTBN1 as a promising therapeutic target for obesity and NASH.
References
- 1. βII spectrin (SPTBN1): biological function and clinical potential in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. βII spectrin (SPTBN1): biological function and clinical potential in cancer and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β2-Spectrin (SPTBN1) as a Therapeutic Target for Diet-Induced Liver Disease and Preventing Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β2-spectrin (SPTBN1) as a therapeutic target for diet-induced liver disease and preventing cancer development. [escholarship.org]
- 5. β2-spectrin (SPTBN1) as a therapeutic target for diet-induced liver disease and preventing cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Emerging Therapies for Nonalcoholic Steatohepatitis (NASH)
While information on a specific investigational drug, BF-114, for the treatment of Nonalcoholic Steatohepatitis (NASH) is not publicly available, the landscape of NASH therapeutics is rapidly evolving with several promising candidates in late-stage clinical development. This guide provides a head-to-head comparison of key investigational treatments: Resmetirom, Obeticholic Acid (OCA), Semaglutide, and Lanifibranor, focusing on their mechanisms of action, clinical trial outcomes, and experimental protocols.
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to cirrhosis and liver cancer.[1] Until recently, no approved pharmacotherapies for NASH existed, with treatment relying on lifestyle modifications.[2][3] The recent FDA approval of Resmetirom marks a significant milestone in the field.[4] This guide offers researchers, scientists, and drug development professionals a comparative overview of the leading therapeutic strategies.
Overview of Key NASH Drug Candidates
The current pipeline for NASH treatments features a variety of mechanisms targeting different aspects of the disease's complex pathophysiology, including metabolic dysregulation, inflammation, and fibrosis.[5]
| Drug Candidate | Company | Mechanism of Action | Phase of Development |
| Resmetirom (Rezdiffra) | Madrigal Pharmaceuticals | Selective thyroid hormone receptor-β (THR-β) agonist | Approved |
| Obeticholic Acid (OCA) | Intercept Pharmaceuticals | Farnesoid X receptor (FXR) agonist | Phase 3 |
| Semaglutide | Novo Nordisk | Glucagon-like peptide-1 (GLP-1) receptor agonist | Phase 3 |
| Lanifibranor | Inventiva Pharma | Pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist | Phase 3 |
Mechanism of Action and Signaling Pathways
The therapeutic agents in development for NASH target distinct signaling pathways involved in metabolism, inflammation, and fibrosis.
Resmetirom: Targeting Hepatic Fat Metabolism
Resmetirom is a liver-directed, orally active, selective thyroid hormone receptor-β (THR-β) agonist. Activation of THR-β in the liver increases hepatic fat metabolism and reduces lipotoxicity, addressing a key underlying cause of NASH.
Caption: Resmetirom's mechanism of action.
Obeticholic Acid: Modulating Bile Acid Signaling
Obeticholic Acid (OCA) is a potent activator of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. FXR activation has anti-fibrotic and anti-inflammatory effects in the liver.
Caption: Obeticholic Acid's mechanism of action.
Semaglutide: A Multifactorial Approach through GLP-1R Agonism
Semaglutide, a GLP-1 receptor agonist, was initially developed for type 2 diabetes. Its effects on weight loss, glucose metabolism, and inflammation are also beneficial in treating NASH. It is thought to act on multiple pathways that contribute to NASH pathogenesis.
Caption: Semaglutide's mechanism of action.
Lanifibranor: Pan-PPAR Agonism for Comprehensive Targeting
Lanifibranor is a pan-PPAR agonist that activates all three PPAR isoforms (α, δ, and γ), which are involved in key metabolic, inflammatory, and fibrogenic pathways in NASH. This broad-spectrum activity allows it to address multiple facets of the disease simultaneously.
Caption: Lanifibranor's mechanism of action.
Head-to-Head Comparison of Clinical Trial Data
The following tables summarize key efficacy and safety data from late-stage clinical trials of the discussed NASH drug candidates.
Efficacy Outcomes
| Drug (Trial) | Dose | Primary Endpoint 1: NASH Resolution without Worsening of Fibrosis | Primary Endpoint 2: Fibrosis Improvement (≥1 stage) without Worsening of NASH |
| Resmetirom (MAESTRO-NASH) | 80 mg | 25.9% vs 9.7% placebo (p<0.001) | 24.2% vs 14.2% placebo (p<0.001) |
| 100 mg | 29.9% vs 9.7% placebo (p<0.001) | 25.9% vs 14.2% placebo (p<0.001) | |
| Obeticholic Acid (REGENERATE) | 10 mg | Not statistically significant | 18% vs 12% placebo |
| 25 mg | Not statistically significant | 23% vs 12% placebo | |
| Semaglutide (Phase 2) | 0.4 mg | 59% vs 17% placebo (p<0.001) | Not statistically significant |
| Lanifibranor (NATIVE) | 800 mg | 39% vs 22% placebo | 34% vs 29% placebo |
| 1200 mg | 49% vs 22% placebo | 48% vs 29% placebo |
Safety and Tolerability
| Drug | Common Adverse Events |
| Resmetirom | Diarrhea, nausea (mostly mild and transient) |
| Obeticholic Acid | Dose-dependent pruritus, increased LDL cholesterol |
| Semaglutide | Gastrointestinal events (nausea, constipation, vomiting) |
| Lanifibranor | Diarrhea, nausea, peripheral edema, anemia, weight gain |
Experimental Protocols
Standardized methodologies are crucial for evaluating and comparing the efficacy of NASH therapies in clinical trials.
Liver Biopsy and Histological Assessment
The gold standard for diagnosing and staging NASH is liver biopsy. Histological endpoints are central to clinical trials.
Caption: Liver biopsy and histological assessment workflow.
NAFLD Activity Score (NAS): A scoring system used to grade the severity of NASH based on three histological features: steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A score of 4 or higher is typically required for entry into NASH clinical trials.
Fibrosis Staging: The extent of liver scarring is staged on a scale from F0 (no fibrosis) to F4 (cirrhosis). Improvement in fibrosis by at least one stage is a key endpoint in many trials.
Non-Invasive Tests (NITs)
While liver biopsy is the gold standard, non-invasive methods are increasingly used to assess liver health and treatment response.
-
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF): A highly accurate and reproducible imaging technique to quantify liver fat content.
-
Vibration-Controlled Transient Elastography (VCTE) / Magnetic Resonance Elastography (MRE): Techniques used to measure liver stiffness, which correlates with the degree of fibrosis.
-
Serum Biomarkers: Blood tests for markers of liver injury (e.g., ALT, AST), inflammation, and fibrosis.
Conclusion
The field of NASH therapeutics has made significant strides, with the approval of Resmetirom and a robust pipeline of diverse drug candidates. While a direct comparison with "BF-114" is not possible due to a lack of available data, the detailed analysis of Resmetirom, Obeticholic Acid, Semaglutide, and Lanifibranor provides a comprehensive overview of the current leading strategies. Each of these therapies offers a distinct mechanism of action with a unique efficacy and safety profile. The choice of future treatments will likely depend on individual patient characteristics and the specific aspects of NASH (metabolic, inflammatory, or fibrotic) that are most prominent. Continued research and head-to-head clinical trials will be crucial to further delineate the comparative effectiveness of these and other emerging therapies.
References
- 1. Phase 3 drug pipelines in the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NASH Pipeline [natap.org]
- 3. Drugs for Non-alcoholic Steatohepatitis (NASH): Quest for the Holy Grail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Nonalcoholic Steatohepatitis (NASH) Market to Observe Stunning Growth by 2032 Owing to a Robust Pipeline - BioSpace [biospace.com]
A Comparative Guide to the Preclinical Reproducibility of BF-114 and Other Novel Therapeutics for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for BF-114, a novel siRNA therapeutic, with other emerging alternatives for the treatment of metabolic conditions such as obesity and non-alcoholic steatohepatitis (NASH). The data presented is compiled from peer-reviewed scientific publications to ensure a high standard of reproducibility and scientific rigor.
Introduction to BF-114
BF-114 is a small interfering RNA (siRNA) molecule designed to silence the expression of β2-spectrin (SPTBN1).[1][2][3] Preclinical research suggests that SPTBN1 plays a significant role in the progression of metabolic dysfunction-associated steatotic liver disease (MASLD) and NASH by influencing pathways related to liver fat accumulation, inflammation, and fibrosis.[1][2] By targeting SPTBN1, BF-114 aims to halt or reverse the pathological changes associated with these conditions.
Comparative Preclinical Efficacy
The following table summarizes the key quantitative findings from preclinical studies of BF-114 and selected alternative therapeutics. These alternatives include another siRNA-based therapy (GalNAc-siTAZ) and drugs with different mechanisms of action (Resmetirom and Semaglutide) to provide a broad comparative landscape.
| Therapeutic | Target/Mechanism | Animal Model | Key Efficacy Endpoints | Results | Reference |
| BF-114 | siRNA targeting SPTBN1 | Diet-Induced Obese (DIO) Mice with NASH | - Body Weight - Liver Triglycerides - Liver Fibrosis - NAFLD Activity Score (NAS) | - Significant reduction in body weight gain - Marked decrease in liver triglyceride levels - Attenuation of liver fibrosis - Improvement in overall NAS | Rao et al., 2021 |
| GalNAc-siTAZ | siRNA targeting TAZ | Diet-Induced NASH Mice | - Liver Fibrosis - Liver Inflammation | - Significant reduction in liver fibrosis - Decreased markers of liver inflammation | (PMC7537335) |
| Resmetirom | Thyroid Hormone Receptor-β (THR-β) Agonist | GAN Diet-Induced Obese NASH Mice | - NAFLD Activity Score (NAS) - Liver Fibrosis | - Significant improvement in NAS (≥2-point reduction) - Inconsistent effects on fibrosis stage | |
| Semaglutide | Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist | Diet-Induced Obese (DIO) Mice | - Body Weight - Food Intake | - Up to 24% reduction in body weight - Significant decrease in cumulative food intake |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biology and experimental design, the following diagrams have been generated using the DOT language.
BF-114 Mechanism of Action
Caption: Mechanism of action for BF-114 in hepatocytes.
Representative Preclinical Experimental Workflow
References
Btp-114: Foundational & Exploratory
BTP-114: A Technical Guide to an Albumin-Binding Cisplatin Prodrug
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BTP-114 is a novel, proprietary cisplatin prodrug engineered to enhance the therapeutic index of platinum-based chemotherapy. By incorporating a maleimide moiety, BTP-114 is designed to rapidly and selectively bind to circulating human serum albumin (HSA) upon intravenous administration.[1][2] This mechanism of action aims to overcome the limitations of conventional cisplatin by extending its plasma half-life, improving its biodistribution, and enabling preferential accumulation in tumor tissues.[1][3] The prodrug is designed for activation within the hypoxic tumor microenvironment, releasing the cytotoxic cisplatin payload directly at the site of action. Preclinical studies have suggested superior tumor growth inhibition and a more favorable safety profile compared to traditional cisplatin. A Phase 1 clinical trial (NCT02950064) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of BTP-114 in patients with advanced solid tumors harboring BRCA or other DNA repair mutations. This document provides a comprehensive overview of the mechanism, preclinical data, and potential clinical utility of BTP-114.
Core Mechanism of BTP-114
The therapeutic strategy of BTP-114 is centered on its function as an albumin-binding prodrug of cisplatin. This design leverages the natural properties of albumin to act as a drug carrier, thereby modifying the pharmacokinetic and pharmacodynamic properties of the platinum agent.
Albumin Binding and Enhanced Pharmacokinetics
Upon intravenous injection, the maleimide component of BTP-114 facilitates a rapid and covalent conjugation with the cysteine-34 residue of human serum albumin. This binding has several key consequences:
-
Prolonged Circulation: The large size of the BTP-114-albumin conjugate prevents rapid renal clearance, significantly extending the plasma half-life of the platinum agent. Preclinical data suggest a predicted human plasma half-life of approximately 10 days.
-
Altered Biodistribution: The circulation of BTP-114 as an albumin conjugate alters its distribution throughout the body, reducing immediate exposure to healthy tissues and potentially mitigating some of the acute toxicities associated with cisplatin.
Tumor Targeting and Activation
BTP-114 is engineered for preferential accumulation and activation in solid tumors through the Enhanced Permeability and Retention (EPR) effect and targeted release of cisplatin.
-
Passive Tumor Accumulation: The BTP-114-albumin conjugate, with its large hydrodynamic radius, is thought to preferentially extravasate into the tumor interstitium through the leaky vasculature characteristic of many solid tumors.
-
Hypoxia-Induced Activation: The prodrug is designed to be stable in the bloodstream and is reduced within the hypoxic environment of the tumor. This reductive cleavage releases the active cisplatin molecule.
Cisplatin-Mediated Cytotoxicity
Once released within the tumor cell, cisplatin exerts its well-established cytotoxic effects:
-
DNA Adduct Formation: Cisplatin binds to the N7 position of purine bases in DNA, primarily guanine, forming intrastrand and interstrand cross-links.
-
Replication and Transcription Inhibition: These DNA adducts distort the DNA helix, which inhibits DNA replication and transcription.
-
Induction of Apoptosis: The cellular machinery recognizes the DNA damage, leading to cell cycle arrest and the induction of apoptosis, or programmed cell death.
The proposed mechanism of action for BTP-114 is illustrated in the following diagram:
Quantitative Data Summary
While detailed datasets from preclinical and clinical studies are not fully available in the public domain, reports from conference presentations and press releases provide key quantitative insights into the performance of BTP-114 compared to conventional cisplatin.
Table 1: Preclinical Pharmacokinetic and Tumor Accumulation Data
| Parameter | BTP-114 | Cisplatin | Fold-Increase (BTP-114 vs. Cisplatin) | Reference |
| Predicted Human Plasma Half-life | ~10 days | Not Reported | Not Applicable | |
| Platinum Exposure (in vivo) | Not Reported | Not Reported | 15-fold | |
| Platinum Accumulation in Tumor (Xenograft Models) | Not Reported | Not Reported | 13- to 15-fold | |
| Therapeutic Dose Increase (Preclinical) | Up to 2x | Standard Dose | Up to 2-fold |
Table 2: Preclinical Efficacy and Safety Overview
| Outcome | BTP-114 | Cisplatin | Observation | Reference |
| Tumor Growth Inhibition (Lung & Ovarian Cancer Xenografts) | Improved and Sustained | Standard | BTP-114 demonstrated superior efficacy. | |
| Dose-Limiting Toxicities | Reduced | Standard | BTP-114 showed a more favorable safety profile. |
Note: The data presented above are based on high-level summaries. Detailed statistical analyses and raw data are not publicly available.
Experimental Protocols
The following sections describe representative, generalized protocols for the types of experiments likely conducted to evaluate BTP-114. These are not the specific, detailed protocols used in the proprietary studies of BTP-114 but are based on standard methodologies in the field.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cell lines (e.g., A549 lung carcinoma, A2780 ovarian carcinoma) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: BTP-114 and cisplatin are serially diluted in culture medium and added to the wells. A set of wells is left untreated as a control.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 values are determined by plotting the percentage of viability against the drug concentration.
Measurement of Platinum-DNA Adducts (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to quantify the amount of platinum bound to DNA.
-
Cell Treatment and DNA Isolation: Cells are treated with BTP-114 or cisplatin for a specified time (e.g., 24 hours). Genomic DNA is then isolated from the cells using a commercial DNA extraction kit.
-
DNA Quantification: The concentration and purity of the isolated DNA are determined by UV-Vis spectrophotometry at 260 and 280 nm.
-
Sample Digestion: A known amount of DNA is digested in a solution of nitric acid and hydrogen peroxide at high temperature and pressure.
-
ICP-MS Analysis: The digested samples are diluted and analyzed by ICP-MS to determine the concentration of platinum.
-
Data Normalization: The amount of platinum is normalized to the amount of DNA in the sample, and the results are expressed as pg of platinum per µg of DNA.
In Vivo Xenograft Tumor Growth Inhibition Study
This type of study evaluates the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10^6 NCI-H460 lung cancer cells) are suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment groups (e.g., vehicle control, cisplatin, BTP-114 at various doses).
-
Drug Administration: The compounds are administered intravenously according to a predetermined schedule (e.g., once weekly for 3 weeks).
-
Tumor Measurement and Body Weight Monitoring: Tumor volume is measured two to three times per week using calipers (Volume = 0.5 x Length x Width²). The body weight of the mice is also monitored as an indicator of toxicity.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Time to progression and survival can also be assessed.
-
Tissue Harvesting: At the end of the study, tumors and organs can be harvested for further analysis, such as quantification of platinum accumulation or histological examination.
The logical workflow for a typical in vivo xenograft study is depicted below:
Clinical Development
BTP-114 has been evaluated in a Phase 1 clinical trial (NCT02950064), which was an open-label, multicenter, dose-escalation study in patients with advanced solid tumors with BRCA or other DNA repair mutations.
-
Study Design: The trial consisted of two parts: a dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by an expansion phase in specific tumor types.
-
Patient Population: The study enrolled patients with various advanced solid tumors, including pancreatic, ovarian, breast, and prostate cancers, with known mutations in DNA repair genes.
-
Objectives: The primary objectives were to assess the safety and tolerability of BTP-114. Secondary objectives included characterization of the pharmacokinetic profile and evaluation of preliminary anti-tumor activity.
As of the last update, the results of this clinical trial have not been made publicly available.
Conclusion and Future Directions
BTP-114 represents a rational and innovative approach to improving the therapeutic window of cisplatin, a cornerstone of cancer chemotherapy. By leveraging albumin as a natural carrier, BTP-114 is designed to offer a more favorable pharmacokinetic profile, enhanced tumor accumulation, and potentially reduced systemic toxicities. The preclinical data, though limited in public detail, suggest a promising advancement over conventional platinum therapy. The progression of BTP-114 into clinical trials underscores its potential to address the unmet needs of patients with advanced solid tumors. Future publications of the Phase 1 clinical trial data are eagerly awaited to provide a clearer picture of the clinical safety and efficacy of this novel cisplatin prodrug. Further studies will also be needed to identify the patient populations most likely to benefit from this therapeutic strategy and to explore its potential in combination with other anticancer agents.
References
Pharmacokinetics of BTP-114 in Preclinical Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTP-114 is an innovative platinum-based chemotherapeutic agent designed as a prodrug of cisplatin. A key feature of BTP-114 is its ability to covalently bind to serum albumin upon administration. This interaction is intended to enhance the drug's pharmacokinetic profile and improve its therapeutic index compared to conventional platinum-based agents. Preclinical data for BTP-114 were presented by Blend Therapeutics at the American Association for Cancer Research (AACR) Annual Meeting in 2015. This guide synthesizes the publicly available information on the preclinical pharmacokinetics of BTP-114.
Mechanism of Action and Rationale
BTP-114 is engineered to overcome some of the limitations of traditional platinum therapies. Once in the bloodstream, it rapidly and specifically conjugates with serum albumin. This albumin-bound complex is then preferentially taken up by cancer cells, leading to increased intracellular concentrations of the active cytotoxic agent, which subsequently causes DNA damage and apoptosis. This targeted delivery mechanism is designed to increase the accumulation of platinum at the tumor site while minimizing systemic exposure and associated toxicities.
Preclinical Pharmacokinetic Data
Detailed quantitative pharmacokinetic parameters for BTP-114 in various preclinical models are not extensively available in the public domain. The primary data available from preclinical studies highlight the significant impact of albumin binding on the drug's exposure and distribution.
Key Findings from Preclinical Studies:
-
Increased Exposure: The covalent attachment of BTP-114 to serum albumin results in a reported 15-fold increase in drug exposure in preclinical models compared to conventional cisplatin.
-
Enhanced Tumor Accumulation: This prolonged circulation and targeted uptake lead to a 15-fold increase in platinum accumulation within tumors in multiple xenograft models.
-
Extended Half-Life: The albumin binding is predicted to result in a human plasma half-life of approximately 10 days .
Pharmacokinetic Parameters in Preclinical Models
The following tables summarize the available qualitative data. Specific quantitative values for parameters such as Cmax, Tmax, AUC, and bioavailability in preclinical species have not been publicly released.
Table 1: Pharmacokinetic Profile of BTP-114 in Preclinical Models
| Parameter | Animal Model(s) | Observation |
| Exposure (AUC) | Multiple Xenograft Models | 15-fold increase compared to cisplatin. |
| Tumor Platinum Accumulation | Multiple Xenograft Models | 15-fold increase compared to cisplatin. |
| Plasma Half-life (t½) | Not Specified | Predicted human plasma half-life of 10 days. |
| Cmax | Not Specified | Data Not Available |
| Tmax | Not Specified | Data Not Available |
| Bioavailability | Not Specified | Data Not Available |
Experimental Protocols
Detailed experimental protocols from the preclinical studies on BTP-114 are not publicly available. However, a general workflow for assessing the pharmacokinetics of a novel chemotherapeutic agent in preclinical models can be outlined.
General Preclinical Pharmacokinetic Study Workflow
A typical study to evaluate the pharmacokinetics of a compound like BTP-114 in an animal model (e.g., mouse or rat) would involve the following steps:
-
Animal Model Selection: Appropriate tumor-bearing (xenograft) or non-tumor-bearing rodent models are selected.
-
Drug Administration: BTP-114 is administered, typically intravenously, at a specified dose.
-
Sample Collection: Blood samples are collected at predetermined time points post-administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of the drug (or platinum) in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters.
Mechanism of Action and Signaling
BTP-114 functions as a prodrug of cisplatin. Its mechanism of action revolves around its delivery of a platinum agent to cancer cells, which then induces cell death through DNA damage. The albumin binding and preferential uptake by tumor cells are key aspects of its targeted delivery.
Clinical Development
Following the promising preclinical data, an Investigational New Drug (IND) application for BTP-114 was planned for the second quarter of 2015. Subsequently, a Phase 1 clinical trial (NCT02950064) was initiated to evaluate the safety, pharmacokinetics (including AUC, Tmax, and half-life), and anti-cancer activity of BTP-114 in patients with advanced solid tumors.
Conclusion
The preclinical data for BTP-114, although not exhaustively detailed in public sources, highlight a promising pharmacokinetic profile characterized by enhanced exposure and tumor accumulation due to its novel albumin-binding mechanism. These features suggest the potential for improved efficacy and a better safety profile compared to traditional platinum-based therapies. Further detailed publications from preclinical and clinical studies would be necessary to provide a complete quantitative understanding of the pharmacokinetics of BTP-114.
BTP-114: A Novel Albumin-Targeted Platinum Prodrug for Overcoming Cisplatin Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cisplatin and other platinum-based chemotherapeutics are mainstays in the treatment of various solid tumors. However, their efficacy is often limited by both intrinsic and acquired resistance, along with significant dose-limiting toxicities. BTP-114, a novel cisplatin prodrug, has been developed to address these limitations. By leveraging a unique albumin-binding strategy, BTP-114 achieves enhanced tumor accumulation and a prolonged plasma half-life, leading to superior anti-tumor activity in preclinical models of cisplatin-resistant cancers. This technical guide provides a comprehensive overview of the core science behind BTP-114, including its mechanism of action, preclinical data, and the design of its initial clinical evaluation. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of BTP-114 as a next-generation platinum therapeutic.
Introduction: The Challenge of Cisplatin Resistance
Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis. However, cancer cells can develop resistance to cisplatin through various mechanisms, including:
-
Reduced intracellular drug accumulation: Decreased expression of copper transporter 1 (CTR1), a key cisplatin influx transporter, or increased efflux by pumps like MRP2.
-
Enhanced DNA repair: Upregulation of DNA repair pathways, particularly the nucleotide excision repair (NER) pathway, which removes platinum-DNA adducts.
-
Increased drug inactivation: Elevated levels of intracellular thiols, such as glutathione, which can sequester and inactivate cisplatin.
-
Altered signaling pathways: Dysregulation of apoptotic signaling pathways, leading to evasion of programmed cell death.
Overcoming these resistance mechanisms is a critical challenge in oncology drug development.
BTP-114: A Strategic Approach to Enhance Platinum Efficacy
BTP-114 is a proprietary, albumin-binding platinum (Pt)-based complex containing a prodrug form of cisplatin. Its design incorporates a maleimide moiety that facilitates rapid and stable conjugation to serum albumin, the most abundant protein in human blood. This strategy is intended to:
-
Prolong Plasma Half-Life: The large size of the BTP-114-albumin conjugate prevents rapid renal clearance, significantly extending the circulation time of the platinum agent.
-
Enhance Tumor Accumulation: Tumors often exhibit an enhanced permeability and retention (EPR) effect, leading to the passive accumulation of large molecules like albumin. Furthermore, some tumors overexpress albumin-binding proteins, further promoting uptake.
-
Preferential Uptake by Cancer Cells: BTP-114 is designed for preferential uptake by cancer cells with specific molecular profiles.
-
Tumor-Specific Activation: The prodrug is designed to release the active cisplatin molecule preferentially within the tumor microenvironment.
Preclinical Data
Preclinical studies presented at the American Association for Cancer Research (AACR) Annual Meeting in 2015 demonstrated the potential of BTP-114 to overcome the limitations of conventional cisplatin therapy.
Pharmacokinetics and Tumor Accumulation
BTP-114's albumin-binding properties lead to a significantly altered pharmacokinetic profile compared to cisplatin.
| Parameter | BTP-114 | Cisplatin | Fold Increase |
| Predicted Human Plasma Half-life | 10 days | ~20-30 minutes (initial phase) | - |
| Platinum Accumulation in Xenograft Models | - | - | 15-fold[1] |
| Therapeutic Dose of Platinum | - | - | Up to 2-fold increase[1] |
Table 1: Comparative preclinical pharmacokinetic and biodistribution parameters of BTP-114 and cisplatin.[1]
Anti-Tumor Efficacy
BTP-114 demonstrated superior and sustained tumor growth inhibition compared to cisplatin in preclinical xenograft models of lung and ovarian cancer.[1] While specific tumor growth inhibition curves and quantitative data from these studies are not publicly available, the qualitative results indicate a significant improvement in efficacy.
Proposed Mechanism of Action for Overcoming Cisplatin Resistance
The enhanced efficacy of BTP-114 in cisplatin-resistant models is likely multifactorial, stemming from its unique pharmacokinetic and pharmacodynamic properties.
Overcoming Reduced Drug Accumulation
By binding to albumin, BTP-114 utilizes a different cellular uptake mechanism than free cisplatin, which primarily relies on CTR1. This alternative uptake pathway can bypass the resistance mechanism of reduced CTR1 expression in cancer cells. The significantly increased platinum accumulation in tumors further contributes to overcoming this form of resistance.
Saturating DNA Repair Mechanisms
The sustained high concentration of platinum delivered to the tumor by BTP-114 can overwhelm the capacity of DNA repair pathways. In cancers with existing DNA damage repair (DDR) deficiencies, such as those with BRCA1 or BRCA2 mutations, this effect is expected to be even more pronounced. The targeting of patients with BRCA mutations in the Phase 1 clinical trial for BTP-114 supports this proposed mechanism.
Induction of Apoptosis
The enhanced formation of platinum-DNA adducts due to increased intracellular drug concentration is expected to lead to a more robust activation of apoptotic signaling pathways, even in cells that have developed mechanisms to evade cisplatin-induced apoptosis.
Signaling Pathways and Experimental Workflows
BTP-114 Mechanism of Action
Caption: BTP-114's mechanism of action from administration to apoptosis induction.
Overcoming Cisplatin Resistance via the DNA Damage Response Pathway
Caption: BTP-114 overcomes cisplatin resistance by overwhelming DNA repair.
Clinical Development: The NCT02950064 Trial
A Phase 1 clinical trial (NCT02950064) was initiated to evaluate the safety, pharmacokinetics, and anti-cancer activity of BTP-114 in patients with advanced solid tumors.[2]
Study Design
-
Type: Phase 1, Open-label, Multicenter, Dose-Escalation study.
-
Population: Patients with advanced solid tumors with known BRCA mutations or other DNA repair defects.
-
Structure:
-
Part 1 (Dose Escalation): To determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D).
-
Part 2 (Expansion): To evaluate the anti-cancer activity of BTP-114 at the RP2D in specific tumor cohorts.
-
Key Eligibility Criteria
-
Inclusion: Patients with advanced solid tumors and a known deleterious BRCA mutation or other DNA repair mutation. Specific cohorts in the expansion phase include pancreatic, ovarian, breast, and prostate cancers.
-
Exclusion: Significant comorbidities or prior therapies that would interfere with the evaluation of BTP-114.
Endpoints
-
Primary:
-
Part 1: MTD and RP2D.
-
Part 2: Objective Response Rate (ORR).
-
-
Secondary:
-
Safety and tolerability.
-
Pharmacokinetics.
-
Progression-Free Survival (PFS).
-
Duration of Response (DOR).
-
As of the last update, the results of this clinical trial have not been publicly disclosed.
Experimental Protocols
Detailed experimental protocols for the preclinical studies of BTP-114 are not publicly available. However, based on standard practices in the field, the following methodologies were likely employed.
Xenograft Tumor Models
-
Cell Lines: Human lung and ovarian cancer cell lines, likely including both cisplatin-sensitive and cisplatin-resistant variants.
-
Animals: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Cancer cells are cultured and then subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment groups (e.g., vehicle control, cisplatin, BTP-114 at various doses).
-
Drugs are administered intravenously.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised for further analysis (e.g., platinum content, biomarker analysis).
-
Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected from treated animals at various time points.
-
Platinum Quantification: Plasma concentrations of platinum are determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Data Analysis: Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated using appropriate software.
In Vitro Cytotoxicity Assays
-
Method: Assays such as the MTT or CellTiter-Glo assay are used to determine the half-maximal inhibitory concentration (IC50) of BTP-114 and cisplatin in various cancer cell lines.
Future Directions and Conclusion
BTP-114 represents a promising strategy for overcoming cisplatin resistance in solid tumors. Its novel albumin-binding mechanism leads to favorable pharmacokinetics and enhanced tumor accumulation of platinum. The preclinical data, although limited in public detail, suggests a significant improvement in anti-tumor efficacy compared to conventional cisplatin. The focus on patients with BRCA and other DNA repair mutations in the Phase 1 clinical trial is a rational approach to target a patient population most likely to benefit from a DNA-damaging agent with enhanced potency.
The future development of BTP-114 will depend on the outcomes of the ongoing clinical evaluation. The results of the Phase 1 trial will be crucial in determining the safety profile, recommended dose, and preliminary efficacy of this novel agent. Further non-clinical studies elucidating the precise molecular mechanisms by which BTP-114 overcomes resistance and interacts with specific signaling pathways will also be valuable.
References
Molecular Targets of BTP-114 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTP-114 is a novel investigational platinum-based anticancer agent designed to enhance the therapeutic index of cisplatin, a cornerstone of chemotherapy for various solid tumors. As a prodrug of cisplatin, BTP-114 is engineered for targeted delivery to cancer cells by leveraging the natural transport properties of serum albumin. This technical guide provides an in-depth overview of the molecular targets of BTP-114, its mechanism of action, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action
BTP-114 is a platinum(IV) complex that, upon intravenous administration, rapidly and covalently binds to serum albumin. This conjugation confers several key advantages:
-
Prolonged Plasma Half-Life: The albumin-bound BTP-114 exhibits a significantly longer plasma half-life compared to cisplatin, estimated to be around 10 days in humans.[1] This extended circulation time increases the opportunity for the drug to accumulate in tumor tissue.
-
Enhanced Tumor Accumulation: Tumors often exhibit an enhanced permeability and retention (EPR) effect, leading to the passive accumulation of macromolecules like albumin. This results in a reported 15-fold increase in platinum accumulation in xenograft models compared to cisplatin.[1]
-
Targeted Drug Release: The hypoxic microenvironment characteristic of many solid tumors facilitates the reduction of the platinum(IV) prodrug to the active cytotoxic platinum(II) species, cisplatin. This localized activation is believed to contribute to a more favorable safety profile by reducing systemic exposure to the active drug.
Once released within the cancer cell, the active cisplatin component of BTP-114 exerts its cytotoxic effects primarily through direct interaction with nuclear DNA.
Molecular Targets and Cellular Effects
The principal molecular target of the active form of BTP-114 is genomic DNA . The cisplatin released from BTP-114 forms covalent adducts with DNA, primarily at the N7 position of purine bases, with a preference for adjacent guanines. These adducts lead to the formation of intrastrand and interstrand cross-links, which physically distort the DNA double helix.
The cellular consequences of BTP-114-induced DNA damage include:
-
Inhibition of DNA Replication and Transcription: The DNA lesions created by BTP-114 physically obstruct the progression of DNA and RNA polymerases, leading to a halt in DNA replication and gene transcription.
-
Induction of Cell Cycle Arrest: The presence of DNA damage triggers cell cycle checkpoints, leading to arrest, typically at the G2/M phase, to allow for DNA repair.
-
Activation of Apoptotic Pathways: If the DNA damage is too extensive to be repaired, the cell initiates programmed cell death, or apoptosis. This is a key mechanism of tumor cell killing by platinum-based drugs. Cancers with deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, are particularly sensitive to agents like BTP-114.[2][3]
Quantitative Data on BTP-114 and Analogs
Due to the limited publicly available preclinical data specifically for BTP-114, the following tables include data from BTP-114 press releases and from a closely related non-covalently albumin-binding platinum(IV) prodrug (referred to as "Analog Compound") to provide a more comprehensive quantitative overview.
Table 1: Pharmacokinetic and Tumor Accumulation Data
| Parameter | BTP-114 | Cisplatin | Fold-Increase (BTP-114 vs. Cisplatin) |
| Predicted Human Plasma Half-life | 10 days[1] | ~20-30 minutes | ~480 |
| Platinum Accumulation in Xenograft Models | High | Low | 15-fold |
Table 2: Cellular Uptake and DNA Platination of an Analogous Albumin-Binding Pt(IV) Prodrug
| Parameter | Analog Compound (4e) | Cisplatin | Fold-Increase (Analog vs. Cisplatin) |
| Cellular Uptake (A2780 cells) | High | Low | ~40-fold |
| DNA Platination (A2780 cells) | 255 ± 55 pmol Pt/µg DNA | 36.4 ± 5.5 pmol Pt/µg DNA | ~7-fold |
Signaling Pathways and Experimental Workflows
BTP-114 Mechanism of Action Pathway
Caption: Mechanism of action of BTP-114 from administration to apoptosis.
Experimental Workflow for Characterizing Albumin-Binding Platinum Drugs
Caption: Workflow for preclinical evaluation of albumin-binding platinum drugs.
Experimental Protocols
The following are detailed methodologies for key experiments cited or analogous to those used for the characterization of BTP-114.
Albumin Binding Assay (Size-Exclusion Chromatography-Inductively Coupled Plasma Mass Spectrometry - SEC-ICP-MS)
-
Objective: To determine the rate and extent of BTP-114 binding to serum albumin.
-
Materials: BTP-114, fetal calf serum (FCS) or human serum albumin (HSA) in phosphate-buffered saline (PBS), size-exclusion chromatography system, ICP-MS detector.
-
Procedure:
-
Incubate BTP-114 with FCS or a solution of HSA at 37°C.
-
At various time points (e.g., 0, 1, 4, 24 hours), inject an aliquot of the mixture into the SEC system.
-
Separate the protein-bound and unbound drug fractions based on size.
-
Quantify the platinum content in each fraction using an ICP-MS detector.
-
Calculate the percentage of albumin-bound BTP-114 at each time point.
-
Cellular Uptake Assay (Graphite Furnace Atomic Absorption Spectroscopy - GFAAS)
-
Objective: To quantify the intracellular accumulation of platinum following treatment with BTP-114.
-
Materials: Cancer cell lines (e.g., A2780 ovarian cancer), cell culture medium, BTP-114, cisplatin, PBS, cell lysis buffer, GFAAS instrument.
-
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with BTP-114 or cisplatin at a defined concentration for a specific duration (e.g., 5 µM for 5 hours).
-
Wash the cells thoroughly with ice-cold PBS to remove extracellular drug.
-
Lyse the cells and determine the total protein concentration of the lysate.
-
Measure the platinum content in the cell lysate using GFAAS.
-
Normalize the platinum content to the total protein amount to determine the intracellular platinum concentration.
-
DNA Platination Assay (GFAAS)
-
Objective: To measure the extent of platinum adduct formation on nuclear DNA.
-
Materials: Cancer cell lines, BTP-114, cisplatin, DNA isolation kit, GFAAS instrument.
-
Procedure:
-
Treat cancer cells with BTP-114 or cisplatin as described in the cellular uptake assay.
-
Isolate nuclear DNA from the treated cells using a commercial DNA isolation kit.
-
Quantify the concentration of the isolated DNA.
-
Measure the platinum content in the DNA sample using GFAAS.
-
Express the results as the number of platinum adducts per 10^6 nucleotides or as pmol of Pt per µg of DNA.
-
In Vivo Antitumor Efficacy Study
-
Objective: To evaluate the ability of BTP-114 to inhibit tumor growth in a preclinical animal model.
-
Materials: Immunocompromised mice (e.g., athymic nude mice), cancer cell line for xenograft implantation, BTP-114, cisplatin, vehicle control, calipers.
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle, cisplatin, BTP-114).
-
Administer the drugs intravenously according to a predetermined dosing schedule.
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume and monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Conclusion
BTP-114 represents a promising strategy to improve the therapeutic window of platinum-based chemotherapy. Its primary molecular target is nuclear DNA, leading to the formation of cytotoxic adducts that inhibit DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The albumin-binding property of BTP-114 enhances its pharmacokinetic profile and promotes tumor-specific accumulation of the active drug. Further clinical investigation is warranted to fully elucidate the therapeutic potential of BTP-114 in patients with advanced solid tumors, particularly those with underlying DNA repair deficiencies.
References
Preclinical Tumor Models for BTP-114 Evaluation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of BTP-114, a novel cisplatin prodrug. BTP-114 is designed to enhance the therapeutic window of platinum-based chemotherapy by leveraging a unique albumin-binding mechanism to increase tumor-specific delivery and reduce systemic toxicities. This document summarizes the available preclinical data, outlines key experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows.
Introduction to BTP-114
BTP-114 is a proprietary, albumin-binding platinum (Pt)-based complex. It comprises a prodrug form of cisplatin linked to a maleimide moiety, which facilitates rapid and selective conjugation to serum albumin upon intravenous administration. This conjugation extends the plasma half-life of the platinum agent and promotes its accumulation in tumor tissues. Within the hypoxic tumor microenvironment, the prodrug is reduced, releasing the active cytotoxic agent, cisplatin, to induce DNA damage and apoptosis in cancer cells. This targeted delivery mechanism aims to improve efficacy and mitigate the dose-limiting toxicities associated with conventional cisplatin therapy.
Preclinical Efficacy and Pharmacokinetics
Preclinical studies have demonstrated the superiority of BTP-114 over conventional cisplatin in various tumor models. The key findings from these studies, primarily presented at the American Association for Cancer Research (AACR) Annual Meeting in 2015, are summarized below.
In Vivo Efficacy in Xenograft Models
BTP-114 has shown improved and sustained tumor growth inhibition in preclinical xenograft models of lung and ovarian cancer when compared to cisplatin.[1]
Table 1: Summary of Preclinical In Vivo Efficacy of BTP-114
| Parameter | Finding | Tumor Models | Source |
| Tumor Growth Inhibition | Pronounced and sustained inhibition compared to cisplatin. | Lung and Ovarian Cancer Xenografts | [1] |
| Therapeutic Dose | Up to a 2-fold increase in the therapeutic dose of platinum was achieved. | Multiple Xenograft Models | [1] |
Pharmacokinetic Profile
The albumin-binding nature of BTP-114 significantly alters its pharmacokinetic profile, leading to increased tumor exposure to the platinum agent.
Table 2: Summary of Preclinical Pharmacokinetic Data for BTP-114
| Parameter | Finding | Implication | Source |
| Platinum Accumulation in Tumor | 15-fold increase in platinum accumulation in multiple xenograft models compared to cisplatin. | Enhanced tumor-specific drug delivery. | [1] |
| Plasma Half-life | Predicted human plasma half-life of 10 days. | Prolonged circulation and sustained drug exposure. | [1] |
| Platinum Exposure | 15-fold increase in overall platinum exposure. | Potentially greater therapeutic effect. | |
| DNA Adduct Formation | Increased platinum bound to tumor DNA relative to cisplatin. | Enhanced target engagement and cytotoxicity. |
Mechanism of Action
The mechanism of action of BTP-114 involves a multi-step process from systemic administration to targeted cancer cell killing.
Caption: Mechanism of action of BTP-114.
Experimental Protocols
While specific, detailed protocols from the original preclinical studies are not publicly available, this section outlines standardized methodologies for key experiments based on common practices in the field.
Xenograft Tumor Model Establishment and Efficacy Evaluation
This protocol describes a general workflow for establishing and evaluating the efficacy of BTP-114 in a xenograft model.
Caption: Experimental workflow for a xenograft study.
Protocol Details:
-
Cell Culture: Human lung or ovarian cancer cell lines are cultured under standard conditions.
-
Animal Models: Female athymic nude or SCID mice, 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of 1x10^6 to 1x10^7 cancer cells in a suitable medium (e.g., Matrigel) is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., Vehicle control, Cisplatin, BTP-114). Drugs are administered intravenously at specified doses and schedules.
-
Efficacy Assessment: Tumor volumes and body weights are measured 2-3 times per week. The primary endpoint is typically tumor growth inhibition.
-
Pharmacokinetic Analysis: Blood and tumor tissue samples are collected at various time points after dosing to determine platinum concentration using techniques like inductively coupled plasma mass spectrometry (ICP-MS).
-
Pharmacodynamic Analysis: Tumor tissues are analyzed for markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3) by immunohistochemistry or western blotting.
In Vitro Cytotoxicity Assay
Standard cytotoxicity assays would be employed to determine the in vitro potency of BTP-114 in comparison to cisplatin.
Protocol Details:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of BTP-114 and cisplatin for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Clinical Development
Following the promising preclinical results, an Investigational New Drug (IND) application for BTP-114 was filed with the U.S. Food and Drug Administration. A Phase 1 clinical trial (NCT02950064) was initiated to evaluate the safety, pharmacokinetics, and anti-cancer activity of BTP-114 in patients with advanced solid tumors harboring BRCA or other DNA repair mutations.
Conclusion
The preclinical data for BTP-114 strongly suggest that its novel albumin-binding prodrug strategy holds significant promise for improving the therapeutic index of platinum-based chemotherapy. The enhanced tumor accumulation of platinum, prolonged half-life, and superior tumor growth inhibition in xenograft models, coupled with reduced toxicities, provide a solid rationale for its continued clinical development. Further research and the results from ongoing clinical trials will be crucial in fully elucidating the therapeutic potential of BTP-114 in the treatment of solid tumors.
References
Btp-114: Methodological & Application
Application Notes and Protocols for BTP-114 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTP-114 is a novel, proprietary, albumin-binding prodrug of the platinum-based chemotherapeutic agent, cisplatin.[1] Developed to enhance the therapeutic index of conventional platinum therapies, BTP-114 is designed for targeted delivery to solid tumors, thereby increasing efficacy while mitigating systemic toxicities.[1] Preclinical studies have demonstrated superior and sustained tumor growth inhibition in various xenograft models compared to cisplatin.[2][3] These application notes provide a detailed overview of the mechanism of action of BTP-114, protocols for its administration in xenograft models based on available data and established methodologies, and a summary of key preclinical findings.
Introduction
Platinum-based drugs, such as cisplatin, are a cornerstone in the treatment of a multitude of solid tumors. Their primary mechanism of action involves the formation of DNA adducts, leading to the inhibition of DNA synthesis and induction of apoptosis in rapidly proliferating cancer cells. However, their clinical utility is often hampered by significant dose-limiting toxicities and the development of drug resistance.
BTP-114 represents a next-generation platinum therapeutic designed to overcome these limitations. As a prodrug, BTP-114 circulates in the bloodstream in an inactive form. A key feature of BTP-114 is its maleimide moiety, which facilitates rapid and selective conjugation to serum albumin. This albumin-bound complex boasts a prolonged circulation half-life and preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. Within the hypoxic tumor microenvironment, BTP-114 is reduced, releasing the active cisplatin metabolite to exert its cytotoxic effects directly at the tumor site.
Mechanism of Action
The mechanism of action of BTP-114 can be delineated in a multi-step process, from systemic administration to intracellular DNA damage:
-
Intravenous Administration and Albumin Binding: Following intravenous administration, BTP-114 rapidly and covalently binds to the cysteine-34 position of serum albumin. This conjugation significantly extends the plasma half-life of the platinum agent.
-
Tumor Accumulation: The BTP-114-albumin conjugate circulates throughout the body and preferentially accumulates in solid tumors through the EPR effect. Preclinical studies have shown a remarkable 13- to 15-fold increase in platinum accumulation in tumors compared to the administration of cisplatin alone.
-
Cellular Uptake and Prodrug Activation: The albumin-bound BTP-114 is taken up by cancer cells. Inside the cell, the hypoxic environment facilitates the reduction of the Pt(IV) prodrug to the active Pt(II) cisplatin.
-
DNA Damage and Apoptosis: The released cisplatin binds to DNA, forming intrastrand and interstrand cross-links. This DNA damage triggers a cascade of cellular responses, including cell cycle arrest and, ultimately, apoptosis.
Signaling Pathway
The cytotoxic effect of BTP-114 is mediated by the DNA damage response (DDR) pathway, initiated by the cisplatin-induced DNA lesions. The key events in this pathway are illustrated in the following diagram:
Caption: Mechanism of BTP-114 from administration to apoptosis.
Preclinical Data Summary
Preclinical data for BTP-114, presented at the American Association for Cancer Research (AACR) Annual Meeting in 2015, highlighted its improved anti-tumor activity and safety profile compared to cisplatin.
| Parameter | BTP-114 | Cisplatin | Reference |
| Tumor Platinum Accumulation | 13- to 15-fold increase | Baseline | |
| Efficacy in Xenograft Models | Improved and sustained tumor growth inhibition | Standard tumor growth inhibition | |
| Toxicity | Reduced key dose-limiting toxicities | Known dose-limiting toxicities | |
| Tumor Models | Lung and Ovarian Cancer | Lung and Ovarian Cancer |
Experimental Protocol: BTP-114 Administration in Xenograft Models
The following is a generalized protocol for evaluating the efficacy of BTP-114 in a subcutaneous xenograft mouse model. This protocol is based on standard practices in preclinical oncology research, as specific details from the BTP-114 preclinical studies are not publicly available.
Materials
-
Human cancer cell line (e.g., A549 for lung cancer, OVCAR-3 for ovarian cancer)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
BTP-114 (lyophilized powder)
-
Sterile PBS (phosphate-buffered saline)
-
Vehicle control (e.g., sterile saline or 5% dextrose solution)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
Experimental Workflow
Caption: General workflow for a BTP-114 xenograft study.
Detailed Methodology
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Mix the cell suspension 1:1 with Matrigel.
-
Subcutaneously inject 200 µL of the cell/Matrigel suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
BTP-114 Preparation and Administration:
-
Reconstitute lyophilized BTP-114 in a sterile vehicle (e.g., 5% dextrose in water) to the desired stock concentration on the day of administration.
-
Administer BTP-114 intravenously (IV) via the tail vein. While the exact preclinical dose is not published, a dose-finding study would be necessary. Based on clinical trial designs, a cyclical administration (e.g., once weekly for 3 weeks) could be appropriate.
-
The control group should receive an equivalent volume of the vehicle.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals meet humane endpoint criteria.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for the BTP-114 treated group compared to the vehicle control group.
-
Analyze changes in body weight as a measure of systemic toxicity.
-
Excised tumors can be weighed and processed for further analysis (e.g., histology, platinum concentration).
-
Conclusion
BTP-114 is a promising next-generation platinum therapeutic that has demonstrated significant preclinical efficacy and an improved safety profile. Its unique mechanism of albumin-binding and tumor-targeted delivery addresses key limitations of conventional platinum-based chemotherapy. The provided protocols offer a framework for researchers to further investigate the anti-tumor activity of BTP-114 in various xenograft models. Further studies are warranted to fully elucidate its therapeutic potential across a range of solid tumors.
References
Measuring Platinum Accumulation with BTP-114: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTP-114 is a novel investigational anticancer agent designed to enhance the delivery of platinum to solid tumors. It is a prodrug of cisplatin that features a maleimide moiety, enabling it to covalently bind to serum albumin.[1][2] This albumin-binding characteristic extends the circulation half-life of the platinum agent and is designed to increase its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect and potentially through albumin uptake mechanisms by cancer cells.[1][2] Preclinical studies have indicated a significant increase in platinum accumulation in tumors treated with BTP-114 compared to conventional cisplatin.[1]
These application notes provide an overview of BTP-114's mechanism of action and protocols for the quantification of platinum in biological samples, a critical step in preclinical and clinical evaluation.
Mechanism of Action and Signaling Pathway
BTP-114 is administered intravenously, and upon entering the bloodstream, the maleimide group rapidly conjugates with circulating serum albumin. This binding prolongs the half-life of the platinum compound in circulation. The BTP-114-albumin conjugate is then preferentially taken up by tumor cells. Inside the hypoxic environment of the tumor cell, the prodrug is reduced, releasing the active cytotoxic agent, cisplatin. Cisplatin then exerts its anticancer effect by forming DNA adducts, leading to cell cycle arrest and apoptosis.
Quantitative Data Presentation
Preclinical data for BTP-114 was presented at the American Association for Cancer Research (AACR) Annual Meeting in 2015 by Blend Therapeutics. These studies highlighted a significant increase in platinum accumulation in tumors.
| Parameter | BTP-114 | Cisplatin | Fold Increase | Reference |
| Platinum Accumulation in Tumor Xenograft Models | - | - | Up to 15-fold | |
| Platinum Accumulation in Tumors | - | - | 13-fold |
Note: Specific platinum concentration values (e.g., in ng/g of tissue) were not publicly available in the reviewed materials. The data is based on reported fold-increases.
A Phase I clinical trial (NCT02950064) was initiated to evaluate the safety, pharmacokinetics, and anti-cancer activity of BTP-114. Part of this study involved the estimation of plasma platinum concentrations at various time points. The results of these pharmacokinetic analyses from the clinical trial have not been made publicly available in the searched literature.
Experimental Protocols
The accurate measurement of platinum in biological matrices is essential for pharmacokinetic and biodistribution studies of BTP-114. The recommended method for this is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) due to its high sensitivity and element specificity.
Protocol 1: Quantification of Total Platinum in Tissue Samples by ICP-MS
This protocol outlines the procedure for measuring the total platinum concentration in tissue samples (e.g., tumor, kidney, liver) from animal models or patient biopsies.
Materials:
-
Tissue samples (frozen at -80°C)
-
Trace-metal free water (e.g., Milli-Q)
-
Concentrated nitric acid (HNO₃), trace-metal grade
-
Concentrated hydrochloric acid (HCl), trace-metal grade (optional, for Aqua Regia)
-
Platinum standard solution (1000 µg/mL)
-
Internal standard solution (e.g., Iridium, Rhenium, or Yttrium), compatible with ICP-MS
-
Trace-metal free conical tubes (15 mL and 50 mL)
-
Calibrated analytical balance
-
Microwave digestion system
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Procedure:
-
Sample Preparation:
-
Thaw frozen tissue samples on ice.
-
Accurately weigh approximately 100-200 mg of tissue into a microwave digestion vessel. Record the exact weight.
-
For each batch of samples, include at least two blank vessels (containing only digestion acids) to serve as procedural blanks.
-
-
Acid Digestion:
-
To each vessel, carefully add 5 mL of concentrated nitric acid.
-
If difficult to digest tissues are used, a mixture of nitric acid and hydrochloric acid (Aqua Regia, typically 3:1 or 4:1 ratio) can be employed.
-
Allow the samples to pre-digest at room temperature in a fume hood for at least 30 minutes.
-
Seal the digestion vessels according to the manufacturer's instructions for the microwave digestion system.
-
Place the vessels in the microwave digester and run a pre-programmed or optimized digestion cycle. A typical cycle involves ramping to a high temperature (e.g., 200°C) and holding for a set period (e.g., 20-30 minutes) to ensure complete digestion.
-
-
Sample Dilution:
-
After the digestion program is complete, allow the vessels to cool to room temperature.
-
Carefully open the vessels in a fume hood. The resulting solution should be clear and free of particulate matter.
-
Quantitatively transfer the digestate to a 50 mL trace-metal free conical tube.
-
Rinse the digestion vessel with trace-metal free water and add the rinsing to the conical tube to ensure complete transfer.
-
Bring the final volume of the sample to a known volume (e.g., 25 mL) with trace-metal free water.
-
Spike all samples, standards, and blanks with the internal standard to a final concentration recommended for the ICP-MS instrument (e.g., 10 ng/mL).
-
-
ICP-MS Analysis:
-
Prepare a series of calibration standards by diluting the platinum standard solution in a matrix matching the diluted sample acid concentration (e.g., 2% nitric acid). The concentration range should bracket the expected platinum concentrations in the samples.
-
Set up the ICP-MS instrument according to the manufacturer's instructions for platinum analysis. Monitor for isotopes of platinum (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt).
-
Analyze the procedural blanks, calibration standards, and samples.
-
Generate a calibration curve from the standard measurements.
-
Calculate the platinum concentration in the unknown samples based on the calibration curve.
-
-
Data Calculation:
-
The platinum concentration in the original tissue is calculated using the following formula:
Pt Concentration (ng/g) = (Cᵢ * V) / W
Where:
-
Cᵢ = Platinum concentration measured by ICP-MS (ng/mL)
-
V = Final volume of the diluted sample (mL)
-
W = Initial weight of the tissue sample (g)
-
-
Disclaimer
The information provided in these application notes is for research purposes only. The experimental protocols are based on established analytical methods for platinum-based compounds and should be adapted and validated by the end-user for their specific experimental conditions and matrices. The quantitative data presented is based on publicly available press releases and conference presentations and may not represent the full data set.
References
Application Notes and Protocols for Assessing Cell Viability Following BTP-114 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the effects of BTP-114, a novel platinum-based chemotherapeutic agent, on cancer cell viability. BTP-114 is a prodrug of cisplatin, designed for enhanced tumor targeting and reduced systemic toxicity.[1] Its mechanism of action involves covalent binding to serum albumin, leading to preferential accumulation in tumor tissues, where it exerts its cytotoxic effects through DNA damage, ultimately inducing cell death.[1]
This document outlines detailed protocols for three key assays to quantify the impact of BTP-114 on cell viability, proliferation, and apoptosis: the MTT assay, the Caspase-Glo® 3/7 assay, and the Annexin V/PI apoptosis assay.
Key Experimental Assays
A multi-faceted approach is recommended to thoroughly characterize the cellular response to BTP-114 treatment. The following assays provide complementary information on cytotoxicity and the mechanism of cell death.
| Assay | Principle | Endpoint Measured | Throughput |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[2][3] | Metabolic activity, an indicator of cell viability and proliferation. | High |
| Caspase-Glo® 3/7 Assay | Luminescent detection of caspase-3 and -7 activity, key executioner caspases in the apoptotic pathway.[1] | Apoptosis induction. | High |
| Annexin V/PI Assay | Flow cytometric detection of phosphatidylserine externalization (Annexin V) and plasma membrane integrity (Propidium Iodide) to differentiate apoptotic and necrotic cells. | Mode of cell death (early apoptosis, late apoptosis, necrosis). | Medium |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is designed to assess the cytotoxic effects of BTP-114 by measuring the metabolic activity of treated cells.
Materials:
-
Cancer cell line of interest (e.g., lung, ovarian)
-
Complete cell culture medium
-
BTP-114 (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
BTP-114 Treatment: Prepare serial dilutions of BTP-114 in complete culture medium. Remove the medium from the wells and add 100 µL of the BTP-114 dilutions. Include vehicle control (medium with the same concentration of solvent used for BTP-114) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for BTP-114.
Caspase-Glo® 3/7 Assay for Apoptosis
This assay quantifies the activity of executioner caspases-3 and -7, providing a specific measure of apoptosis induction by BTP-114.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BTP-114
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation and Lysis: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and the caspase reaction to occur.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings of the treated samples to the vehicle control to determine the fold-change in caspase-3/7 activity.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, offering a detailed analysis of the mode of cell death induced by BTP-114.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BTP-114
-
6-well plates or T-25 flasks
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and treat with various concentrations of BTP-114 for the desired time.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Collect the culture supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the supernatant.
-
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot to determine the dose-dependent effect of BTP-114 on apoptosis and necrosis.
Visualizations
Caption: Mechanism of action of BTP-114.
Caption: MTT assay experimental workflow.
Caption: Logic of Annexin V/PI assay interpretation.
References
Application Notes and Protocols for B.T.P-114 Synthesis and Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of B.T.P-114, a novel platinum-based anticancer agent. The document details its mechanism of action, preclinical data, and a representative protocol for its synthesis for research applications.
Introduction and Background
B.T.P-114 is an investigational, personalized cisplatin prodrug designed to improve upon the therapeutic window of conventional platinum-based chemotherapies.[1][2] Developed by Blend Therapeutics and subsequently advanced by Placon Therapeutics, B.T.P-114 is an albumin-binding platinum complex. It contains a maleimide group that allows for rapid and specific covalent conjugation to serum albumin upon intravenous administration. This strategy prolongs the drug's circulation half-life, enhances its accumulation in tumor tissues, and reduces the systemic toxicities commonly associated with cisplatin.[3]
The prodrug is designed to be stable in circulation and release its active cytotoxic agent, cisplatin, preferentially within the tumor microenvironment. This targeted delivery is intended to increase the proportion of patients who respond to platinum therapy and extend the duration of that response.
Mechanism of Action
The therapeutic strategy of B.T.P-114 involves several key steps from administration to cytotoxic effect:
-
Intravenous Administration & Albumin Conjugation : Once administered, the maleimide moiety of B.T.P-114 rapidly reacts with the free thiol group on cysteine-34 of circulating serum albumin, forming a stable covalent bond.
-
Prolonged Circulation & Tumor Accumulation : The resulting B.T.P-114-albumin conjugate has a significantly extended plasma half-life. It leverages the enhanced permeability and retention (EPR) effect for preferential accumulation in solid tumors.
-
Tumor Cell Uptake : The conjugate is taken up by cancer cells, particularly those with molecular profiles indicative of high metabolic activity.
-
Prodrug Activation : Within the hypoxic and reductive environment of the tumor cell, the platinum(IV) or platinum(II) complex is reduced, releasing the active cisplatin metabolite.
-
DNA Damage and Apoptosis : The released cisplatin binds to DNA, forming intrastrand and interstrand cross-links. This DNA damage disrupts replication and transcription, ultimately inducing apoptosis and inhibiting cell growth.
Signaling Pathway Diagram
References
Application of BTP-114 in Lung Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTP-114 is a novel investigational platinum-based anticancer agent designed to enhance the therapeutic window of cisplatin, a cornerstone of lung cancer chemotherapy. As a cisplatin prodrug, BTP-114 features a maleimide moiety that facilitates covalent binding to serum albumin. This albumin-binding characteristic is engineered to increase the plasma half-life and tumor accumulation of the platinum agent, thereby potentially improving efficacy while mitigating the dose-limiting toxicities associated with conventional cisplatin. Preclinical studies have demonstrated the potential of BTP-114 in lung cancer models, suggesting superior tumor growth inhibition compared to standard cisplatin.
Mechanism of Action
BTP-114's mechanism of action is a multi-step process designed for targeted drug delivery and activation within the tumor microenvironment. Upon intravenous administration, BTP-114 rapidly and specifically conjugates with serum albumin. This complex circulates with a prolonged half-life, predicted to be around 10 days in humans, leading to passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Once in the hypoxic environment of the tumor, the prodrug is reduced, releasing the active cytotoxic agent, cisplatin. The released cisplatin then exerts its anticancer effects by forming intrastrand and interstrand DNA cross-links, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Preclinical Data in Lung Cancer Models
Preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2015 demonstrated the superiority of BTP-114 over cisplatin in models of lung and ovarian cancer.[1] While specific tumor growth inhibition (TGI) percentages for lung cancer xenografts are not publicly available, the data highlighted a significant increase in platinum accumulation in tumors.
| Parameter | BTP-114 | Cisplatin | Fold Increase |
| Platinum Accumulation in Xenograft Models | - | - | 15-fold |
| Predicted Human Plasma Half-life | 10 days | ~30 minutes | - |
| Therapeutic Dose Increase | Up to 2-fold | Standard Dose | - |
Table 1: Summary of key preclinical findings for BTP-114 compared to cisplatin.[1]
Experimental Protocols
The following are representative protocols for key experiments relevant to the preclinical evaluation of BTP-114 in lung cancer research. These are based on standard methodologies for similar platinum-based agents and may require optimization for specific experimental conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of BTP-114 on non-small cell lung cancer (NSCLC) cell lines, such as A549.
Materials:
-
A549 human lung adenocarcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
BTP-114 (or cisplatin as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed A549 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[2]
-
Prepare serial dilutions of BTP-114 and cisplatin in culture medium.
-
Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of the drugs. Include untreated control wells.
-
Add 20 μL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
In Vivo Lung Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using A549 cells to evaluate the in vivo antitumor efficacy of BTP-114.
Materials:
-
A549 cells
-
Athymic nude mice (6-8 weeks old)
-
Matrigel
-
BTP-114 and cisplatin for injection
-
Sterile PBS
-
Calipers
-
Animal housing facility
Procedure:
-
Harvest A549 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 μL.
-
Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, cisplatin, BTP-114).
-
Administer the respective treatments intravenously according to the desired dosing schedule (e.g., once weekly).
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, platinum content).
DNA Platination Assay (Immunofluorescence)
This protocol provides a method to visualize and quantify the formation of cisplatin-DNA adducts in lung cancer cells.
Materials:
-
Lung cancer cells (e.g., A549)
-
BTP-114 or cisplatin
-
Methanol (ice-cold)
-
Primary antibody specific for cisplatin-DNA adducts (e.g., anti-CDDP-GpG)
-
Fluorescently labeled secondary antibody (e.g., anti-rat Cy3)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Culture lung cancer cells on coverslips and treat them with BTP-114 or cisplatin for a specified time (e.g., 24 hours).
-
Fix the cells with ice-cold methanol.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate the cells with the primary antibody against cisplatin-DNA adducts overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the fluorescence. The intensity of the fluorescent signal in the nucleus corresponds to the level of DNA platination.
Visualizations
Caption: Mechanism of action of BTP-114.
Caption: Preclinical evaluation workflow for BTP-114.
Caption: Cisplatin-induced DNA damage response pathway.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. MiR-204 reduces cisplatin resistance in non-small cell lung cancer through suppression of the caveolin-1/AKT/Bad pathway | Aging [aging-us.com]
- 3. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Btp-114: Troubleshooting & Optimization
"BTP-114 stability and storage conditions"
Disclaimer: The following information is based on the general characteristics of platinum-based drugs, maleimide-containing compounds, and albumin-binding therapeutics. Specific stability and storage conditions for BTP-114 should be confirmed with the manufacturer or through product-specific documentation if available.
Frequently Asked Questions (FAQs)
Q1: What is BTP-114 and what is its mechanism of action?
A1: BTP-114 is a novel, investigational platinum-based prodrug of cisplatin.[1] Its unique feature is a maleimide group that allows it to covalently bind to serum albumin in the bloodstream. This albumin-binding property is designed to extend the circulation time of the drug, enhance its accumulation in tumor tissues, and reduce systemic toxicities compared to conventional cisplatin.[2] Once it reaches the tumor, the prodrug is activated, releasing cisplatin, which then exerts its cytotoxic effects by cross-linking DNA and inhibiting DNA synthesis and repair.
Q2: What are the general recommendations for storing a lyophilized platinum-based compound like BTP-114?
A2: While specific instructions for BTP-114 are not publicly available, lyophilized platinum drugs are generally stored in a cool, dry place and protected from light. Refrigeration at 2-8°C is a common storage condition for many lyophilized pharmaceuticals to ensure long-term stability. It is crucial to keep the vial sealed until use to protect it from moisture.
Q3: How should I handle BTP-114 upon receiving it?
A3: Upon receipt, visually inspect the vial for any signs of damage to the packaging or the vial itself. The lyophilized powder should appear as a uniform cake or powder. Any discoloration or signs of moisture may indicate improper storage during transit and should be reported to the supplier.
Q4: What precautions should I take when working with BTP-114?
A4: BTP-114 is a platinum-based cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling and reconstitution procedures should be performed in a certified biological safety cabinet (BSC) or a similar containment hood to minimize exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder | Improper reconstitution solvent or technique. | Ensure you are using the recommended reconstitution solvent as specified by the manufacturer. Gently swirl or rock the vial to dissolve the contents. Avoid vigorous shaking, which can cause foaming or denaturation of proteins if albumin is part of the formulation. |
| Precipitation observed after reconstitution | Instability of the reconstituted solution. The maleimide-thiol conjugate may be unstable, leading to degradation and precipitation. | The pH of the reconstitution and dilution buffers is critical. Maleimide-thiol conjugates are more stable under slightly acidic to neutral conditions. Hydrolysis of the succinimide ring, which stabilizes the conjugate, can be influenced by pH. Use the solution promptly after reconstitution. If precipitation persists, do not use the solution. |
| Loss of drug activity in experiments | Degradation of BTP-114 due to improper storage or handling. The maleimide linker is susceptible to a retro-Michael reaction, leading to the detachment of the drug from albumin. | Store the lyophilized powder and reconstituted solutions under the recommended conditions and protect from light. Minimize the time between reconstitution and use. Ensure that the experimental buffer systems are compatible and do not promote degradation. |
Data Summary
Table 1: General Stability of Cisplatin Solutions (as a reference for the active component of BTP-114)
| Concentration | Diluent | Storage Temperature | Container | Stability | Reference |
| 1 mg/mL | - | Room Temperature (protected from light) | Glass vial | Up to 28 days | |
| 0.1 - 2 mg/mL | 0.9% NaCl | 4°C - 25°C | IV bag | Up to 72 hours | |
| 1 mg/mL | 0.9% NaCl | 25°C (protected from light) | Syringe | Up to 28 days |
Note: The stability of BTP-114 may differ from cisplatin due to its unique formulation.
Experimental Protocols
General Protocol for Reconstitution of a Lyophilized Drug (Example)
-
Preparation: Bring the lyophilized BTP-114 vial and the recommended reconstitution solvent to room temperature.
-
Reconstitution: Using a sterile syringe, slowly inject the required volume of the reconstitution solvent into the vial, directing the stream against the glass wall to avoid foaming.
-
Dissolution: Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake vigorously.
-
Inspection: Visually inspect the reconstituted solution for any particulate matter or discoloration. The solution should be clear.
-
Further Dilution (if required): Withdraw the required volume of the reconstituted solution and dilute it in the appropriate buffer for your experiment.
-
Use: Use the reconstituted and diluted solution as soon as possible.
Visualizations
Caption: General workflow for handling and using BTP-114.
Caption: Mechanism of action of BTP-114.
References
"Optimizing BTP-114 dosage to reduce toxicity"
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of BTP-114 and managing potential toxicities during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is BTP-114 and what is its mechanism of action?
A1: BTP-114 is a novel, proprietary, albumin-binding platinum (Pt)-based complex. It is a prodrug of the well-known chemotherapy agent cisplatin. The key innovation of BTP-114 lies in its maleimide moiety, which allows it to rapidly and selectively bind to human serum albumin in the bloodstream upon intravenous administration. This conjugation extends the circulation time and half-life of the compound compared to cisplatin alone.
The enhanced circulation and targeted delivery to tumors are thought to increase its accumulation in the tumor tissue. BTP-114 is designed to be reduced within the hypoxic (low oxygen) environment of tumor cells, which then releases the active cytotoxic agent, cisplatin. Cisplatin exerts its anti-cancer effect by binding to DNA, primarily at GC-rich sites, leading to the formation of intrastrand and interstrand DNA cross-links. These cross-links disrupt DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) and inhibiting cell growth.[1]
Q2: What are the potential advantages of BTP-114 over conventional cisplatin?
A2: BTP-114 is designed to overcome some of the limitations of conventional cisplatin therapy. The primary proposed advantages include:
-
Enhanced Efficacy: By binding to albumin, BTP-114 has a prolonged half-life and is believed to accumulate more effectively in tumor tissues.[1] Preclinical studies have suggested that this can lead to a significant increase in platinum accumulation in tumors compared to cisplatin.
-
Reduced Systemic Toxicity: The prodrug design means that the highly cytotoxic cisplatin is preferentially released in the hypoxic tumor environment. This targeted release is intended to reduce exposure of healthy tissues to the active drug, thereby decreasing the incidence and severity of common cisplatin-related side effects.[1] Preclinical data has indicated a reduction in key dose-limiting toxicities of cisplatin.
Q3: What is the current clinical trial status of BTP-114?
A3: BTP-114 is currently being evaluated in a Phase 1 clinical trial (NCT02950064). This is an open-label, multicenter, dose-escalation study in patients with advanced solid tumors, particularly those with BRCA or other DNA repair mutations. The primary objectives of this trial are to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D), as well as to evaluate the safety, pharmacokinetics, and anti-cancer activity of BTP-114.[2][3]
Troubleshooting Guides
Issue 1: How to Monitor for Potential Toxicities of BTP-114 in a Research Setting?
As BTP-114 is a platinum-based compound, researchers should be vigilant for toxicities commonly associated with this class of drugs. Based on the exclusion criteria of the ongoing clinical trial, particular attention should be paid to the following:
-
Nephrotoxicity:
-
Monitoring: Regularly monitor renal function by measuring serum creatinine, blood urea nitrogen (BUN), and calculated creatinine clearance.
-
Management: Ensure adequate hydration of animal subjects or cell cultures. Consider the use of renoprotective agents in animal models if nephrotoxicity is observed.
-
-
Neurotoxicity:
-
Monitoring: In animal studies, observe for signs of peripheral neuropathy, such as changes in gait, grip strength, or response to sensory stimuli.
-
Management: If neurotoxicity is suspected, consider dose reduction or discontinuation in animal models.
-
-
Myelosuppression:
-
Monitoring: In animal studies, perform complete blood counts (CBCs) to monitor for decreases in neutrophils, platelets, and red blood cells.
-
Management: Dose adjustments may be necessary if significant myelosuppression is observed.
-
-
Hypersensitivity Reactions:
-
Monitoring: Although more common in a clinical setting, be aware of any unusual reactions in animal models following administration.
-
Management: Have appropriate supportive care measures available.
-
Issue 2: Unexpectedly High Cytotoxicity in In Vitro Experiments.
-
Possible Cause: The in vitro model may have a naturally hypoxic environment, leading to rapid and extensive conversion of BTP-114 to cisplatin.
-
Troubleshooting:
-
Characterize the Oxygen Environment: Measure the oxygen levels in your cell culture system to determine if it is hypoxic.
-
Titrate the Dose: Perform a dose-response curve with a wider range of BTP-114 concentrations to identify a more suitable working concentration for your specific cell line.
-
Compare with Cisplatin: Run a parallel experiment with cisplatin to understand the relative potency in your model system.
-
Data Presentation
Table 1: Overview of the BTP-114 Phase 1 Clinical Trial (NCT02950064)
| Parameter | Description |
| ClinicalTrials.gov ID | NCT02950064 |
| Study Title | A Study to Determine the Safety of BTP-114 for Treatment in Patients With Advanced Solid Tumors With BRCA Mutations |
| Phase | Phase 1 |
| Study Design | Open-label, multicenter, dose-escalation study with two parts: Part 1 (Dose Escalation) and Part 2 (Expansion) |
| Primary Objectives | To determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of BTP-114. To evaluate the safety and tolerability of BTP-114. |
| Patient Population | Patients with advanced solid tumors with BRCA or other DNA repair mutations. |
| Intervention | Intravenous administration of BTP-114. |
Experimental Protocols
Protocol: In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of BTP-114 on a cancer cell line.
-
Cell Seeding:
-
Culture cancer cells of interest in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of BTP-114 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of working concentrations.
-
Remove the old media from the 96-well plate and add 100 µL of media containing the different concentrations of BTP-114 to the respective wells. Include a vehicle control (media with solvent) and a positive control (e.g., cisplatin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
References
Technical Support Center: Troubleshooting BTP-114 Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter solubility challenges during preclinical experiments with BTP-114, a novel platinum-based prodrug. The following information is compiled from established methodologies for handling poorly soluble small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving BTP-114 in my aqueous buffer for an in vitro assay. What is the recommended starting point?
A1: For poorly water-soluble compounds like many small molecule inhibitors, the standard initial approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing capacity for a wide range of compounds. From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low (typically below 0.5% v/v) to avoid off-target effects on your biological system.
Q2: My BTP-114 precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What is happening and what should I do?
A2: This phenomenon is known as "precipitation upon dilution" and occurs when the concentration of BTP-114 in the final aqueous solution exceeds its thermodynamic solubility limit in that medium. As the highly solubilizing DMSO is diluted, it can no longer maintain the drug in solution.
To address this, you can try the following:
-
Lower the final concentration: Your target concentration may be above the solubility limit of BTP-114 in the final buffer.
-
Optimize the solvent system: Consider using a co-solvent system.
-
Adjust the pH: If BTP-114 has ionizable groups, its solubility will be pH-dependent.
-
Use solubilizing excipients: Agents like cyclodextrins can help to increase the apparent solubility of the compound.
Q3: How does pH affect the solubility of a platinum-based compound like BTP-114?
A3: The solubility of platinum complexes can be influenced by pH. For weakly basic compounds, solubility generally increases at a lower pH (more acidic conditions), while for weakly acidic compounds, solubility increases at a higher pH (more basic conditions). Since BTP-114 is a complex molecule, determining its pH-solubility profile is recommended to find the optimal pH for dissolution that is also compatible with your experimental system.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting solubility issues with BTP-114.
Data Presentation
The following tables provide representative data for the solubility of a model poorly soluble small molecule drug in various solvents and conditions. This data can be used as a reference for selecting appropriate solvent systems for BTP-114.
Table 1: Solubility of a Model Poorly Soluble Drug in Common Organic Solvents
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| N,N-Dimethylformamide (DMF) | ~50 |
| Dichloromethane (DCM) | ~25 |
| Acetone | ~10 |
| Ethanol | ~5 |
| Methanol | ~2 |
| Propylene Glycol | ~1 |
| Water | < 0.01 |
This data is representative and the actual solubility of BTP-114 may vary.
Table 2: Effect of pH on the Aqueous Solubility of a Model Weakly Basic Drug (pKa = 7.5)
| pH | Solubility (µg/mL) |
| 2.0 | 1500 |
| 4.0 | 1250 |
| 6.0 | 250 |
| 7.0 | 50 |
| 7.5 | 10 |
| 8.0 | 2 |
| 9.0 | < 1 |
This data illustrates the typical pH-dependent solubility profile for a weakly basic compound. The specific profile for BTP-114 should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Objective: To prepare a high-concentration stock solution of BTP-114 for subsequent dilution into aqueous buffers.
Materials:
-
BTP-114 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Weigh out the desired amount of BTP-114 powder using a calibrated analytical balance and place it into a suitable microcentrifuge tube or glass vial.
-
Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (if the compound is heat-stable) can also be employed.
-
Visually inspect the solution to ensure that no solid particles are present. The solution should be clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of pH-Solubility Profile
Objective: To determine the aqueous solubility of BTP-114 at different pH values.
Materials:
-
BTP-114 powder
-
A series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 9, 10)
-
Microcentrifuge tubes
-
Shaking incubator or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of BTP-114 powder to a series of microcentrifuge tubes, each containing a buffer of a different pH. Ensure there is undissolved solid material in each tube.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent and determine the concentration of dissolved BTP-114 using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Plot the solubility (in µg/mL or mM) against the measured pH of each buffer to generate the pH-solubility profile.
Protocol 3: Improving Solubility with a Co-solvent System
Objective: To enhance the aqueous solubility of BTP-114 by using a mixture of solvents.
Materials:
-
BTP-114 stock solution in DMSO
-
Co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400
-
Aqueous buffer
Procedure:
-
Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol).
-
Add a small aliquot of the BTP-114 DMSO stock solution to each co-solvent buffer to achieve the desired final concentration.
-
Vortex the solutions and visually inspect for any precipitation.
-
Incubate the solutions for a short period (e.g., 1-2 hours) and re-examine for any precipitation.
-
If the solution remains clear, the co-solvent system is suitable for your experiment at that concentration.
-
It is crucial to include a vehicle control (buffer with the same co-solvent concentration but without BTP-114) in your experiments to account for any effects of the co-solvent on the biological system.
BTP-114 Preclinical Studies: A Technical Support Resource
For researchers, scientists, and drug development professionals investigating the novel platinum-based anticancer agent BTP-114, this technical support center provides essential information regarding its preclinical evaluation, with a focus on understanding its side effect profile in animal studies. As a prodrug of cisplatin, BTP-114 is engineered to mitigate the dose-limiting toxicities associated with conventional platinum therapies.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BTP-114?
A1: BTP-114 is a platinum prodrug of cisplatin.[1] Following administration, it is designed to have a different pharmacological profile than cisplatin, which is expected to lead to a reduction in typical cisplatin-related side effects.
Q2: What were the key findings from the preclinical animal studies of BTP-114 regarding its side effect profile?
A2: Preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2015 indicated that BTP-114 was developed to diminish the significant dose-limiting toxicities commonly seen with cisplatin.[1] Studies in animal models of lung and ovarian cancer suggested a reduction in these key toxicities when compared to cisplatin.[1] However, specific quantitative data from these studies are not extensively available in the public domain.
Q3: What are the known dose-limiting toxicities of cisplatin in animal models that BTP-114 aims to reduce?
A3: Cisplatin is widely recognized for causing a range of dose-limiting side effects in animal models, which mirror those observed in human patients. The primary toxicities include:
-
Nephrotoxicity (Kidney Damage): This is often the most significant dose-limiting toxicity.[2]
-
Neurotoxicity (Nerve Damage): Manifests as peripheral neuropathy.
-
Ototoxicity (Hearing Damage): Damage to the inner ear.
-
Myelosuppression (Bone Marrow Suppression): Leading to decreased production of blood cells.
-
Gastrointestinal Toxicity: Including nausea and vomiting.
Troubleshooting Guide for In-Vivo BTP-114 Experiments
This guide is intended to assist researchers in monitoring for potential side effects during animal studies with BTP-114, based on the known profile of platinum-based compounds.
| Observed Issue | Potential Cause | Recommended Action |
| Weight Loss >15% | Drug-related toxicity, dehydration, or reduced food intake. | Monitor food and water consumption daily. Consider providing supplemental hydration and soft, palatable food. Evaluate for signs of gastrointestinal distress. |
| Lethargy/Reduced Activity | General malaise, neurotoxicity, or systemic toxicity. | Perform a thorough clinical examination. Consider a neurological assessment (e.g., grip strength, gait analysis). |
| Changes in Urine Output or Color | Potential nephrotoxicity. | Monitor urine output. Collect urine samples for analysis of kidney function markers (e.g., protein, glucose). Schedule blood collection for serum creatinine and BUN analysis. |
| Abnormal Gait or Limb Weakness | Potential neurotoxicity. | Conduct regular neurological examinations. Assess for signs of peripheral neuropathy. |
| Hunched Posture/Piloerection | General pain or distress. | Provide appropriate analgesia as per approved institutional animal care and use committee (IACUC) protocols. |
Experimental Protocols
While specific protocols for BTP-114 preclinical toxicology studies are not publicly detailed, a general methodology for assessing cisplatin-induced toxicity in murine models is well-established and would likely form the basis for comparative studies with BTP-114.
General Protocol for Assessing Cisplatin-Induced Nephrotoxicity in Mice:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Acclimate animals for at least one week prior to the experiment.
-
Drug Administration:
-
Administer a single intraperitoneal (i.p.) injection of cisplatin (e.g., 20 mg/kg).
-
The vehicle control group receives a corresponding volume of saline.
-
-
Monitoring:
-
Record body weight daily.
-
Monitor for clinical signs of toxicity (e.g., lethargy, ruffled fur).
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital sinus at baseline and at specified time points (e.g., 24, 48, 72 hours) post-injection.
-
At the study endpoint (e.g., 72 hours), euthanize animals and collect kidneys.
-
-
Analysis:
-
Serum Analysis: Measure blood urea nitrogen (BUN) and creatinine levels to assess kidney function.
-
Histopathology: Fix one kidney in 10% neutral buffered formalin for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin - H&E) to evaluate for tubular necrosis, protein casts, and other signs of renal damage.
-
Gene/Protein Expression: Snap-freeze the other kidney in liquid nitrogen for subsequent analysis of markers of kidney injury (e.g., KIM-1, NGAL) by qPCR or Western blot.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of action for BTP-114.
Experimental Workflow for Toxicity Assessment
Caption: General experimental workflow for comparative toxicity studies.
References
Btp-114: Validation & Comparative
BTP-114 Versus Cisplatin: A Comparative Analysis of Efficacy in Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel platinum-based agent BTP-114 and the established chemotherapeutic drug cisplatin, focusing on their efficacy in preclinical ovarian cancer models. While direct head-to-head quantitative data for BTP-114 is limited in the public domain, this document synthesizes available information to offer a preliminary comparison and outlines the mechanistic advantages of this next-generation platinum therapeutic.
Executive Summary
Cisplatin has long been a cornerstone of treatment for ovarian cancer, but its efficacy is often limited by significant toxicities and the development of resistance. BTP-114, a novel cisplatin prodrug, is designed to overcome these limitations. Preclinical studies suggest that BTP-114 exhibits improved and sustained tumor growth inhibition in ovarian cancer models compared to cisplatin, attributed to its unique mechanism of action.[1][2] BTP-114 is engineered to bind to serum albumin, which increases its plasma half-life and leads to preferential accumulation in tumor tissues.[3][4][5]
Mechanism of Action: A Tale of Two Platinums
Cisplatin: A well-established alkylating-like agent, cisplatin exerts its cytotoxic effects by forming platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis. Its mechanism involves passive diffusion into cells, where chloride atoms are displaced, allowing the platinum to bind to DNA.
BTP-114: This investigational drug is a prodrug of cisplatin, meaning it is administered in an inactive form and is converted to the active cytotoxic agent within the body. A key feature of BTP-114 is its ability to covalently bind to serum albumin upon administration. This albumin-binding property is reported to result in a 13-fold increase in platinum accumulation in tumors compared to conventional cisplatin, leading to enhanced DNA damage and cancer cell death.
Signaling Pathways
The following diagrams illustrate the proposed mechanism of action for BTP-114 and the established signaling pathway for cisplatin-induced cell death in ovarian cancer.
Caption: Proposed mechanism of BTP-114.
Caption: Cisplatin-induced apoptosis pathway.
Comparative Efficacy Data
While specific quantitative data from head-to-head preclinical studies of BTP-114 and cisplatin in ovarian cancer models are not extensively published, the following tables summarize the available information for BTP-114 and provide representative data for cisplatin from various studies.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Ovarian Cancer Cell Line | BTP-114 IC50 (µM) | Cisplatin IC50 (µM) | Citation |
| A2780 | Data not publicly available | 6.84 ± 0.66 (24h) | |
| A2780cis (Cisplatin-resistant) | Data not publicly available | 44.07 ± 1.1 (24h) | |
| SKOV-3 | Data not publicly available | 19.18 ± 0.91 (72h) | |
| OV-90 | Data not publicly available | 16.75 ± 0.83 (72h) |
Note: The lack of publicly available IC50 data for BTP-114 prevents a direct quantitative comparison in this context.
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical in vivo studies typically involve xenograft models where human ovarian cancer cells are implanted in immunocompromised mice.
| Ovarian Cancer Model | Treatment | Key Findings | Citation |
| Ovarian Cancer Xenografts | BTP-114 | Improved and sustained tumor growth inhibition compared to cisplatin. | |
| Ovarian Cancer Xenografts | BTP-114 | 13-fold increased accumulation of platinum in the tumor. | |
| SKOV-3 Xenograft | Cisplatin (2mg/kg) | Significantly decreased tumor burden compared to control. | |
| A2780 Xenograft | Cisplatin (8mg/kg) | Dose-dependent tumor growth delay. |
Experimental Protocols
Detailed experimental protocols for BTP-114 are not publicly available. However, standard methodologies for evaluating the efficacy of anti-cancer agents in ovarian cancer models are well-established. Below are representative protocols for cisplatin studies.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Culture: Human ovarian cancer cell lines (e.g., A2780, SKOV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of cisplatin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.
In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice are typically used.
-
Tumor Implantation: Human ovarian cancer cells (e.g., 1 x 10⁶ A2780 cells) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. Cisplatin (or vehicle control) is administered via a specified route (e.g., intraperitoneal injection) and schedule.
-
Efficacy Assessment: Tumor volumes are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the efficacy of the treatment group to the control group.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing the efficacy of two anti-cancer agents in preclinical ovarian cancer models.
Caption: A typical preclinical workflow.
Conclusion and Future Directions
Further research, including the publication of detailed preclinical data and results from the ongoing Phase I clinical trial (NCT02950064), will be crucial to fully elucidate the therapeutic potential of BTP-114 in the treatment of ovarian cancer. Researchers and drug development professionals should monitor for forthcoming publications and clinical trial results to gain a more comprehensive understanding of BTP-114's clinical utility.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. aacr.org [aacr.org]
- 3. | BioWorld [bioworld.com]
- 4. incytemi.com [incytemi.com]
- 5. Results of TRIO-14, a phase II, multicenter, randomized, placebo-controlled trial of carboplatin-paclitaxel versus carboplatin-paclitaxel-ganitumab in newly diagnosed epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BTP-114 and Carboplatin in Oncology
In the landscape of platinum-based chemotherapeutics, carboplatin has long been a cornerstone of treatment for various solid tumors. However, the development of novel agents like BTP-114, a proprietary albumin-binding platinum prodrug, presents a potential paradigm shift. This guide offers a detailed comparison of BTP-114 and carboplatin, focusing on their mechanisms of action, clinical data, and the experimental protocols that underpin their evaluation.
Mechanism of Action: A Tale of Two Platinum Drugs
Both BTP-114 and carboplatin belong to the platinum-based class of anticancer agents, which exert their cytotoxic effects primarily through interactions with DNA. However, their distinct formulations lead to differences in their activity and toxicity profiles.
BTP-114: A Novel Approach to Platinum Delivery. BTP-114 is a prodrug of cisplatin, meaning it is administered in an inactive form and is converted to the active cytotoxic agent, cisplatin, within the body. A key feature of BTP-114 is its maleimide moiety, which allows it to rapidly and selectively bind to serum albumin upon intravenous administration. This albumin-binding has several important consequences:
-
Prolonged Circulation and Half-Life: The binding to albumin significantly extends the drug's circulation time in the bloodstream, with a predicted human plasma half-life of 10 days.[1]
-
Enhanced Tumor Accumulation: The albumin-drug complex preferentially accumulates in tumor tissue.[1]
-
Targeted Activation: The prodrug is designed to be reduced in the hypoxic (low oxygen) environment characteristic of many solid tumors, releasing the active cisplatin metabolite directly at the tumor site.
Once released, the active cisplatin binds to DNA, forming intrastrand and interstrand cross-links. This disruption of DNA replication and transcription ultimately triggers apoptosis (programmed cell death) in cancer cells. This targeted delivery and activation mechanism aims to enhance efficacy while minimizing systemic toxicities associated with conventional platinum agents.
Carboplatin: A Second-Generation Platinum Agent. Carboplatin, a derivative of cisplatin, was developed to reduce the severe side effects of its predecessor. Like cisplatin, carboplatin's primary mechanism of action involves the formation of DNA adducts. Inside the cell, carboplatin undergoes hydrolysis, becoming a positively charged molecule that can interact with nucleophilic sites on DNA, particularly the N7 position of guanine bases. This interaction leads to the formation of interstrand and intrastrand DNA cross-links, which inhibit DNA replication and transcription, ultimately inducing cell death. While its mechanism is similar to cisplatin, carboplatin's different chemical structure results in a slower rate of aquation, contributing to its distinct toxicity profile.
Comparative Data Overview
The following tables summarize key quantitative data for BTP-114 and carboplatin based on available preclinical and clinical information.
Table 1: Pharmacokinetic Properties
| Parameter | BTP-114 | Carboplatin |
| Plasma Half-Life | Predicted ~10 days | Biphasic: Initial phase ~90 minutes, later phase ~6 hours |
| Protein Binding | Rapid and high affinity to albumin | Initially low (~29% in 4 hours), increases to 85-89% (irreversible) within 24 hours |
| Excretion | Primarily renal (as cisplatin) | Predominantly renal, with ~70% excreted in urine within 24 hours in patients with normal kidney function |
Table 2: Preclinical Efficacy
| Parameter | BTP-114 | Carboplatin |
| Tumor Platinum Accumulation | 15-fold increase in multiple xenograft models compared to cisplatin | Data not directly compared to BTP-114 |
| Tumor Growth Inhibition | Demonstrated improved and sustained tumor growth inhibition in preclinical models compared to cisplatin | Effective in various preclinical tumor models, but less potent on a molar basis than cisplatin |
Table 3: Clinical Trial Information
| Aspect | BTP-114 | Carboplatin |
| Phase of Development | Phase 1 clinical trials initiated | Widely approved and used in clinical practice for decades |
| Target Patient Population (in trials) | Advanced solid tumors with BRCA or other DNA repair mutations | Various cancers including ovarian, lung, head and neck, and testicular cancers |
| Dose-Limiting Toxicities | To be determined in ongoing Phase 1 trials | Myelosuppression, particularly thrombocytopenia |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing the data from preclinical and clinical studies.
Preclinical Tumor Xenograft Model for Efficacy Assessment (BTP-114)
This protocol is a generalized representation based on common practices for evaluating anti-tumor efficacy.
-
Cell Line Selection: Human cancer cell lines (e.g., lung, ovarian) are chosen for their relevance to the intended clinical application.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups (e.g., vehicle control, cisplatin, BTP-114). The drugs are administered intravenously at specified doses and schedules.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight changes (as a measure of toxicity) and survival.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analyses (e.g., t-test, ANOVA) are used to compare the efficacy of BTP-114 to the control and comparator arms.
Phase 1 Dose-Escalation Clinical Trial Protocol (BTP-114)
The following is a summary of the design for the Phase 1 trial of BTP-114 (NCT02950064).
-
Study Design: An open-label, multicenter, dose-escalation study in patients with advanced solid tumors with BRCA or other DNA repair mutations.
-
Objectives:
-
Part 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of BTP-114.
-
Part 2 (Expansion): To evaluate the safety, pharmacokinetics, and anti-cancer activity of BTP-114 at the RP2D in specific tumor cohorts.
-
-
Patient Population: Adults with advanced solid tumors and known deleterious BRCA or other DNA repair mutations who have received prior standard therapies.
-
Intervention: BTP-114 administered intravenously in 21-day cycles. Doses are increased in sequential cohorts in Part 1.
-
Assessments:
-
Safety: Monitoring of adverse events (graded by CTCAE v4.03), physical examinations, and laboratory tests.
-
Pharmacokinetics: Collection of blood samples to determine parameters such as AUC, Tmax, and half-life.
-
Efficacy: Tumor response assessed using RECIST 1.1 or other relevant criteria.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of Platinum-Based Drugs
Caption: General signaling pathway for platinum-based anticancer drugs.
Experimental Workflow for Preclinical Xenograft Study
Caption: Workflow for a preclinical tumor xenograft efficacy study.
Logical Relationship of BTP-114's Proposed Advantage
Caption: The proposed mechanism of BTP-114's therapeutic advantage.
References
A Comparative Guide to BTP-114: Validating Enhanced Tumor Penetration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BTP-114's tumor penetration capabilities against other platinum-based chemotherapeutics. Experimental data is presented to support the enhanced delivery of BTP-114 to solid tumors, a critical factor in improving therapeutic efficacy.
Introduction to BTP-114: A Novel Platinum Prodrug
BTP-114 is a novel, proprietary, albumin-binding platinum-based prodrug of cisplatin.[1] Its design aims to overcome the limitations of conventional platinum therapies by enhancing the accumulation of the cytotoxic agent within the tumor microenvironment. Upon intravenous administration, BTP-114 covalently binds to endogenous serum albumin, a natural carrier protein in the bloodstream. This unique mechanism extends the circulation half-life of the drug and leverages the Enhanced Permeability and Retention (EPR) effect, which is characteristic of solid tumors. The EPR effect allows macromolecules and albumin-bound drugs to preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.
Comparative Analysis of Tumor Penetration
Preclinical studies have demonstrated a significant increase in the accumulation of platinum in tumor tissues following the administration of BTP-114 compared to conventional platinum agents.
Quantitative Data Summary
The following table summarizes the reported tumor accumulation of BTP-114 in comparison to cisplatin and another albumin-binding platinum drug.
| Drug | Comparison Agent | Fold Increase in Tumor Platinum Accumulation | Animal Model | Source |
| BTP-114 | Cisplatin | 15-fold | Xenograft models | [1] |
| KP2156 (Albumin-binding Oxaliplatin Prodrug) | Oxaliplatin | 10-fold | CT26 Colon Cancer | [2] |
| Cisplatin | Carboplatin | 7-fold higher platinum concentration | Rat Peritoneal Tumor | [3] |
Note: The data presented is from different preclinical studies and may not be directly comparable due to variations in experimental models and methodologies.
Mechanism of Enhanced Tumor Penetration
The enhanced tumor penetration of BTP-114 is attributed to its albumin-binding property, which capitalizes on the physiological characteristics of the tumor microenvironment.
Signaling and Transport Pathway
Caption: Mechanism of BTP-114's enhanced tumor penetration.
Experimental Protocols
The validation of BTP-114's enhanced tumor penetration relies on robust preclinical experimental designs. A key methodology is the quantitative analysis of platinum concentration in tumor and other tissues using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Biodistribution Study in Xenograft Models
Objective: To determine and compare the concentration of platinum in tumor and various organs over time after administration of BTP-114 and a comparator platinum agent (e.g., cisplatin).
Experimental Workflow:
Caption: Workflow for assessing in vivo tumor penetration.
Key Steps in Platinum Quantification by ICP-MS:
-
Sample Preparation:
-
Excised tumors and organs are weighed.
-
Tissues are homogenized to create a uniform sample.
-
A known weight of the homogenate is digested using a mixture of strong acids (e.g., nitric acid and hydrogen peroxide) under controlled temperature and pressure, often in a microwave digestion system. This process breaks down the organic matrix, leaving the inorganic elements, including platinum, in solution.[4]
-
-
ICP-MS Analysis:
-
The digested sample solution is introduced into the ICP-MS instrument.
-
The sample is nebulized and passes through a high-temperature argon plasma, which ionizes the atoms.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
A detector counts the number of ions for the specific isotopes of platinum, allowing for precise quantification.
-
-
Data Analysis and Interpretation:
-
The concentration of platinum in the original tissue is calculated based on the ICP-MS readings, the weight of the digested tissue, and the dilution factors.
-
Results are often expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a ratio of the concentration in the tumor to that in the blood.
-
Conclusion
The available preclinical data strongly supports the claim that BTP-114 exhibits enhanced tumor penetration compared to conventional platinum-based drugs like cisplatin. This is attributed to its unique albumin-binding mechanism, which prolongs circulation and leverages the EPR effect for preferential accumulation in the tumor microenvironment. The use of validated and quantitative analytical methods like ICP-MS is crucial in substantiating these findings. Further head-to-head comparative studies with other platinum agents and advanced tumor-penetrating technologies will provide a more comprehensive understanding of BTP-114's therapeutic potential.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Albumin-targeting of an oxaliplatin-releasing platinum(iv) prodrug results in pronounced anticancer activity due to endocytotic drug uptake in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penetration of carboplatin and cisplatin into rat peritoneal tumor nodules after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BTP-114 and Other Platinum-Based Cancer Therapies
In the landscape of cancer therapeutics, platinum-based drugs have long been a cornerstone of treatment for a variety of solid tumors. The first-generation drug, cisplatin, and its successors, carboplatin and oxaliplatin, have demonstrated significant efficacy but are often accompanied by dose-limiting toxicities. BTP-114, a novel cisplatin prodrug, has emerged as a promising next-generation platinum therapy designed to overcome these limitations. This guide provides a detailed comparison of BTP-114 with established platinum drugs, supported by available preclinical and clinical data.
Mechanism of Action: A Tale of Two Strategies
The foundational mechanism of action for all platinum-based drugs involves their interaction with DNA. Upon entering a cell, these compounds form platinum-DNA adducts, which induce DNA damage, inhibit DNA replication and transcription, and ultimately trigger apoptosis (programmed cell death).
Cisplatin, Carboplatin, and Oxaliplatin: These traditional platinum drugs circulate systemically and enter cells, where they become aquated and highly reactive, binding to the N7 position of guanine and adenine bases in DNA. This leads to the formation of intrastrand and interstrand crosslinks, distorting the DNA helix and activating cellular repair mechanisms. If the damage is too extensive to be repaired, the cell undergoes apoptosis.
BTP-114: A Targeted Approach: BTP-114 is a cisplatin prodrug engineered for enhanced tumor targeting and reduced systemic toxicity.[1][2] It is designed to covalently bind to serum albumin, the most abundant protein in blood plasma.[1] This albumin-binding strategy significantly extends the drug's circulation half-life and promotes its accumulation in tumors through the enhanced permeability and retention (EPR) effect. Once concentrated in the tumor microenvironment, BTP-114 is preferentially taken up by cancer cells, where it releases its active cisplatin payload, leading to the same DNA-damaging effects as conventional cisplatin but with potentially greater tumor specificity and a wider therapeutic window.[1]
References
Avb-114: Foundational & Exploratory
AVB-114: A Technical Guide to its Core Mechanism in Perianal Fistula Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVB-114 is an investigational, implantable cell therapy in late-stage clinical development for the treatment of perianal fistulas in patients with Crohn's disease. This condition, characterized by abnormal tunneling between the rectum or anus and the skin, presents a significant clinical challenge, with a large proportion of patients failing to achieve durable healing with current standards of care[1][2][3]. AVB-114 offers a novel, localized therapeutic approach by harnessing the regenerative and immunomodulatory properties of autologous mesenchymal stem cells (MSCs)[4][5]. This technical guide provides an in-depth overview of the core mechanism of action of AVB-114, supported by available clinical data and detailed experimental methodologies.
Core Mechanism of Action
AVB-114 is a cell-based therapy comprising autologous adipose-derived MSCs seeded onto a bioabsorbable plug. The therapeutic effect of AVB-114 is multifaceted, leveraging the inherent biological activities of MSCs to modulate the local inflammatory environment and promote tissue regeneration within the fistula tract. The mechanism is primarily driven by paracrine signaling, where the MSCs, upon encountering the pro-inflammatory milieu of the fistula, secrete a range of bioactive molecules.
Immunomodulation
A key component of AVB-114's mechanism is its potent anti-inflammatory and immunomodulatory activity. The MSCs delivered via the bioabsorbable plug interact with the local immune cells within the fistula tract, leading to a dampening of the chronic inflammation that perpetuates the fistula.
-
Suppression of T-Cell Proliferation and Activity: MSCs are known to inhibit the proliferation and function of pro-inflammatory T-cells, a key driver of the pathology in Crohn's disease-related fistulas.
-
Induction of Regulatory T-Cells (Tregs): MSCs can promote the differentiation of T-cells into Tregs, which play a crucial role in suppressing excessive immune responses and maintaining immune tolerance.
-
Macrophage Polarization: MSCs can influence macrophage differentiation, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory and pro-reparative M2 phenotype.
-
Secretion of Anti-inflammatory Factors: Upon activation by pro-inflammatory cytokines such as interferon-gamma (IFN-γ) within the fistula, the MSCs in AVB-114 secrete a variety of anti-inflammatory molecules, including:
-
Transforming growth factor-beta 1 (TGF-β1)
-
Prostaglandin E2 (PGE2)
-
Indoleamine 2,3-dioxygenase (IDO)
-
Tissue Regeneration and Healing
In addition to their immunomodulatory effects, the MSCs in AVB-114 actively contribute to the healing and closure of the fistula tract by promoting tissue regeneration.
-
Secretion of Growth Factors: The MSCs release a cocktail of growth factors that stimulate various cellular processes essential for tissue repair, including:
-
Vascular Endothelial Growth Factor (VEGF): Promotes angiogenesis (the formation of new blood vessels), which is critical for supplying nutrients and oxygen to the healing tissue.
-
Hepatocyte Growth Factor (HGF) and Fibroblast Growth Factor (FGF): Stimulate the proliferation and migration of fibroblasts and other stromal cells, which are essential for rebuilding the extracellular matrix.
-
-
Extracellular Matrix Remodeling: MSCs contribute to the remodeling of the extracellular matrix, facilitating the replacement of fibrotic and inflamed tissue with healthy, functional tissue.
-
Bioabsorbable Plug as a Scaffold: The bioabsorbable material of the AVB-114 plug acts as a scaffold, providing a physical matrix that supports cell infiltration and organized tissue regeneration within the fistula tract.
Quantitative Data from Clinical Trials
The efficacy and safety of AVB-114 have been evaluated in Phase I (STOMP-I) and Phase II (STOMP-II) clinical trials.
| Trial | Metric | AVB-114 | Standard of Care (SoC) | Reference |
| STOMP-I (Phase I) | Clinical Healing (1 year) | 76% | N/A (Single-arm) | |
| STOMP-II (Phase II) | Combined Remission (9 months) | 45.8% (11/24 patients) | 8.3% (2/24 patients) | |
| STOMP-I & II | Safety | Favorable safety and tolerability profile with no serious treatment-emergent adverse events reported. | N/A |
Experimental Protocols
The STOMP clinical trials were designed to assess the safety and efficacy of AVB-114 in treating complex perianal fistulas in patients with Crohn's disease who have failed conventional therapies.
STOMP-I (NCT01915927)
-
Study Design: A prospective, single-arm, phase 1 clinical trial.
-
Patient Population: 20 patients aged 18 to 65 with single-tract fistulizing perianal Crohn's disease who had failed conventional therapy.
-
Methodology:
-
Autologous MSC Isolation: Adipose tissue was collected from each patient, from which MSCs were isolated and expanded.
-
AVB-114 Preparation: The expanded autologous MSCs were seeded onto a plug-shaped bioabsorbable matrix.
-
Surgical Implantation: The AVB-114 implant was surgically placed into the fistula tract.
-
-
Primary Outcome Measures:
-
Safety and feasibility of the treatment.
-
Clinical healing of the perianal fistula.
-
STOMP-II (NCT04847739)
-
Study Design: A prospective, multicenter, randomized, wait-list controlled, open-label study with a blinded outcome assessment.
-
Patient Population: 48 subjects with Crohn's disease and a persistent perianal fistula with a failed response or intolerance to biologic or conventional treatment were randomized 1-to-1 to either Standard of Care (SoC) or AVB-114 treatment.
-
Methodology:
-
Randomization: Patients were randomized to receive either AVB-114 or SoC (fistula debridement and seton placement).
-
Treatment Administration: The AVB-114 group received the implantable cell therapy. The SoC group underwent the standard surgical procedure.
-
Follow-up: Patients were followed to assess fistula healing and safety.
-
-
Primary Endpoint:
-
Combined Remission at 9 months, defined by:
-
No collections >2cm on MRI.
-
Visual closure of the external opening.
-
No drainage upon gentle finger compression.
-
-
Visualizations
Signaling Pathways
Caption: Core mechanism of action of AVB-114 in perianal fistula healing.
Experimental Workflow
Caption: Simplified experimental workflow for the STOMP clinical trials.
Conclusion
AVB-114 represents a promising advancement in the treatment of perianal fistulas in Crohn's disease. Its core mechanism, centered on the localized delivery of autologous MSCs, addresses both the chronic inflammation and the tissue damage characteristic of this condition. By modulating the immune response and promoting regenerative processes, AVB-114 has demonstrated the potential to induce durable fistula healing. The robust clinical data from the STOMP trials underscore its potential as a safe and effective therapeutic option for this challenging patient population. Further research into the specific molecular interactions and long-term outcomes will continue to elucidate the full therapeutic potential of AVB-114.
References
AVB-114 Implantable Cell Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVB-114 is an investigational, implantable cell therapy in development for the treatment of Crohn's perianal fistulas.[1][2][3] This therapy represents a localized, regenerative approach to address the challenging healing environment in this condition.[3][4] AVB-114 combines a cellular component with a bioabsorbable scaffold to promote tissue repair and modulate inflammation directly at the site of the fistula. This guide provides a detailed overview of the composition of AVB-114, the underlying scientific principles, and the experimental methodologies relevant to its development.
Core Composition of AVB-114
AVB-114 is a combination product consisting of two primary components: an autologous cellular component and a bioabsorbable scaffold.
Cellular Component: Autologous Adipose-Derived Mesenchymal Stem Cells (ASCs)
The active biological component of AVB-114 is a population of living, autologous mesenchymal stem cells (MSCs) harvested from the patient's own adipose tissue. These cells are known for their multipotent differentiation capacity and their ability to modulate immune responses and promote tissue regeneration.
Scaffold Component: Bioabsorbable Fistula Plug
The cellular component is seeded onto a three-dimensional, plug-shaped bioabsorbable substrate designed for implantation into the fistula tract. In the initial Phase I clinical trial (STOMP-I), the Gore® Bio-A® Fistula Plug was utilized as the scaffold. This scaffold provides a physical matrix for the MSCs and facilitates their localized delivery and retention at the site of injury.
Quantitative Composition
The following table summarizes the quantitative data available for the composition of AVB-114 based on the Phase I STOMP trial.
| Component | Specification | Source |
| Cell Type | Autologous Mesenchymal Stem Cells | |
| Cell Source | Adipose Tissue | |
| Cell Dose per Implant | Approximately 20 million cells | |
| Scaffold Material | Bioabsorbable Matrix (Gore® Bio-A®) |
Experimental Protocols
Isolation and Expansion of Adipose-Derived Mesenchymal Stem Cells (Representative Protocol)
The following is a representative protocol for the isolation and expansion of clinical-grade autologous ASCs, based on established methodologies. The exact protocol for AVB-114 manufacturing is proprietary.
| Step | Description |
| 1. Adipose Tissue Harvest | A small volume of subcutaneous adipose tissue is surgically excised from the patient under sterile conditions. |
| 2. Tissue Processing and Digestion | The adipose tissue is washed to remove blood and other contaminants. It is then minced and subjected to enzymatic digestion, typically using collagenase, to release the stromal vascular fraction (SVF), which contains the ASCs. |
| 3. Stromal Vascular Fraction (SVF) Isolation | The digested tissue is centrifuged to separate the lipid-filled adipocytes from the pelleted SVF. |
| 4. Cell Culture and Expansion | The SVF is plated onto culture flasks. ASCs adhere to the plastic surface, while non-adherent cells are removed during media changes. The adherent ASCs are cultured in a specialized growth medium to expand their numbers over several passages. |
| 5. Cell Characterization and Quality Control | The expanded cell population is characterized to confirm its identity as MSCs. This includes assessing cell surface marker expression (e.g., positive for CD73, CD90, CD105 and negative for hematopoietic markers like CD45), and verifying their ability to differentiate into adipogenic, osteogenic, and chondrogenic lineages. Sterility and endotoxin levels are also tested. |
| 6. Cell Seeding onto Scaffold | Once a sufficient number of characterized ASCs is obtained, they are harvested and seeded onto the bioabsorbable fistula plug. The cell-seeded construct is then incubated for a period to allow for cell attachment and distribution throughout the scaffold. |
Mechanism of Action: Signaling Pathways
The therapeutic effects of AVB-114 are believed to be mediated by the paracrine activity of the implanted ASCs, which involves the secretion of a variety of bioactive molecules that modulate the local inflammatory environment and stimulate tissue repair processes.
Immunomodulatory Signaling Pathway
ASCs can sense the inflammatory microenvironment of the Crohn's fistula and respond by secreting anti-inflammatory factors. This diagram illustrates the key signaling interactions involved in the immunomodulatory function of ASCs.
Caption: ASC immunomodulatory signaling pathway.
Regenerative Signaling Pathway
In addition to their immunomodulatory effects, ASCs secrete growth factors that promote angiogenesis, cell proliferation, and extracellular matrix remodeling, all of which are crucial for tissue regeneration and fistula healing.
Caption: ASC regenerative signaling pathway.
Experimental and Manufacturing Workflow
The production of AVB-114 for clinical use involves a series of carefully controlled steps, from patient tissue collection to the final cell-seeded implant. The following diagram outlines the general workflow.
Caption: AVB-114 manufacturing and delivery workflow.
Conclusion
AVB-114 is a promising implantable cell therapy that leverages the regenerative potential of autologous adipose-derived mesenchymal stem cells delivered on a bioabsorbable scaffold. Its localized mechanism of action offers a targeted approach to treating Crohn's perianal fistulas by concurrently modulating inflammation and promoting tissue repair. Further clinical investigation will continue to elucidate the full therapeutic potential of this innovative approach.
References
Preclinical Evidence for AVB-114 in Crohn's Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AVB-114 is an investigational cell therapy in clinical development for the treatment of Crohn's perianal fistulas. Comprising autologous mesenchymal stem cells (MSCs) seeded onto a bioabsorbable plug, AVB-114 represents a targeted, localized approach to tissue regeneration and inflammation modulation at the site of the fistula. While specific preclinical data for AVB-114 is not extensively published, a robust body of preclinical evidence for the use of mesenchymal stem cells in fistula models provides a strong scientific rationale for its clinical development. This whitepaper summarizes the key preclinical findings that underpin the therapeutic potential of AVB-114, detailing the proposed mechanisms of action, relevant animal model data, and the experimental protocols that form the basis of this research.
Introduction to AVB-114
AVB-114 is a novel therapeutic approach for Crohn's perianal fistulas, a debilitating complication of Crohn's disease with high rates of recurrence and limited effective treatment options.[1] The therapy consists of a bioabsorbable plug embedded with living, autologous mesenchymal stem cells.[1][2][3][4] This implantable cell therapy is designed to deliver therapeutic signals directly to the affected tissue, promoting localized healing and tissue regeneration while minimizing systemic side effects. AVB-114 has received Fast Track and Regenerative Medicine Advanced Therapy (RMAT) designations from the U.S. Food and Drug Administration (FDA), underscoring its potential to address a serious unmet medical need.
Proposed Mechanism of Action
The therapeutic effect of AVB-114 is believed to be driven by the inherent properties of mesenchymal stem cells, which are known to modulate local inflammation and orchestrate tissue healing. The proposed mechanism of action is multifactorial, involving immunomodulation, anti-inflammatory effects, and the promotion of tissue repair.
Signaling Pathways in MSC-Mediated Fistula Healing
The immunomodulatory and regenerative effects of MSCs are mediated by a complex interplay of signaling molecules. A simplified representation of the key pathways is provided below.
Caption: Proposed mechanism of action for AVB-114 in Crohn's perianal fistula healing.
Preclinical Evidence from Animal Models
While specific preclinical studies on AVB-114 are not publicly available, numerous studies have demonstrated the efficacy of MSCs, both alone and on scaffolds, in animal models of fistulas. These studies provide the foundational evidence for the clinical application of AVB-114.
Table 1: Summary of Preclinical Efficacy of MSCs in Fistula Animal Models
| Animal Model | MSC Source & Delivery | Key Findings |
| Canine Anal Furunculosis (spontaneous model for Crohn's fistula) | Human embryonic stem cell-derived MSCs, intralesional injection | Complete fistula healing in all subjects at 3 months; reduced serum IL-2 and IL-6. |
| Rat Model of Complex Perianal Fistula | Umbilical cord MSC-derived exosomes | Facilitated wound healing of perianal fistulas. |
| Porcine Model of Iatrogenic Anal Fistula | Autologous adipose-derived MSCs on a bioprosthetic plug | Significantly higher healing rates compared to plug alone. |
| Murine Model of Colonic Fistula | Bone marrow-derived MSCs, systemic injection | Reduced inflammation and improved fistula healing. |
Experimental Protocols
The following sections describe generalized experimental protocols commonly used in the preclinical assessment of MSC-based therapies for fistulas, which are likely to be relevant to the development of AVB-114.
Animal Model of Perianal Fistula Induction (Surgical)
A common method for creating a standardized fistula model in rodents or larger animals involves a surgical procedure.
Caption: A generalized workflow for the surgical induction of a perianal fistula in an animal model.
MSC Isolation and Culture
The isolation and expansion of MSCs are critical steps in the preparation of cell-based therapies like AVB-114.
-
Tissue Harvest: Adipose tissue is collected from the animal model (for autologous studies) or a donor.
-
Digestion: The tissue is minced and digested with collagenase to release the stromal vascular fraction (SVF).
-
Cell Culture: The SVF is plated in culture flasks with appropriate media (e.g., DMEM with FBS and antibiotics).
-
Expansion: Adherent MSCs are cultured and expanded through multiple passages to achieve the desired cell number.
-
Characterization: MSCs are characterized based on surface marker expression (e.g., positive for CD73, CD90, CD105; negative for CD34, CD45) and differentiation potential (adipogenic, osteogenic, and chondrogenic).
In Vitro Immunomodulation Assays
To assess the immunomodulatory capacity of MSCs, co-culture assays are frequently employed.
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.
-
Co-culture: MSCs are co-cultured with PBMCs in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate T-cell proliferation.
-
Proliferation Analysis: T-cell proliferation is measured using assays such as BrdU incorporation or CFSE dilution by flow cytometry.
-
Cytokine Analysis: The levels of pro- and anti-inflammatory cytokines in the culture supernatant are quantified by ELISA or multiplex bead array.
Conclusion
The preclinical evidence for the use of mesenchymal stem cells in treating fistulas provides a strong scientific foundation for the clinical development of AVB-114. The immunomodulatory and regenerative properties of MSCs, demonstrated in various animal models and in vitro assays, suggest that a localized delivery of these cells via a bioabsorbable plug is a promising strategy for promoting the healing of Crohn's perianal fistulas. The ongoing clinical trials for AVB-114 will be crucial in translating this preclinical promise into a tangible therapeutic benefit for patients.
References
Phase 1 Clinical Trial Results for AVB-114: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide and analysis of the Phase 1 clinical trial results for AVB-114, an investigational implantable cell therapy for the treatment of Crohn's perianal fistulas. The information is compiled from publicly available clinical trial data, press releases, and related scientific literature.
Introduction to AVB-114
AVB-114 is a novel, locally administered cell therapy designed to promote healing of perianal fistulas in patients with Crohn's disease.[1] Perianal fistulas are a common and debilitating complication of Crohn's disease, often refractory to standard treatments.[2][3] AVB-114 consists of autologous mesenchymal stem cells (MSCs) seeded onto a bioabsorbable matrix plug.[4] This approach aims to deliver a concentrated population of living cells directly to the fistula tract to modulate inflammation, promote tissue regeneration, and facilitate healing.[2] The therapy is being developed by Avobis Bio.
Phase 1 Clinical Trial (STOMP-I): Design and Objectives
The first-in-human evaluation of AVB-114 was conducted in the STOMP-I (Stem Cell on Matrix Plug) trial, a prospective, single-arm, phase 1 study (NCT01915927). The primary objective of the trial was to assess the safety and feasibility of AVB-114 in patients with fistulizing perianal Crohn's disease. Secondary objectives included evaluating the efficacy of the therapy in promoting fistula healing.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the STOMP-I clinical trial.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Value |
| Number of Patients | 20 |
| Age Range (years) | 18-65 |
| Prior Treatment Failure | Yes (conventional and/or biologic therapies) |
Table 2: Efficacy Results
| Endpoint | Timepoint | Result |
| Complete Clinical Healing | 6 Months | 14 of 18 patients (78%) |
| Complete Clinical Healing | 12 Months | 13 of 17 patients (76%) |
| MRI Response | 6 Months | 12 of 18 patients (67%) |
| Drainage Cessation | 12 Months | 76% of patients |
Table 3: Safety Profile
| Adverse Event Category | Incidence |
| Treatment-Related Serious Adverse Events | 0 |
| Serious Adverse Events (unrelated to treatment) | 7 events in 4 patients |
| Non-Serious Adverse Events (unrelated to treatment) | 22 events in 12 patients |
Experimental Protocols
AVB-114 Manufacturing and Administration
While the specific, proprietary manufacturing process for AVB-114 is not publicly disclosed, the following outlines a general, representative protocol for the isolation of autologous mesenchymal stem cells from adipose tissue and their application to a bioabsorbable matrix.
4.1.1. Adipose Tissue Collection and MSC Isolation (Representative Protocol)
-
Lipoaspiration: A sample of the patient's adipose tissue is collected via lipoaspiration under sterile conditions.
-
Enzymatic Digestion: The adipose tissue is washed and treated with an enzymatic solution (e.g., collagenase) to dissociate the stromal vascular fraction (SVF) from the adipocytes.
-
Cell Isolation: The SVF, a heterogeneous cell population containing MSCs, is isolated by centrifugation.
-
Cell Culture and Expansion: The isolated SVF cells are plated in culture flasks with a specialized growth medium. MSCs adhere to the plastic surface, while non-adherent cells are removed through media changes. The adherent MSCs are then expanded in culture to achieve the desired cell number.
-
Cell Harvest: Once a sufficient number of MSCs is obtained, the cells are harvested from the culture flasks using a cell detachment solution (e.g., trypsin).
4.1.2. Seeding of MSCs onto Bioabsorbable Matrix and Administration
-
Matrix Preparation: A sterile, plug-shaped bioabsorbable matrix is prepared.
-
Cell Seeding: The harvested autologous MSCs are seeded onto the bioabsorbable matrix.
-
Surgical Implantation: The MSC-seeded matrix is surgically implanted into the fistula tract.
Assessment of Clinical Healing
Clinical healing of the perianal fistula is typically assessed through physical examination. The primary endpoint of "complete clinical healing" is generally defined as:
-
Closure of all external fistula openings.
-
Absence of any drainage from the external openings, even with gentle compression of the surrounding tissue.
Assessment of Radiographic Response
Radiographic response is evaluated using Magnetic Resonance Imaging (MRI) of the pelvic region. A standard MRI protocol for perianal fistula assessment includes:
-
T1-weighted sequences: Provide anatomical detail of the fistula tract and surrounding structures.
-
T2-weighted sequences (with and without fat suppression): Are sensitive for detecting inflammation and fluid within the fistula tract and any associated abscesses.
-
Short Tau Inversion Recovery (STIR) sequences: Also used to highlight areas of inflammation and fluid.
-
Post-contrast T1-weighted sequences (with fat suppression): Can further delineate inflamed tissues.
"MRI response" is generally characterized by a reduction in inflammation and fluid collection within the fistula tract as visualized on the MRI scans.
Mechanism of Action and Signaling Pathways
The therapeutic effects of AVB-114 are attributed to the immunomodulatory and regenerative properties of mesenchymal stem cells.
Immunomodulation
MSCs are known to secrete a variety of bioactive molecules that can modulate the local immune response. In the context of the inflamed fistula tract in Crohn's disease, MSCs can:
-
Suppress T-cell proliferation and activation: Reducing the inflammatory cascade.
-
Polarize macrophages towards an anti-inflammatory M2 phenotype: Promoting tissue repair.
-
Inhibit dendritic cell maturation: Dampening the adaptive immune response.
Tissue Regeneration
MSCs also contribute to tissue repair and regeneration through several mechanisms:
-
Differentiation: MSCs have the potential to differentiate into various cell types, although their primary contribution to healing is thought to be through paracrine signaling.
-
Trophic Support: MSCs release growth factors and cytokines that stimulate local progenitor cells to proliferate and differentiate, promoting the formation of new tissue to close the fistula tract.
-
Angiogenesis: MSCs can promote the formation of new blood vessels, which is essential for tissue healing.
-
Extracellular Matrix Remodeling: MSCs secrete enzymes and other factors that help to remodel the damaged extracellular matrix of the fistula tract.
Visualizations
Diagram 1: AVB-114 Experimental Workflow
Caption: Workflow for the manufacturing and administration of AVB-114.
Diagram 2: Proposed Mechanism of Action of AVB-114 in Fistula Healing
Caption: Proposed dual mechanism of action for AVB-114 in promoting fistula healing.
Conclusion
The Phase 1 STOMP-I trial of AVB-114 demonstrated a favorable safety profile and promising efficacy in patients with refractory perianal Crohn's disease. The treatment was well-tolerated, with no treatment-related serious adverse events reported. The high rates of clinical healing and MRI response at both 6 and 12 months suggest that AVB-114 has the potential to be a valuable therapeutic option for this challenging patient population. Further investigation in larger, controlled clinical trials is warranted to confirm these initial findings.
References
- 1. cgtlive.com [cgtlive.com]
- 2. FDA Grants RMAT Designation to Avobis Bio's Implantable Cell Therapy AVB-114 for Crohn's Perianal Fistulas - BioSpace [biospace.com]
- 3. FDA Grants RMAT Designation to Avobis Bio's Implantable Cell Therapy AVB-114 for Crohn's Perianal Fistulas [prnewswire.com]
- 4. Avobis Bio LLC - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
Avb-114: Methodological & Application
Application Notes and Protocols for Surgical Implantation of AVB-114
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVB-114 is an investigational cell therapy product being developed for the treatment of Crohn's perianal fistulas. It is a bioabsorbable, plug-shaped matrix combined with living autologous mesenchymal stem cells (MSCs) harvested from the patient's adipose tissue.[1] The localized delivery of MSCs is intended to modulate inflammation, promote tissue regeneration, and facilitate healing of the fistula tract.[2][3] Clinical trials have demonstrated promising results in terms of fistula healing and improved quality of life for patients who have failed conventional therapies.[1][4]
These application notes provide a comprehensive overview of the surgical implantation technique for AVB-114, based on available data from clinical trials and general surgical principles for fistula plug implantation.
Mechanism of Action
AVB-114 is designed to provide a localized and sustained therapeutic effect directly at the site of the fistula. The key components and their functions are:
-
Autologous Mesenchymal Stem Cells (MSCs): These cells are known to have immunomodulatory and regenerative properties. When implanted into the fistula tract, they are believed to secrete anti-inflammatory molecules and growth factors that create a favorable environment for tissue repair.
-
Bioabsorbable Plug: This scaffold provides a three-dimensional structure for the MSCs to reside in and facilitates their local delivery and retention within the fistula tract. The bioabsorbable material is gradually replaced by new tissue as the fistula heals.
The combination of the cellular component and the scaffold is intended to address the underlying inflammation and impaired healing characteristic of Crohn's perianal fistulas.
Quantitative Data Summary
The efficacy and safety of AVB-114 have been evaluated in clinical trials, primarily the STOMP-I (Phase 1) and STOMP-II (Phase 2) studies.
| Clinical Trial | Primary Endpoint | Efficacy Outcome | Citation |
| STOMP-I | Safety | 76% of patients with persistent perianal Crohn's disease showed drainage cessation at 12 months post-treatment. | |
| Clinical Healing | Complete clinical healing was observed in 14 of 18 patients at 6 months and 13 of 17 patients at 12 months. | ||
| MRI Response | MRI response was observed in 12 of 18 patients at 6 months. | ||
| STOMP-II | Combined Remission at 9 months | 45.8% of patients treated with AVB-114 achieved combined remission versus 8.3% of those receiving standard surgical care. | |
| Perianal Disease Activity Index (PDAI) | Mean improvement of 2.9 points with AVB-114 versus 0.7 points with standard care. |
| Safety Data | Adverse Events | Citation |
| STOMP-I | No serious adverse events related to the investigational treatment were reported through the 12-month duration. | |
| STOMP-II | No serious treatment-emergent adverse events were reported through 9 months. More total adverse events were reported in the treatment group (56 vs 40), primarily mild postoperative perianal pain related to the plug and sutures. Two moderate adverse events (cellulitis and abdominal wall abscess) were linked to the adipose tissue collection. |
Experimental Protocols
Patient Selection and Pre-operative Preparation
Inclusion Criteria (General):
-
Diagnosis of Crohn's disease with at least one complex perianal fistula that has failed to respond to conventional or biologic therapies.
-
Age between 18 and 70 years.
-
Quiescent rectal disease.
Exclusion Criteria (General):
-
Presence of an unresolved abscess at the time of treatment.
-
Horseshoe fistulas or fistulas with more than one internal opening.
-
Severe rectal mucosal fibrosis that would prevent securing the fistula plug.
-
Recent major surgery of the gastrointestinal tract.
-
Contraindications to anesthesia or adipose tissue collection.
Pre-operative Procedures:
-
Informed Consent: Obtain signed and dated informed consent from the patient.
-
Medical History and Physical Examination: Conduct a thorough medical history and physical examination to confirm eligibility.
-
Imaging: Perform a pelvic MRI to assess the fistula anatomy and rule out any abscesses.
-
Adipose Tissue Collection: A sample of the patient's adipose tissue is collected for the isolation and expansion of autologous MSCs. This procedure is typically performed in advance of the implantation surgery.
-
Seton Placement: Prior to the implantation of AVB-114, a seton (a soft, flexible tube or string) is placed in the fistula tract to ensure adequate drainage and control of infection. The seton is removed on the day of the AVB-114 implantation.
Surgical Implantation of AVB-114
Surgical Team and Environment:
-
The procedure should be performed by a qualified colorectal surgeon experienced in the treatment of perianal fistulas.
-
The surgery should be conducted in a sterile operating room environment.
Anesthesia:
-
The procedure is typically performed under general or regional anesthesia.
Surgical Steps:
-
Patient Positioning: The patient is placed in the lithotomy position.
-
Fistula Tract Preparation:
-
The seton is removed from the fistula tract.
-
The fistula tract is gently debrided to remove any granulation tissue and debris.
-
The internal and external openings of the fistula are identified.
-
-
AVB-114 Implantation:
-
The AVB-114 plug, consisting of the bioabsorbable matrix seeded with autologous MSCs, is inserted into the fistula tract. The narrow end of the plug is introduced first through the internal opening.
-
-
Securing the Plug:
-
The head of the plug is secured in the internal opening using sutures. The sutures are passed deep to the internal sphincter layer and through the center of the plug. A common technique involves placing sutures at the 3 and 9 o'clock positions, followed by sutures at the 12 and 6 o'clock positions to ensure the plug is firmly anchored.
-
The sutures are tied off over the top of the plug, effectively pulling the mucosal layer over it. No part of the plug should be visible at the internal opening.
-
-
External Opening Management:
-
The external end of the plug is trimmed so that it is flush with the skin.
-
Crucially, the external opening of the fistula tract is not sutured closed. It may be slightly enlarged to facilitate drainage.
-
Post-operative Care and Follow-up
Immediate Post-operative Care:
-
The patient is monitored in a recovery area until the effects of anesthesia have worn off.
-
Pain management is provided as needed.
-
Instructions are given to the patient regarding wound care and hygiene.
Follow-up Schedule (based on clinical trial protocols):
-
Patients are typically followed up at regular intervals (e.g., weeks 1, 2, 4, 8, 12, 24, 36, and 52) to assess fistula healing, drainage, and any potential complications.
-
Follow-up assessments may include physical examination and pelvic MRI to evaluate the healing of the fistula tract.
Visualizations
AVB-114 Surgical Implantation Workflow
Caption: AVB-114 Surgical Implantation Workflow.
Proposed Signaling Pathway of AVB-114 in Fistula Healing
Caption: Proposed Signaling Pathway of AVB-114.
References
- 1. Cell Therapy Tops Standard Care for Perianal Fistulas in Crohn's | MedPage Today [medpagetoday.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. FDA Grants RMAT Designation to Avobis Bio's Implantable Cell Therapy AVB-114 for Crohn's Perianal Fistulas - BioSpace [biospace.com]
- 4. pharmacytimes.com [pharmacytimes.com]
Application Notes and Protocols: Post-operative Care for AVB-114 Patients in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed overview of the post-operative care for patients enrolled in clinical trials for AVB-114, an investigational implantable cell therapy for the treatment of Crohn's perianal fistulas. The information is synthesized from publicly available clinical trial data and general post-operative guidelines for perianal fistula surgery.
Introduction to AVB-114
AVB-114 is a novel, clinical-stage cell therapy that utilizes a combination of living cells and a bioabsorbable, plug-shaped material.[1][2] This implantable therapy is designed to promote tissue generation and deliver healing signals directly to the site of the fistula, aiming to overcome the impaired healing often seen in Crohn's perianal fistulas.[1][3] The therapeutic effect is driven by autologous mesenchymal stem cells (MSCs) harvested from the patient's own adipose tissue, which are known to modulate local inflammation and orchestrate tissue repair.[4]
Clinical Trial Efficacy and Safety Data
Clinical trials for AVB-114, specifically the STOMP-I (Phase 1) and STOMP-II (Phase 2) studies, have demonstrated promising results in terms of both efficacy and safety.
Table 1: Summary of Efficacy Data from AVB-114 Clinical Trials
| Metric | STOMP-I (Phase 1) | STOMP-II (Phase 2) | Standard of Care (in STOMP-II) |
| Primary Endpoint | Safety and Feasibility | Combined Remission at 9 months | Combined Remission at 9 months |
| Combined Remission Rate | Not the primary endpoint | 45.8% (11/24 patients) | 8.3% (2/24 patients) |
| Clinical Healing/Remission | 76% at 12 months (drainage cessation) | - | - |
| Perianal Disease Activity Index (PDAI) Score Improvement | Not reported | Mean improvement of 2.9 points from baseline | Mean improvement of 0.7 points from baseline |
Table 2: Summary of Safety Data from AVB-114 Clinical Trials
| Adverse Event Type | STOMP-I (Phase 1) | STOMP-II (Phase 2) |
| Serious Adverse Events (SAEs) Related to Treatment | No serious adverse events related to the investigational therapy were reported. | No serious treatment-emergent adverse events were reported through 9 months. |
| Common Adverse Events (AEs) | 22 AEs reported by 12 patients (unrelated to treatment). | Primarily mild postoperative perianal pain related to the plug and sutures. |
| Adverse Events Related to Adipose Tissue Collection | Not specified | Two moderate AEs (cellulitis and abdominal wall abscess) were reported. |
Experimental Protocols
AVB-114 Production and Implantation Workflow
The overall workflow for a patient participating in an AVB-114 clinical trial involves several key stages, from initial screening to long-term follow-up.
Post-operative Care Protocol
While the specific post-operative care protocol from the STOMP trials is not publicly available, the following is a detailed protocol synthesized from general guidelines for perianal fistula surgery and likely practices in a clinical trial setting.
Immediate Post-operative Period (First 24-48 hours):
-
Pain Management:
-
Administer prescribed analgesics to manage post-operative pain.
-
Monitor pain levels using a standardized pain scale.
-
-
Wound Care:
-
Keep the perianal area clean and dry.
-
A gauze dressing may be in place to absorb any initial drainage.
-
-
Diet:
-
Start with clear fluids and advance to a regular diet as tolerated.
-
Encourage high fluid intake to prevent constipation.
-
-
Activity:
-
Bed rest with limited ambulation as tolerated.
-
Early Post-operative Period (Week 1-2):
-
Wound Care:
-
Sitz Baths: Instruct the patient to take warm sitz baths 2-3 times daily and after each bowel movement to soothe the area and promote hygiene.
-
Dressing: A light pad or gauze may be worn to manage drainage.
-
Cleaning: After bowel movements, the area should be gently cleaned with water and patted dry. Harsh soaps and vigorous wiping should be avoided.
-
-
Pain Management:
-
Continue with prescribed analgesics as needed.
-
-
Diet:
-
A high-fiber diet is recommended to ensure soft stools and prevent straining.
-
Fiber supplements may be prescribed.
-
-
Activity:
-
Avoid strenuous activity, heavy lifting, and prolonged sitting.
-
Short walks are encouraged to promote circulation.
-
-
Follow-up:
-
A follow-up visit is typically scheduled within the first two weeks to assess wound healing and manage any immediate post-operative issues.
-
Intermediate to Long-Term Follow-up (Week 2 to 52):
-
Monitoring for Complications:
-
Patients should be monitored for signs of infection (increased pain, swelling, redness, fever), abscess formation, or plug displacement.
-
Regular clinical examinations and, in some cases, imaging (MRI) are performed to assess fistula healing.
-
-
Symptom Management:
-
Address any persistent pain, drainage, or discomfort.
-
-
Data Collection:
-
At specified follow-up visits, data on clinical remission, PDAI scores, and quality of life are collected to evaluate the treatment's efficacy.
-
Adverse events are recorded and assessed for their relationship to the investigational product.
-
-
Activity:
-
A gradual return to normal activities is typically advised, with guidance from the clinical trial team.
-
AVB-114 Mechanism of Action: Signaling Pathway
The therapeutic effect of AVB-114 is attributed to the immunomodulatory properties of mesenchymal stem cells (MSCs). MSCs create an anti-inflammatory environment that is conducive to tissue healing. This is achieved through a complex interplay of cell-to-cell contact and the secretion of various factors that influence the behavior of immune cells.
Mesenchymal stem cells, when activated by pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), initiate a cascade of signaling events. A key pathway involves the activation of Nuclear Factor-kappa B (NFκB). This leads to the upregulation of immunosuppressive molecules like Prostaglandin E2 (PGE2) and Indoleamine 2,3-dioxygenase (IDO). These molecules, in turn, suppress the proliferation and function of T-cells and inhibit the maturation and antigen-presenting capacity of dendritic cells. This localized immunomodulation is believed to be a primary mechanism through which AVB-114 promotes the healing of perianal fistulas in the inflammatory environment of Crohn's disease.
References
- 1. Mesenchymal Stem Cells: Mechanisms of Immunomodulation and Homing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mesenchymal Stem Cell Immunomodulation: Mechanisms and Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesenchymal Stem Cells for Perianal Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AVB-114 Efficacy in Perianal Fistulizing Crohn's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVB-114 is an investigational implantable cell therapy designed for the treatment of perianal fistulas in patients with Crohn's disease.[1][2] This therapy utilizes living cells combined with a bioabsorbable plug to promote tissue regeneration and healing at the site of the fistula.[1][2] Assessing the efficacy of this localized cell therapy requires robust and standardized imaging techniques to objectively measure the healing process. This document provides detailed application notes and protocols for utilizing Magnetic Resonance Imaging (MRI) to evaluate the therapeutic effects of AVB-114, based on methodologies employed in clinical trials and established best practices for imaging perianal Crohn's disease.
Mechanism of Action and Therapeutic Rationale
AVB-114 is a locally administered cell therapy that aims to overcome the impaired healing characteristic of Crohn's perianal fistulas. The mechanism of action is centered on the delivery of mesenchymal stem cells (MSCs) on a bioabsorbable matrix directly to the fistula tract. These MSCs are known to modulate local inflammation and orchestrate tissue healing, thereby promoting fistula closure and tissue regeneration.
References
Protocols for STOMP-I and STOMP-II Trials in Crohn's Disease
Application Note and Protocol Guide for Researchers and Drug Development Professionals
This document provides a detailed overview of the clinical trial protocols for the STOMP-I and STOMP-II studies, which investigate the use of a novel cell-based therapy for the treatment of refractory fistulizing perianal Crohn's disease. The information is intended for researchers, scientists, and drug development professionals interested in the methodology and outcomes of these trials.
Introduction
Refractory perianal Crohn's disease presents a significant clinical challenge. The STOMP (Stem cells on Matrix Plugs) trials were designed to assess the safety, feasibility, and efficacy of a novel treatment involving autologous adipose-derived mesenchymal stem cells delivered via a bioabsorbable fistula plug. The investigational therapy, now known as AVB-114, offers a potential new approach for patients who have failed conventional therapies[1].
STOMP-I: Phase I Trial
The STOMP-I trial was a prospective, single-arm, phase I clinical study aimed at evaluating the safety and feasibility of using a stem cell-loaded plug for the treatment of single-tract fistulizing perianal Crohn's disease[1][2].
Patient Population and Demographics
A total of 20 adult patients (aged 18-65) with complex single-tract Crohn's disease perianal fistula who had failed conventional therapy were enrolled in the study.[1][3]
| Characteristic | Value |
| Number of Patients | 20 |
| Gender | 12 females |
| Mean Age | 36 years |
Experimental Protocol
The protocol for the STOMP-I trial involved the following key steps:
-
Patient Selection: Adults with complex, single-tract Crohn's disease perianal fistulas who had not responded to conventional treatments were included.
-
Adipose Tissue Harvest: Autologous adipose-derived mesenchymal stem cells were harvested from the patients.
-
Cell Isolation and Expansion: The harvested mesenchymal stem cells were isolated and expanded ex vivo.
-
Seeding onto Matrix Plug: The expanded stem cells were seeded onto a commercially available bioabsorbable fistula plug.
-
Surgical Procedure: Six weeks after the initial cell harvest, patients underwent a surgical procedure to remove the existing seton and implant the stem cell-loaded plug.
-
Follow-up: Patients were followed for 12 months with a total of 8 visits to assess safety and efficacy.
Endpoints and Outcomes
The primary endpoint of the STOMP-I trial was safety. Secondary endpoints included clinical healing and MRI response.
| Outcome | 6 Months | 12 Months |
| Complete Clinical Healing | 14 of 18 patients | 13 of 17 patients |
| MRI Response | 12 of 18 patients | Not Reported |
No serious adverse events related to the stem cell-loaded plug were reported through the 12-month follow-up period.
STOMP-II: Phase II Trial
Building on the promising results of STOMP-I, the STOMP-II trial (NCT04847739) is a Phase II, prospective, multicenter, randomized, open-label study with a blinded outcome assessment. This trial is designed to further assess the safety and efficacy of AVB-114 compared to a standard of care control arm in treating complex Crohn's perianal fistulas.
Patient Population and Eligibility
The study aims to enroll adult patients (18-70 years of age) with Crohn's disease and a single perianal fistula tract that has failed to respond to biologic or conventional therapy.
Inclusion Criteria:
-
Signed and dated informed consent.
-
Ability to comply with the study protocol.
-
Male or female, 18-70 years of age.
-
Crohn's disease diagnosed at least 6 months prior to screening.
-
Single fistula tract with one internal and one external opening.
-
Failed response or intolerance to previous biologic or conventional therapy for the fistula.
Exclusion Criteria:
-
Evidence of Hepatitis B, C, or HIV.
-
Congenital or acquired immunodeficiencies.
-
Participation in other investigational drug or device studies within a specified timeframe.
-
History of invasive cancer within the previous 5 years (with exceptions for localized skin cancers).
Experimental Protocol
The STOMP-II trial consists of two main parts:
-
Part 1: Eligible subjects are randomized to receive either the investigational treatment (AVB-114) or the standard of care (control arm).
-
Part 2: Subjects in the control arm may be eligible to receive AVB-114 after week 36 and will be followed for an additional 52 weeks.
Investigational Arm:
-
Subjects undergo a procedure for seton placement prior to Day 0.
-
On Day 0, the seton is removed, and the AVB-114 study treatment is inserted.
Control Arm:
-
Subjects receive the standard of care treatment, which involves the placement and replacement of a seton.
Endpoints
The primary and secondary endpoints for the STOMP-II trial are designed to provide a comprehensive evaluation of the treatment's efficacy and safety.
Primary Endpoint:
-
Combined remission of the treated perianal fistula.
Secondary Endpoints:
-
Change in patient assessment of the impact on daily functionality.
-
Change in the evaluations of the patient care trajectory.
-
Number of adverse and serious adverse events.
-
Change in quality of life assessments (using EQ-5D-5L and IBDQ scores).
Signaling Pathways and Experimental Workflows
The therapeutic potential of mesenchymal stem cells in treating Crohn's fistulas is believed to be due to their ability to modulate local inflammation and promote tissue healing.
References
- 1. Durable Response in Patients With Refractory Fistulizing Perianal Crohn's Disease Using Autologous Mesenchymal Stem Cells on a Dissolvable Matrix: Results from the Phase I Stem Cell on Matrix Plug Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacytimes.com [pharmacytimes.com]
Avb-114: Troubleshooting & Optimization
Technical Support Center: Managing Adverse Events in AVB-114 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing potential adverse events during clinical trials of AVB-114, an investigational implantable cell therapy for Crohn's disease perianal fistulas. The information is compiled from published clinical trial data and general best practices for adverse event management in clinical research.
I. Overview of AVB-114 Safety Profile
AVB-114 has demonstrated a favorable safety and tolerability profile in clinical trials. Both the initial Phase I (STOMP-I) and the subsequent Phase II (STOMP-II) trials have reported no serious adverse events directly related to the investigational therapy.[1]
In the STOMP-II trial, AVB-114 showed a favorable safety profile with no serious treatment-emergent adverse events reported through a nine-month period.[2] Similarly, the STOMP-I trial found no serious adverse events related to the investigational therapy.[1]
While the therapy has been well-tolerated, it is crucial for clinical trial staff to be knowledgeable about general adverse event management to ensure patient safety and data integrity.
II. Frequently Asked Questions (FAQs)
Q1: What is the overall safety profile of AVB-114?
A1: AVB-114 has a favorable safety profile. Clinical trials have not identified any serious adverse events directly caused by the treatment.[1][2] The STOMP-I trial reported some adverse events that were not considered to be related to the AVB-114 treatment.
Q2: What are the most common non-serious adverse events observed in AVB-114 trials?
A2: In the STOMP-I trial, minor, non-serious adverse events were reported in 12 participants. These included reactions such as redness, fever, or nausea.
Q3: Were any serious adverse events (SAEs) reported in the AVB-114 clinical trials?
A3: In the STOMP-I trial, four patients experienced seven serious adverse events; however, these were not considered to be related to the AVB-114 therapy. These included infections that required hospitalization or surgical draining of an abscess. The STOMP-II trial reported no serious treatment-emergent adverse events.
Q4: What is the mechanism of action of AVB-114 and how might it relate to potential adverse events?
A4: AVB-114 is a localized therapy consisting of living cells on a bioabsorbable plug designed to promote tissue healing and regeneration at the site of the fistula. This localized action is intended to minimize systemic side effects. Potential adverse events, though not frequently observed, could be related to the implantation procedure or local tissue reactions.
III. Troubleshooting Guides for Potential Adverse Events
While AVB-114 has a strong safety record, it is essential to be prepared for potential adverse events, even if they are minor and unrelated to the therapy itself.
Guide 1: Management of Minor Local Reactions
| Symptom | Potential Cause | Recommended Action |
| Redness or Swelling at the Implantation Site | Localized inflammation due to the procedure or reaction to the bioabsorbable plug. | 1. Document the size and characteristics of the affected area. 2. Apply a cold compress to the area. 3. Monitor for signs of infection (e.g., increased pain, warmth, purulent discharge). 4. If symptoms persist or worsen, consult the trial's medical monitor. |
| Localized Pain | Expected post-procedural discomfort. | 1. Administer analgesics as per the clinical trial protocol. 2. Advise the patient on comfortable positioning. 3. If pain is severe or persistent, evaluate for potential complications such as abscess formation. |
Guide 2: Management of Systemic Reactions
| Symptom | Potential Cause | Recommended Action |
| Fever | Post-procedural inflammatory response or underlying infection. | 1. Monitor vital signs, including temperature, regularly. 2. Perform a physical examination to identify any potential source of infection. 3. Consider blood cultures if the fever is high-grade or persistent. 4. Administer antipyretics as per the protocol. 5. Report to the medical monitor. |
| Nausea | Reaction to anesthesia or other concomitant medications. | 1. Offer clear fluids and a light diet. 2. Administer antiemetics as prescribed. 3. Review the patient's medication list for potential contributing factors. |
IV. Data on Adverse Events from Clinical Trials
The following tables summarize the adverse event data from the STOMP-I clinical trial.
Table 1: Overview of Adverse Events in the STOMP-I Trial
| Event Category | Number of Patients | Number of Events | Relationship to Treatment |
| Serious Adverse Events (SAEs) | 4 | 7 | Unrelated |
| Non-Serious Adverse Events | 12 | 22 | Unrelated |
Source: Pharmacy Times, 2025
Table 2: Examples of Observed Non-Serious Adverse Events (STOMP-I Trial)
| Adverse Event |
| Redness |
| Fever |
| Nausea |
Source: Mayo Clinic, 2023
Table 3: Description of Serious Adverse Events (STOMP-I Trial)
| Adverse Event | Description |
| Infections | Required admission to the hospital or surgical draining of an abscess. |
Source: Mayo Clinic, 2023
V. Experimental Protocols and Methodologies
The administration of AVB-114 involves a surgical procedure. While the full surgical protocol is specific to the clinical trial, the general steps are as follows:
-
Patient Preparation : The patient is prepared for surgery, including the administration of anesthesia as per the trial protocol.
-
Fistula Tract Preparation : The fistula tract is debrided and prepared for the implantation of the AVB-114 device.
-
AVB-114 Implantation : The bioabsorbable plug containing the living cells is surgically implanted to close the fistula tract.
-
Post-operative Care : The patient is monitored in a recovery setting. Post-operative care instructions are provided, including information on wound care and monitoring for signs of complications.
VI. Diagrams and Workflows
Signaling Pathway of AVB-114 Action
Caption: Mechanism of action for AVB-114 in promoting fistula healing.
Adverse Event Reporting Workflow
Caption: Standard workflow for reporting adverse events in a clinical trial.
Decision Tree for Managing a Potential Adverse Event
Caption: Decision-making process for managing a potential adverse event.
References
- 1. [PDF] Expanded allogeneic adipose-derived mesenchymal stem cells (Cx601) for complex perianal fistulas in Crohn's disease: a phase 3 randomised, double-blind controlled trial | Semantic Scholar [semanticscholar.org]
- 2. Hope in stem cell therapy for perianal fistulas in patients with Crohn's disease [medicaldialogues.in]
Technical Support Center: Improving Patient Selection for Avera Biotherapeutics Investigational Therapies
This technical support center provides guidance for researchers, scientists, and drug development professionals on two distinct investigational therapies: AVB-114 , a cell-based therapy for Crohn's perianal fistulas, and AVB-S6-500 (Batiraxcept) , a targeted inhibitor of the GAS6-AXL signaling pathway in oncology.
It has come to our attention that these two therapies are sometimes confused. This guide will address each therapy separately to ensure clarity in experimental design and patient selection.
Section 1: AVB-114 for Crohn's Perianal Fistulas
AVB-114 is an implantable, bioabsorbable plug containing living cells designed to promote localized tissue regeneration and healing.[1][2][3][4][5] Patient selection is primarily based on clinical and anatomical criteria rather than molecular biomarkers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AVB-114?
A1: AVB-114 is a localized cell therapy. It consists of living mesenchymal stem cells (MSCs) seeded onto a bioabsorbable plug. The MSCs are intended to modulate local inflammation and orchestrate tissue healing, while the plug provides a scaffold for tissue regeneration directly at the fistula site.
Q2: What are the primary criteria for selecting patients for AVB-114 clinical trials?
A2: Patient selection for the STOMP-I and STOMP-II trials focused on patients with Crohn's disease who have complex perianal fistulas that have not responded to conventional or biologic therapies. Key inclusion criteria have included a diagnosis of Crohn's disease with draining complex perianal fistulae for at least 3 months despite standard therapy.
Q3: What are the key exclusion criteria for AVB-114 therapy?
A3: Exclusion criteria have included severe rectal mucosal fibrosis, anatomical limitations that prevent securing the fistula plug, active unresolved infections, and recent major gastrointestinal surgery.
Q4: Are there any known biomarkers to predict response to AVB-114?
A4: Currently, patient selection for AVB-114 is not based on molecular biomarkers. The therapy's efficacy is assessed by clinical outcomes such as fistula healing and cessation of drainage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Difficulty in securing the fistula plug | Anatomical limitations or severe rectal mucosal fibrosis. | Re-evaluate the patient's anatomy. This may indicate the patient is not a suitable candidate for the therapy. |
| Lack of clinical response | The patient's inflammatory state may be too severe for the localized therapy to be effective. | Ensure all other standard of care treatments have been attempted and the patient's disease is otherwise managed. |
| Adverse events post-implantation | While no serious adverse events related to the therapy were reported in the STOMP-I trial, unrelated adverse events can occur in this patient population. | All adverse events should be reported and managed according to the clinical trial protocol. |
Clinical Trial Data Summary
| Clinical Trial | Phase | Number of Patients | Key Efficacy Endpoint | Result |
| STOMP-I (NCT01915927) | 1 | 20 | Complete clinical healing | 14 of 18 patients at 6 months; 13 of 17 patients at 12 months. 76% clinical healing/drainage cessation at 1 year. |
| STOMP-II (NCT04847739) | 2 | Enrolment complete | Comparison of fistula remission to standard of care | Primary analysis is complete, with results to be reported. |
Experimental Workflow for Patient Screening
Section 2: AVB-S6-500 (Batiraxcept) for Oncology
AVB-S6-500, also known as Batiraxcept, is a recombinant fusion protein that acts as a selective inhibitor of the GAS6-AXL signaling pathway. It is being investigated as a cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AVB-S6-500?
A1: AVB-S6-500 is a soluble AXL receptor that competitively binds to GAS6, the ligand for the AXL receptor tyrosine kinase. This prevents GAS6 from activating AXL, thereby inhibiting downstream signaling pathways such as PI3K/AKT and MAPK, which are involved in tumor cell growth, invasion, and metastasis.
Q2: Which cancer types are being investigated for AVB-S6-500 therapy?
A2: Preclinical and clinical studies have explored AVB-S6-500 in various cancers, including endometrial, ovarian, bile duct, uterine serous, metastatic urothelial, and clear cell renal cell carcinoma (ccRCC).
Q3: What are potential biomarkers for patient selection?
A3: Potential biomarkers could include high expression of GAS6 or AXL in tumor tissue. The therapy works by neutralizing circulating GAS6, so baseline levels of soluble GAS6 could also be a predictive biomarker. Further studies are needed to validate these biomarkers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of response in a preclinical model | The tumor model may not be dependent on the GAS6-AXL pathway. | Assess AXL and GAS6 expression levels in the tumor cells. Models with low expression are less likely to respond. |
| Difficulty measuring GAS6 suppression | Inaccurate sample collection or handling. | Ensure serum samples are collected at appropriate time points post-dosing and stored correctly before analysis. |
| Inconsistent results in in-vitro assays | Variability in cell culture conditions or reagent quality. | Standardize cell seeding density, serum concentration, and ensure the quality of the recombinant GAS6 and AVB-S6-500 used. |
Experimental Protocols
Protocol 1: Western Blot for AXL Pathway Activation
-
Cell Lysis: Treat cultured cancer cells with and without AVB-S6-500 and/or GAS6. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein lysate on an 8-10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with primary antibodies against p-AXL, AXL, p-AKT, AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of AVB-S6-500 in the presence of a fixed concentration of GAS6.
-
Incubation: Incubate for 48-72 hours.
-
Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence or absorbance according to the manufacturer's protocol.
GAS6-AXL Signaling Pathway
References
Avb-114: Validation & Comparative
A Guide for Researchers and Drug Development Professionals
An In-depth Comparison of AVB-114 and Standard of Care for Perianal Fistulas in Crohn's Disease
Perianal fistulas are a common and debilitating complication of Crohn's disease, significantly impacting patients' quality of life.[1][2][3] The management of these fistulas remains a clinical challenge, with current treatments often providing suboptimal long-term outcomes.[2][4] This guide provides a detailed comparison of the investigational cell therapy, AVB-114, with the current standard of care for the treatment of perianal fistulas, supported by available clinical trial data and experimental protocols.
AVB-114: A Novel, Localized Cell Therapy
AVB-114 is an investigational, implantable cell therapy product designed to promote local healing of perianal fistulas. It consists of autologous mesenchymal stem cells (MSCs) seeded onto a three-dimensional, bioabsorbable plug. The proposed mechanism of action involves the MSCs modulating local inflammation and orchestrating tissue regeneration, while the plug provides a scaffold for tissue growth. This localized approach aims to overcome the limitations of systemic therapies and promote durable fistula closure.
Standard of Care: A Multifaceted Approach
The current standard of care for perianal fistulas in Crohn's disease is multifaceted and often involves a combination of medical and surgical interventions. The primary goals are to drain sepsis, reduce inflammation, and promote fistula healing while preserving anal sphincter function.
Medical Management:
-
Anti-TNF Agents (Infliximab, Adalimumab): These biologic therapies are a cornerstone of medical management and have demonstrated efficacy in inducing and maintaining fistula closure.
-
Ustekinumab: Another biologic agent that has shown promise in treating perianal fistulas.
-
Antibiotics and Immunomodulators: Often used as adjunctive therapies to control infection and inflammation.
Surgical Management:
-
Seton Placement: A common procedure to allow for drainage of the fistula tract and prevent abscess formation.
-
Fistulotomy: An option for simple, low-lying fistulas.
-
Fistula Plugs and Advancement Flaps: Sphincter-preserving techniques with variable success rates.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the available quantitative data on the efficacy of AVB-114 compared to standard of care treatments for perianal fistulas. It is important to note that direct comparisons are challenging due to variations in study design, patient populations, and endpoint definitions.
Table 1: Efficacy of AVB-114 in Clinical Trials
| Trial | N | Primary Endpoint | Efficacy Rate | Timepoint |
| STOMP-I (Phase 1) | 20 | Drainage Cessation | 76% | 12 Months |
| STOMP-II (Phase 2) | 48 | Combined Remission* | 45.8% | 9 Months |
*Combined Remission: No collections >2cm on MRI, visually closed external opening, and no drainage upon gentle compression.
Table 2: Efficacy of Standard of Care Treatments
| Treatment | Study/Analysis | N | Efficacy Endpoint | Efficacy Rate | Timepoint |
| Infliximab | Present et al. | 94 | Complete Response | 46% | Not Specified |
| Sands et al. | 195 | Complete Response | 36% | 54 Weeks | |
| van der Hagen et al. | 35 | Clinical Fistula Closure | 46% | 56 Weeks | |
| Chinese Prospective Study | 38 | Clinical Remission | 52.6% | 32 Weeks | |
| Adalimumab | CHARM Trial (Subgroup) | 88 | Fistula Healing | 40% | 4-36 Weeks |
| IMAgINE 1 (Pediatric) | 36 | Fistula Closure | 44.4% | 12 Weeks | |
| Colombel et al. | 117 | Complete Fistula Healing | Statistically significant vs. placebo | 56 Weeks | |
| Ustekinumab | SEAVUE Trial | 13 | Complete Fistula Resolution | 53.8% | 52 Weeks |
| STARDUST Trial | 19 | Complete Fistula Resolution | 47.4% | 48 Weeks | |
| Retrospective Analysis | 108 | Clinical Remission | 40.7% | Not Specified | |
| Surgical Interventions | |||||
| Fistulotomy (Simple Fistulas) | Retrospective Series | - | Remission | 62-100% | - |
| Advancement Flap | Meta-analysis | - | Success Rate | 50-80% | - |
| Ligation of Intersphincteric Fistula Tract (LIFT) | Systematic Review | - | Healing Rate | 70-76.5% | - |
| Fistula Plug | Systematic Review | 42 | Success Rate | 55% | - |
Experimental Protocols
AVB-114 Clinical Trials
STOMP-II (NCT04847739): A Phase 2, Randomized, Controlled Trial
-
Objective: To assess the safety and efficacy of AVB-114 for complex Crohn's perianal fistulas.
-
Patient Population: Subjects with Crohn's disease and a persistent perianal fistula who have failed or are intolerant to biologic or conventional therapy.
-
Intervention:
-
Investigational Arm: AVB-114 treatment.
-
Control Arm: Standard of Care.
-
-
Primary Endpoint: Combined remission of the treated perianal fistula at 9 months, defined as:
-
No collections >2cm in at least two of three dimensions on MRI.
-
The external opening appears visually closed.
-
No drainage of fluid despite gentle finger compression.
-
-
Key Secondary Endpoints: Change in Perianal Disease Activity Index (PDAI), time to fistula relapse, and radiological response.
Standard of Care: Representative Study Designs
Anti-TNF Therapy Trials (e.g., Infliximab, Adalimumab)
-
General Design: Typically double-blind, placebo-controlled, randomized trials.
-
Patient Population: Patients with moderately to severely active Crohn's disease and draining perianal fistulas.
-
Intervention:
-
Induction Phase: A series of initial doses of the anti-TNF agent.
-
Maintenance Phase: Regular administration of the anti-TNF agent over a longer period.
-
-
Endpoints:
-
Fistula Response: Often defined as a ≥50% reduction in the number of draining fistulas.
-
Fistula Remission/Closure: Complete cessation of fistula drainage.
-
Visualizing the Mechanisms and Methodologies
To further elucidate the concepts discussed, the following diagrams illustrate the proposed signaling pathway of AVB-114 and a typical clinical trial workflow.
Caption: Proposed mechanism of action for AVB-114 in perianal fistula healing.
Caption: Simplified workflow of a randomized clinical trial comparing AVB-114 to standard of care.
Conclusion
AVB-114 represents a promising, novel approach to the treatment of perianal fistulas in Crohn's disease, with Phase 2 clinical trial data demonstrating a significant improvement in combined remission compared to the standard of care. Its localized mechanism of action offers a potential advantage over systemic therapies by minimizing systemic side effects and promoting direct tissue healing.
The standard of care, encompassing both medical and surgical interventions, remains a critical component of management. Anti-TNF therapies and other biologics have established efficacy in fistula healing, although long-term remission rates can be variable. Surgical approaches are often necessary for sepsis control and can be effective for certain fistula types, but also carry risks of incontinence and recurrence.
For researchers and drug development professionals, the emergence of localized cell therapies like AVB-114 signals a paradigm shift towards regenerative medicine in the treatment of perianal fistulas. Future research should focus on long-term data for AVB-114, direct head-to-head comparisons with other therapies, and identifying patient populations most likely to benefit from this innovative treatment.
References
- 1. Recent advances in the management of perianal fistulizing Crohn's disease: lessons for the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment Strategy for Perianal Fistulas in Crohn Disease Patients: The Surgeon’s Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Current review of the management of fistulising perianal Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cell-Based Therapies for Crohn's Disease: AVB-114 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Crohn's disease, a chronic inflammatory bowel disease (IBD), presents a significant therapeutic challenge. While conventional and biologic therapies form the cornerstone of management, a substantial portion of patients become refractory or lose response over time. This has spurred the development of innovative cell-based therapies aimed at modulating the immune response and promoting tissue repair. This guide provides an objective comparison of AVB-114, an emerging therapy for perianal fistulas, with other prominent cell-based approaches, supported by available clinical data and experimental methodologies.
Overview of Compared Therapies
Cell-based therapies for Crohn's disease primarily utilize the immunomodulatory and regenerative properties of stem cells. This comparison focuses on four distinct approaches:
-
AVB-114: An autologous, implantable therapy combining adipose-derived mesenchymal stem cells (MSCs) with a bioabsorbable plug for local treatment of perianal fistulas.
-
Darvadstrocel (Alofisel®): An allogeneic, expanded adipose-derived stem cell (eASC) suspension, administered via local injection for the treatment of complex perianal fistulas.
-
Systemic Mesenchymal Stem Cells (MSCs): Allogeneic MSCs, typically derived from bone marrow (e.g., Remestemcel-L) or umbilical cord tissue, administered systemically via intravenous infusion to treat luminal Crohn's disease.
-
Autologous Hematopoietic Stem Cell Transplantation (HSCT): An intensive procedure involving the mobilization, collection, and re-infusion of the patient's own hematopoietic stem cells following immunoablation to "reset" the immune system in severe, refractory disease.
Data Presentation: Performance and Characteristics
The following tables summarize the key characteristics and quantitative clinical data for each therapeutic modality based on published trial results.
Table 1: General Characteristics of Cell-Based Therapies for Crohn's Disease
| Feature | AVB-114 | Darvadstrocel (Alofisel®) | Systemic MSCs (e.g., Remestemcel-L) | Autologous HSCT |
| Cell Source | Autologous Adipose-Derived MSCs | Allogeneic Adipose-Derived MSCs | Allogeneic Bone Marrow or Umbilical Cord-Derived MSCs | Autologous Hematopoietic Stem Cells (CD34+) |
| Administration | Local Surgical Implant (Bioabsorbable Plug) | Local Intralesional Injection | Systemic Intravenous Infusion | Systemic Intravenous Infusion |
| Target Condition | Complex Perianal Fistulas | Complex Perianal Fistulas | Medically Refractory Luminal Crohn's | Severe, Treatment-Refractory Crohn's Disease |
| Mechanism | Localized tissue regeneration and immunomodulation[1][2] | Localized immunomodulation and anti-inflammatory effects[3][4] | Systemic immunomodulation and anti-inflammatory effects[5] | Immune system "reset" via ablation and reconstitution |
| Development Stage | Phase 2 Clinical Trial (STOMP-II) | Approved in EU, Japan (Withdrawn in EU Dec 2024) | Phase 1/2 Clinical Trials | Investigational; used in refractory cases |
Table 2: Comparative Efficacy of Cell-Based Therapies
| Therapy | Clinical Trial | Primary Endpoint | Efficacy Result | Timepoint |
| AVB-114 | STOMP-I (Phase 1) | Safety, Clinical Healing | 76% (13/17) drainage cessation | 12 Months |
| Darvadstrocel | ADMIRE-CD (Phase 3) | Combined Remission¹ | 56.3% vs 38.6% in placebo | 52 Weeks |
| Darvadstrocel | ADMIRE-CD II (Phase 3) | Combined Remission¹ | Did not meet primary endpoint (48.8% vs 46.3% placebo) | 24 Weeks |
| Systemic MSCs (UC-MSC) | Randomized Trial | Change in CDAI² | -62.5 vs -23.6 in control | 12 Months |
| Autologous HSCT | EBMT Registry Data | Drug-Free Clinical Remission | 54% treatment-free survival | 12 Months |
| Autologous HSCT | ASTIC Trial Follow-up | Drug-Free Clinical & Endoscopic Remission | 15% sustained remission | 5 Years |
¹Combined Remission: Clinical closure of external openings and absence of collections >2cm on MRI. ²CDAI: Crohn's Disease Activity Index.
Mandatory Visualizations
The following diagrams illustrate key workflows and biological pathways relevant to the cell therapies discussed.
Caption: Generalized workflow for autologous vs. allogeneic cell therapies.
Caption: Key immunomodulatory signaling pathways of Mesenchymal Stromal Cells.
Experimental Protocols
Detailed manufacturing protocols for cell therapies are often proprietary. The following methodologies are summarized from publicly available clinical trial protocols and regulatory documents.
AVB-114 (Based on STOMP-I & II Trial Design)
-
Patient Selection: Adults (18-70 years) with a diagnosis of Crohn's disease and complex perianal fistulas (1-2 internal openings, ≤3 external openings) who have failed conventional or biologic therapy are screened. Exclusion criteria include active, unresolved perianal abscesses and moderate-to-severe proctitis.
-
Adipose Tissue Collection: A sample of the patient's adipose tissue is collected via a standard lipoaspiration procedure under anesthetic.
-
MSC Isolation and Expansion: Autologous MSCs are isolated from the adipose tissue, culture-expanded, and characterized to ensure purity and viability. This process constitutes the core manufacturing of the drug substance.
-
Device Preparation: The expanded MSCs are seeded onto a three-dimensional, plug-shaped bioabsorbable substrate designed to fit the fistula geometry.
-
Fistula Preparation (Pre-treatment): Prior to implantation, patients undergo standard-of-care fistula preparation, which includes drainage of any infection and placement of a draining seton for several weeks.
-
Surgical Administration: In a surgical setting, the draining seton is removed. The fistula tract is prepared by curettage (vigorous scraping), and the internal opening is closed with sutures. The AVB-114 cell-seeded plug is then implanted into the fistula tract.
-
Follow-up: Patients are followed for at least 12 months. The primary endpoints typically include safety and combined remission, assessed by clinical examination (cessation of drainage) and MRI (absence of collections).
Darvadstrocel (Alofisel®) Administration
-
Patient and Fistula Assessment: The therapy is indicated for adult patients with non-active/mildly active luminal Crohn's disease and complex perianal fistulas that have failed prior therapy. A surgeon must confirm the fistula anatomy and ensure no abscesses are present before administration.
-
Fistula Conditioning (Intraoperative): Immediately prior to injection, under anesthesia, any existing setons are removed. The internal opening(s) are identified, often with the aid of a saline flush from the external opening. All fistula tracts are vigorously scraped with a metallic curette. Finally, the internal opening(s) are closed with sutures.
-
Product Preparation: A single dose consists of 120 million cells distributed in four vials (30 million cells in 6 mL suspension each). The vials are gently re-suspended, and the entire content is drawn into syringes using a needle no thinner than 22G to prevent cell damage.
-
Injection Technique:
-
Internal Opening: The contents of two vials (60 million cells) are injected into the tissue surrounding the internal opening(s). The needle is inserted via the anus, and the cell suspension is deposited in several small blebs into the tissue wall. A slight aspiration is performed before each injection to avoid intravascular administration.
-
Fistula Tracts: The contents of the remaining two vials (60 million cells) are injected into the tissue walls along the length of the fistula tracts. The needle is inserted via the external opening(s), again creating several small deposits superficially within the tract walls, ensuring cells are not injected into the fistula lumen itself.
-
-
Post-Injection: The area around the external openings is gently massaged for 20-30 seconds, and a sterile bandage is applied.
Autologous HSCT (General Protocol)
-
Patient Selection: This procedure is reserved for patients with severe, treatment-refractory Crohn's disease who have failed multiple lines of therapy and face significant morbidity.
-
Stem Cell Mobilization: Patients are typically treated with chemotherapy (e.g., cyclophosphamide) and/or granulocyte-colony stimulating factor (G-CSF) to stimulate the release of hematopoietic stem cells (CD34+ cells) from the bone marrow into the peripheral blood.
-
Apheresis (Stem Cell Collection): The mobilized stem cells are collected from the peripheral blood using an apheresis machine. A minimum yield (e.g., 2 x 10⁶ CD34+ cells/kg) is required. The collected cells are then cryopreserved.
-
Conditioning Regimen (Immunoablation): The patient is admitted to the hospital and receives high-dose immunosuppressive chemotherapy (e.g., cyclophosphamide 200 mg/kg) and often anti-thymocyte globulin (ATG) to ablate the existing autoreactive immune system.
-
Stem Cell Infusion: Following the conditioning regimen, the previously collected autologous stem cells are thawed and re-infused intravenously.
-
Engraftment and Recovery: Patients are monitored in a controlled hospital environment for neutropenia and potential infections until the infused stem cells engraft in the bone marrow and begin to produce new, healthy immune cells, a process that "resets" the immune system.
This guide provides a comparative framework based on currently available data. As the field of cell therapy for Crohn's disease rapidly evolves, further results from ongoing and future clinical trials will be crucial to fully delineate the therapeutic potential and optimal positioning of these innovative treatments.
References
Pf-114: Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-114 on BCR-ABL Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of PF-114, a potent and selective third-generation tyrosine kinase inhibitor (TKI), on the BCR-ABL kinase. PF-114 was specifically designed to target the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to many first and second-generation TKIs, while maintaining a high degree of selectivity to minimize off-target effects.[1][2] This document details the binding mode of PF-114, its inhibitory activity against wild-type and mutated forms of BCR-ABL, its effects on downstream signaling pathways, and the experimental methodologies used to elucidate these mechanisms. All quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.
Introduction: The Challenge of BCR-ABL and TKI Resistance
The fusion protein BCR-ABL, resulting from the Philadelphia chromosome translocation, is the pathogenic driver of chronic myeloid leukemia (CML).[3] The constitutive kinase activity of BCR-ABL activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[3] The development of TKIs, such as imatinib, revolutionized CML treatment.[3] However, the emergence of resistance, primarily through point mutations in the ABL kinase domain, remains a significant clinical challenge. The T315I mutation, in particular, has proven difficult to inhibit with most approved TKIs, with the exception of ponatinib. While effective, ponatinib's broader kinase inhibition profile has been associated with cardiovascular side effects, highlighting the need for more selective inhibitors. PF-114 (also known as vamotinib) was developed to address this need, offering potent inhibition of T315I-mutant BCR-ABL with a more favorable selectivity profile.
Binding Mode and Selectivity of PF-114
PF-114 is an ATP-competitive inhibitor that binds to the active site of the ABL kinase domain. Its design incorporates specific structural features to enhance its affinity for both wild-type and T315I-mutant BCR-ABL while disfavoring interactions with off-target kinases. The modeled binding mode of PF-114 in the ABL active site demonstrates its ability to accommodate the bulky isoleucine residue at position 315, a feat that earlier generation TKIs cannot achieve.
A key aspect of PF-114's design is its improved selectivity compared to ponatinib. This was achieved by introducing a partially negatively charged nitrogen atom to create repulsion with the main chain carbonyl oxygen present in the ATP-binding site of many off-target kinases, and by disrupting a potential hydrogen bond with a water molecule in the active site of other off-target kinases like B-RAF. Kinase inhibition profiling of PF-114 against a large panel of kinases has confirmed its high selectivity for ABL kinase.
Quantitative Inhibitory Activity of PF-114
The potency of PF-114 has been evaluated in both biochemical and cell-based assays. While specific Ki values for PF-114 against BCR-ABL were not found in the reviewed literature, extensive data on its half-maximal inhibitory concentration (IC50) in cellular assays are available. These values demonstrate the potent, nanomolar-range activity of PF-114 against wild-type BCR-ABL and a wide range of clinically relevant mutants.
Table 1: Inhibitory Activity of PF-114 against Ba/F3 Cells Expressing Various BCR-ABL Mutants
| BCR-ABL Mutant | PF-114 IC50 (nM) | Ponatinib IC50 (nM) |
| Wild-type | 0.3 | 0.3 |
| T315I | 1.8 | 2.0 |
| E255K | 0.4 | 0.4 |
| Y253F | 0.3 | 0.3 |
| G250E | 0.3 | 0.4 |
| M351T | 0.3 | 0.3 |
| F359V | 0.4 | 0.4 |
| H396R | 0.3 | 0.3 |
Data compiled from studies on the factor-independent growth of Ba/F3 cells expressing the respective BCR-ABL mutants.
Impact on Downstream Signaling Pathways
PF-114 effectively inhibits the kinase activity of BCR-ABL, leading to the dephosphorylation of its direct and indirect substrates and the subsequent shutdown of downstream signaling cascades that are crucial for the survival and proliferation of CML cells.
Inhibition of CrkL and STAT5 Phosphorylation
A primary and direct substrate of BCR-ABL is the Crk-like protein (CrkL). Phosphorylation of CrkL is a reliable indicator of BCR-ABL kinase activity. Treatment of BCR-ABL positive cells with PF-114 leads to a rapid and dose-dependent decrease in CrkL phosphorylation. This, in turn, prevents the activation of downstream pathways. Similarly, PF-114 inhibits the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), another critical substrate of BCR-ABL involved in promoting cell proliferation and survival.
Attenuation of Akt and ERK1/2 Signaling
The PI3K/Akt and Ras/MEK/ERK pathways are two major pro-survival and pro-proliferative signaling cascades that are constitutively activated by BCR-ABL. PF-114 treatment has been shown to markedly attenuate the phosphorylation of both Akt and ERK1/2 in BCR-ABL positive cells, without affecting the total protein levels of these kinases. This indicates that the inhibition of these pathways is a post-translational event resulting from the upstream inhibition of BCR-ABL.
Induction of Cell Cycle Arrest and Apoptosis
By blocking these critical signaling pathways, PF-114 induces a G1 phase cell cycle arrest in CML cells. Prolonged inhibition of BCR-ABL signaling ultimately leads to the induction of apoptosis, or programmed cell death. This is evidenced by increased Annexin V staining, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).
Mandatory Visualizations
Diagram 1: BCR-ABL Signaling and Inhibition by PF-114
Caption: Simplified BCR-ABL signaling pathways and their inhibition by PF-114.
Diagram 2: Experimental Workflow for Assessing PF-114 Efficacy
Caption: A typical experimental workflow to evaluate the cellular effects of PF-114.
Diagram 3: Logical Relationship of PF-114's Mechanism of Action
Caption: Logical flow of PF-114's mechanism from kinase inhibition to cellular outcomes.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of PF-114.
In Vitro BCR-ABL Kinase Assay (Generalized)
This assay measures the direct inhibitory effect of PF-114 on the enzymatic activity of BCR-ABL.
-
Reagent Preparation:
-
Kinase Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.
-
Recombinant BCR-ABL enzyme (wild-type or mutant).
-
Biotinylated peptide substrate (e.g., Abltide).
-
ATP solution (concentration at or near the Km for ABL).
-
PF-114 serial dilutions in DMSO, then further diluted in kinase buffer.
-
Stop Solution: EDTA.
-
Detection Reagent: Streptavidin-conjugated horseradish peroxidase (HRP) and a suitable HRP substrate (e.g., TMB).
-
-
Assay Procedure:
-
Add kinase buffer, PF-114 dilution (or DMSO control), and recombinant BCR-ABL enzyme to a 96-well plate.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding the Stop Solution.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the HRP-conjugated streptavidin and incubate.
-
Wash the plate and add the HRP substrate.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract background (no enzyme control).
-
Normalize data to the positive control (no inhibitor).
-
Plot the percentage of inhibition versus the log of the PF-114 concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (XTT)
This assay assesses the effect of PF-114 on the proliferation and viability of CML cells.
-
Cell Seeding:
-
Seed CML cells (e.g., K562 or Ba/F3 expressing BCR-ABL) in a 96-well plate at a density of 5 x 10^3 to 2 x 10^5 cells per well in 100 µL of culture medium.
-
Include control wells with medium only for background measurement.
-
-
Drug Treatment:
-
Prepare serial dilutions of PF-114 in culture medium.
-
Add the drug dilutions to the wells and incubate for 72 hours at 37°C in a CO2 incubator.
-
-
XTT Labeling:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., by mixing the XTT reagent and the electron-coupling reagent).
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
-
Measurement:
-
Measure the absorbance of the samples in a microplate reader at 450-500 nm, with a reference wavelength of approximately 650 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the background control wells.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability versus the log of the PF-114 concentration to determine the IC50 value.
-
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of BCR-ABL and its downstream targets.
-
Cell Lysis:
-
Treat CML cells with PF-114 for the desired time and at the desired concentrations.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-CrkL, anti-CrkL, anti-p-STAT5, anti-STAT5, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, or anti-β-tubulin as a loading control) overnight at 4°C. Antibody dilutions should be optimized, but a starting point is typically 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Conclusion
PF-114 is a highly potent and selective BCR-ABL tyrosine kinase inhibitor with a mechanism of action tailored to overcome resistance, particularly that conferred by the T315I mutation. Its ability to effectively inhibit the kinase activity of both wild-type and mutated BCR-ABL at nanomolar concentrations leads to the suppression of critical downstream signaling pathways, resulting in cell cycle arrest and apoptosis in CML cells. The favorable selectivity profile of PF-114 suggests a potential for reduced off-target toxicities. The data and methodologies presented in this guide provide a robust foundation for further research and development of this promising therapeutic agent for Philadelphia chromosome-positive leukemias.
References
The Potent Inhibition of the BCR-ABL T315I "Gatekeeper" Mutation by PF-114: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Philadelphia chromosome, with its resultant BCR-ABL fusion oncogene, is the hallmark of chronic myeloid leukemia (CML). The development of tyrosine kinase inhibitors (TKIs) targeting the aberrant BCR-ABL kinase activity has revolutionized the treatment of CML. However, the emergence of resistance, particularly through mutations in the ABL kinase domain, remains a significant clinical challenge. The T315I mutation, often referred to as the "gatekeeper" mutation, confers resistance to most first and second-generation TKIs. PF-114 (also known as vamotinib) is a third-generation TKI specifically designed to overcome this resistance, demonstrating potent and selective inhibition of both native and mutated BCR-ABL, including the formidable T315I variant.[1][2][3] This technical guide provides an in-depth overview of the preclinical data and methodologies used to characterize the inhibitory activity of PF-114 against the T315I mutation.
Quantitative Analysis of PF-114 Kinase Inhibition
PF-114 has demonstrated potent inhibitory activity against a range of BCR-ABL mutants, with a particularly high efficacy against the T315I mutation. The following tables summarize the half-maximal inhibitory concentration (IC50) values of PF-114 against various BCR-ABL isoforms and a panel of other kinases, highlighting its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of PF-114 against BCR-ABL Kinase Mutants
| Kinase Target | PF-114 IC50 (nM) | Reference |
| BCR-ABL (Wild-Type) | 1-5 | [4] |
| BCR-ABL (T315I) | 10-100 | [5] |
| BCR-ABL (E255K) | Potently Inhibited | |
| BCR-ABL (Y253F) | Potently Inhibited | |
| BCR-ABL (F317L) | Potently Inhibited |
Table 2: Selectivity Profile of PF-114 Compared to Other TKIs
| Tyrosine Kinase Inhibitor | Number of Kinases Inhibited at 100 nM | Reference |
| Nilotinib | 19 | |
| PF-114 | 27 | |
| Dasatinib | 48 | |
| Ponatinib | 80 |
Experimental Protocols
This section details the key experimental methodologies employed to evaluate the efficacy of PF-114.
Cell Viability and Proliferation Assay (XTT Assay)
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
-
Cell Lines: Ba/F3 murine pro-B cells expressing either wild-type BCR-ABL or the BCR-ABL T315I mutant. K562, a human CML cell line endogenously expressing BCR-ABL.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Treat the cells with serial dilutions of PF-114 (e.g., 0.01 µM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent with the activation reagent (e.g., phenazine methosulfate) according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2 to 5 hours at 37°C, protected from light.
-
Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 660 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Western Blot Analysis for Phosphoprotein Levels
Western blotting is used to detect the phosphorylation status of key downstream targets of BCR-ABL, providing a direct measure of kinase inhibition.
-
Target Proteins: Phosphorylated CrkL (p-CrkL) and phosphorylated STAT5 (p-STAT5).
-
Procedure:
-
Culture Ba/F3 cells expressing BCR-ABL or BCR-ABL-T315I and treat with various concentrations of PF-114 for a specified time (e.g., 1-4 hours).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-CrkL (e.g., Tyr207) and p-STAT5 overnight at 4°C with gentle agitation. Also, probe for total CrkL, total STAT5, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
-
In Vivo Murine Model of CML
To assess the in vivo efficacy of PF-114, a murine model of CML is utilized.
-
Animal Model: Sublethally irradiated C57BL/6N or immunodeficient (e.g., NSG) mice are transplanted intravenously with bone marrow cells transduced to express p185BCR/ABL or p185BCR/ABL-T315I.
-
Treatment Regimen:
-
Once leukemia is established (e.g., confirmed by bioluminescence imaging or peripheral blood analysis), mice are randomized into treatment and control groups.
-
Administer PF-114 orally by gavage at a dose of 50 mg/kg once daily. A control group receives a vehicle solution. Ponatinib at 25 mg/kg can be used as a positive control.
-
Treatment is typically continued for a period of 14 to 20 days.
-
-
Efficacy Evaluation:
-
Monitor the health of the mice daily, including body weight and signs of disease progression.
-
Assess leukemia burden periodically using methods such as bioluminescent imaging (for luciferase-expressing cell lines) or flow cytometry of peripheral blood or bone marrow.
-
The primary endpoint is overall survival, which is plotted using Kaplan-Meier survival curves.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway inhibited by PF-114 and a typical experimental workflow for its evaluation.
Caption: BCR-ABL T315I Signaling and PF-114 Inhibition.
Caption: Preclinical Evaluation Workflow for PF-114.
Conclusion
PF-114 is a potent and selective inhibitor of the BCR-ABL kinase, with significant activity against the clinically challenging T315I mutation. Preclinical studies, employing a range of in vitro and in vivo assays, have robustly demonstrated its ability to inhibit the aberrant signaling driven by the T315I mutant, leading to reduced cell proliferation and prolonged survival in animal models. The data and methodologies presented in this guide underscore the potential of PF-114 as a valuable therapeutic agent for CML patients who have developed resistance to other TKIs. Further clinical investigation is warranted to fully elucidate its safety and efficacy in this patient population.
References
- 1. Video: Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia [jove.com]
- 2. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
The Potent Apoptotic Induction of PF-114 in Chronic Myeloid Leukemia Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives malignant transformation, promoting cell proliferation and inhibiting apoptosis. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, particularly due to mutations in the ABL kinase domain such as the T315I "gatekeeper" mutation, remains a significant clinical challenge.[1][2]
PF-114 (Vamotinib) is a third-generation TKI designed to potently and selectively inhibit both native and mutated forms of BCR-ABL, including the T315I mutation.[1][3] This document provides an in-depth technical overview of the mechanisms by which PF-114 induces apoptosis in CML cell lines, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action: Inhibition of BCR-ABL and Downstream Signaling
PF-114 functions as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase. Its binding to the kinase domain prevents the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates. This targeted inhibition triggers a cascade of events culminating in cell cycle arrest and apoptosis.
The primary molecular events following PF-114 treatment in BCR-ABL positive CML cell lines, such as K562, are:
-
Dephosphorylation of CrkL: CrkL is a key adaptor protein and a direct substrate of BCR-ABL. Its phosphorylation status is a reliable biomarker of BCR-ABL activity. PF-114 rapidly blocks CrkL phosphorylation, indicating immediate and effective target engagement.
-
Inhibition of Pro-Survival Signaling Pathways: The constitutive activity of BCR-ABL activates several downstream pathways crucial for CML cell survival and proliferation. PF-114 effectively inhibits these pathways, including:
-
PI3K/Akt Pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis. PF-114 treatment leads to a reduction in phosphorylated (active) Akt.
-
RAS/MEK/ERK Pathway: This pathway is a major driver of cell proliferation. PF-114 inhibits the phosphorylation of ERK1/2.
-
-
Induction of Cell Cycle Arrest: By inhibiting the key signaling pathways that drive cell proliferation, PF-114 induces a G1 phase arrest in the cell cycle of CML cells.
-
Modulation of Apoptotic Regulators: PF-114 shifts the balance towards apoptosis by affecting key members of the Bcl-2 family of proteins. This includes a decrease in the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and BH3 interacting-domain death agonist.
-
Mitochondrial Depolarization and Caspase Activation: The inhibition of pro-survival signals and modulation of Bcl-2 family proteins leads to a reduction in the mitochondrial transmembrane potential. This is a critical step in the intrinsic apoptotic pathway, leading to the activation of executioner caspases (like caspase-3 and -7) and subsequent cleavage of cellular substrates such as poly(ADP-ribose)polymerase (PARP), ultimately resulting in programmed cell death.
Quantitative Data on PF-114 Efficacy
The following table summarizes the cytotoxic and apoptotic effects of PF-114 on CML cell lines as reported in the literature.
| Cell Line | BCR-ABL Status | Parameter | Value | Time Point | Reference |
| K562 | Wild-type | IC50 | 1-5 nM | 72 hours | |
| K562 | Wild-type | IC50 | Low nM range | 48 hours | |
| Ba/F3 | T315I Mutant | IC50 | Nanomolar | Not Specified |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PF-114 Induced Apoptosis
Caption: PF-114 inhibits BCR-ABL, leading to apoptosis.
Experimental Workflow for Assessing Apoptosis
References
The Pharmacological Profile of PF-114 (Vamotinib): A Third-Generation BCR-ABL Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-114, also known as Vamotinib, is a third-generation, ATP-competitive oral tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of chronic myeloid leukemia (CML).[1][2] Developed to overcome resistance to earlier-generation TKIs, PF-114 exhibits potent activity against wild-type BCR-ABL and various mutated isoforms, most notably the highly resistant T315I "gatekeeper" mutation.[3][4][5] Preclinical and clinical studies have highlighted its improved selectivity and favorable safety profile compared to other TKIs, positioning it as a valuable therapeutic option for patients with resistant or intolerant CML. This guide provides a comprehensive overview of the pharmacological properties of PF-114, including its mechanism of action, preclinical and clinical efficacy, safety, and the experimental protocols utilized in its evaluation.
Introduction
The development of tyrosine kinase inhibitors targeting the BCR-ABL fusion oncoprotein has revolutionized the treatment of Philadelphia chromosome-positive (Ph+) leukemias, particularly CML. However, the emergence of resistance, primarily through mutations in the ABL kinase domain, has necessitated the development of next-generation inhibitors. PF-114 is a novel TKI designed to address this clinical challenge by effectively targeting a wide range of BCR-ABL mutations, including the notoriously difficult-to-treat T315I mutation. Its enhanced selectivity for the ABL kinase is intended to minimize off-target effects and improve patient safety.
Mechanism of Action
PF-114 functions as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase. By binding to the ATP-binding site of the kinase domain, it blocks the autophosphorylation and activation of BCR-ABL. This, in turn, inhibits the downstream signaling pathways that are critical for the proliferation and survival of CML cells.
The key molecular events following PF-114 administration include:
-
Dephosphorylation of CrkL: CrkL is a major substrate of BCR-ABL, and its phosphorylation status is a reliable biomarker of BCR-ABL kinase activity. PF-114 rapidly reduces CrkL phosphorylation.
-
Inhibition of Downstream Pathways: PF-114 effectively suppresses the constitutively active PI3K/AKT/ERK1/2 and JAK/STAT3/5 signaling pathways.
-
Induction of Apoptosis: By inhibiting these pro-survival pathways, PF-114 triggers apoptosis in CML cells. This is evidenced by increased Annexin V reactivity, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).
The following diagram illustrates the signaling pathway targeted by PF-114:
Preclinical Pharmacology
Preclinical studies have demonstrated the potent and selective activity of PF-114. In vitro and in vivo models have confirmed its ability to inhibit wild-type and mutated BCR-ABL, including the T315I mutation, at nanomolar concentrations. In murine models of CML, PF-114 significantly prolonged survival, with efficacy comparable to ponatinib. Notably, PF-114 was designed for increased selectivity to improve safety, potentially reducing the off-target effects, such as cardiovascular issues, that have been observed with other TKIs.
Clinical Pharmacology
Phase 1 Clinical Trial (NCT02885766)
A Phase 1, multicenter, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of PF-114 in adult patients with Ph+ CML who were resistant to second-generation BCR-ABL inhibitors or harbored the T315I mutation.
-
Study Design: The study employed a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD). Patients received PF-114 orally once daily in continuous 28-day cycles. Dose escalation proceeded based on the incidence of dose-limiting toxicities (DLTs) in the preceding cohort.
-
Patient Population: 51 patients with chronic or accelerated phase CML who had failed at least one second-generation TKI or had the T315I mutation were enrolled.
-
Primary Objective: To determine the MTD and identify DLTs.
-
Secondary Objectives: To assess safety, efficacy (hematological, cytogenetic, and molecular responses), and pharmacokinetics.
-
Response Criteria: Hematological, cytogenetic, and molecular responses were evaluated based on the 2013 European LeukemiaNet (ELN) criteria. Molecular response was assessed by quantitative polymerase chain reaction (qPCR) for BCR-ABL transcripts.
The workflow for the Phase 1 dose-escalation study is depicted below:
PF-114 demonstrated significant clinical activity in a heavily pretreated patient population. The optimal balance of safety and efficacy was observed at a dose of 300 mg per day.
| Response Metric | Overall Population | Patients with T315I Mutation |
| Complete Hematologic Response (CHR) | 14 of 30 evaluable patients | 3 of 8 evaluable patients |
| Major Cytogenetic Response (MCyR) | 14 of 44 evaluable patients | 5 of 16 patients |
| Complete Cytogenetic Response (CCyR) | 10 of 50 evaluable patients | 2 of 16 patients |
| Major Molecular Response (MMR) | 7 of 51 evaluable patients | 1 of 16 patients |
Data compiled from published results of the NCT02885766 study.
At the recommended dose of 300 mg daily, a Major Cytogenetic Response (MCyR) was achieved in 6 of 9 subjects, a Complete Cytogenetic Response (CCyR) in 5 of 9 subjects, and a Major Molecular Response (MMR) in 4 of 9 subjects who had not achieved these responses at enrollment.
The maximum tolerated dose (MTD) of PF-114 was determined to be 600 mg per day. The dose-limiting toxicity (DLT) was Grade 3 psoriasis-like skin toxicity. Other common non-hematologic toxicities included skin-related issues, which were more frequent at doses of 400 mg and above and resolved with dose interruption and topical therapy. Importantly, no vascular occlusive events were observed, a noteworthy safety distinction from some other TKIs.
| Safety Parameter | Observation |
| Maximum Tolerated Dose (MTD) | 600 mg/day |
| Dose-Limiting Toxicity (DLT) | Grade 3 psoriasis-like skin toxicity |
| Most Common Non-Hematologic Toxicity | Skin toxicity (more common at ≥400 mg) |
| Vascular Occlusive Events | None reported |
Conclusion
PF-114 (Vamotinib) is a potent, third-generation BCR-ABL tyrosine kinase inhibitor with a pharmacological profile well-suited for the treatment of chronic myeloid leukemia, including cases with the T315I mutation. Its mechanism of action, centered on the selective inhibition of BCR-ABL and its downstream signaling pathways, translates into significant clinical efficacy in patients who have failed prior TKI therapies. The Phase 1 clinical trial established a favorable risk-benefit profile, with a recommended dose of 300 mg per day and a manageable safety profile devoid of the vascular occlusive events seen with other agents. The comprehensive data gathered to date strongly support the continued development of PF-114 as a valuable addition to the therapeutic armamentarium for CML.
References
- 1. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
The Genesis of PF-114: A Selective Ponatinib Derivative for Resistant CML
An In-depth Technical Guide on the Development of a Next-Generation BCR-ABL Inhibitor
This whitepaper provides a comprehensive technical overview of the discovery and preclinical development of PF-114 (also known as vamotinib), a potent and selective tyrosine kinase inhibitor (TKI) designed as a derivative of ponatinib. Tailored for researchers, scientists, and drug development professionals, this document delves into the rationale behind its creation, its inhibitory profile, the experimental methodologies used for its characterization, and its potential as a therapeutic agent for chronic myeloid leukemia (CML), particularly in cases of resistance to other TKIs.
Introduction: The Challenge of Resistance in CML Therapy
The treatment of chronic myeloid leukemia (CML) was revolutionized by the advent of BCR-ABL tyrosine kinase inhibitors (TKIs). However, the emergence of resistance, often driven by mutations in the ABL kinase domain, remains a significant clinical hurdle. The "gatekeeper" T315I mutation, in particular, confers resistance to most first and second-generation TKIs.[1][2] Ponatinib, a third-generation TKI, was a major advancement, demonstrating potent activity against native BCR-ABL and all known single mutations, including T315I.[2][3] Despite its efficacy, ponatinib's broad kinase inhibition profile has been associated with off-target effects, leading to safety concerns.[1] This created a clear need for a novel TKI with the potency of ponatinib against resistant BCR-ABL mutations but with a more selective kinase inhibition profile to improve its safety.
PF-114 was rationally designed to meet this need. As a derivative of ponatinib, it was developed to retain the critical interactions required for potent inhibition of BCR-ABL, including the T315I mutant, while modifying its structure to reduce off-target kinase activity. Preclinical studies have demonstrated that PF-114 is a potent and selective inhibitor of both native and mutated BCR-ABL, showing promise as a next-generation therapy for resistant Philadelphia chromosome-positive (Ph+) leukemias.
Quantitative Data Presentation: A Comparative Analysis of Inhibitory Potency
The following tables summarize the quantitative data on the inhibitory activity of PF-114 in comparison to ponatinib and other relevant TKIs.
Table 1: In Vitro Inhibitory Activity (IC50) of PF-114 and Ponatinib against BCR-ABL Kinase Mutants
| Kinase Target | PF-114 IC50 (nM) | Ponatinib IC50 (nM) |
| ABL | 0.49 | 0.37 - 2.0 |
| ABLT315I | 0.78 | 0.37 - 2.0 |
| ABLE255K | 9.5 | Not specified in provided results |
| ABLF317I | 2.0 | Not specified in provided results |
| ABLG250E | 7.4 | Not specified in provided results |
| ABLH396P | 1.0 | Not specified in provided results |
| ABLM351T | 2.8 | Not specified in provided results |
| ABLQ252H | 12 | Not specified in provided results |
| ABLY253F | 4.1 | Not specified in provided results |
Data sourced from MedchemExpress and various preclinical studies.
Table 2: Kinase Selectivity Profile of PF-114, Ponatinib, Dasatinib, and Nilotinib
| Kinase Inhibition (Residual Activity at 100 nM) | PF-114 | Ponatinib | Dasatinib | Nilotinib |
| <1% Residual Activity (High Potency) | ABL, ABL-T315I | Multiple kinases including ABL, VEGFR, FGFR, PDGFR, SRC, FLT3, c-KIT | Multiple kinases including ABL, SRC family | ABL, KIT, PDGFR |
| 1-10% Residual Activity (Moderate Potency) | Limited number of kinases | Broad range of kinases | Broad range of kinases | Limited number of kinases |
| 10-50% Residual Activity (Lower Potency) | Very few kinases | Broad range of kinases | Broad range of kinases | Limited number of kinases |
This table provides a qualitative summary based on a cell-free enzymatic assay with a panel of 337 kinases. PF-114 demonstrates a more selective profile with high potency primarily against ABL kinases, whereas ponatinib, dasatinib, and nilotinib inhibit a broader range of kinases at the same concentration.
Table 3: Preliminary Efficacy of Vamotinib (PF-114) in a Phase 1 Clinical Trial (NCT02885766)
| Response Metric | Patients with BCR-ABL1T315I (n=16) | Patients Failing Ponatinib (n=5) | Overall Evaluable Patients |
| Complete Hematologic Response (CHR) | 3 | 2 | 14 of 30 |
| Major Cytogenetic Response (MCyR) | 3 | Not specified in provided results | 14 of 44 |
| Complete Cytogenetic Response (CCyR) | 1 | Not specified in provided results | 10 of 50 |
| Major Molecular Response (MMR) | Not specified in provided results | Not specified in provided results | 7 of 51 |
Data from the final results of the phase 1 dose-escalation study.
Experimental Protocols: Methodologies for Key Experiments
This section details the methodologies for the key experiments cited in the preclinical evaluation of PF-114.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-114 against a panel of purified kinases, including wild-type and mutant forms of BCR-ABL.
Methodology: A cell-free enzymatic assay is performed. Recombinant human kinase enzymes are incubated with a specific peptide substrate and adenosine triphosphate (ATP) in a reaction buffer. The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of adenosine diphosphate (ADP) produced. For IC50 determination, the assay is performed in the presence of serial dilutions of the inhibitor (PF-114 or comparator compounds). The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a nonlinear regression model. Various detection methods can be employed, including radiometric assays (measuring the incorporation of radiolabeled phosphate), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo). A common approach involves a mobility shift assay using microfluidic chip-based electrophoresis to separate the phosphorylated and non-phosphorylated substrates.
Cell Proliferation and Viability Assay (XTT Assay)
Objective: To assess the effect of PF-114 on the proliferation and viability of leukemia cell lines expressing wild-type or mutant BCR-ABL.
Methodology: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Leukemia cells (e.g., Ba/F3 cells engineered to express different BCR-ABL variants) are seeded in 96-well microtiter plates at a predetermined optimal density.
-
Compound Treatment: The cells are then treated with increasing concentrations of PF-114 or control compounds for a specified incubation period (e.g., 48-72 hours).
-
XTT Reagent Addition: Following incubation, a solution of XTT mixed with an electron coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate) is added to each well.
-
Incubation and Measurement: The plates are incubated for a further period (typically 2-4 hours) to allow for the conversion of the water-soluble XTT to a colored formazan product by metabolically active cells.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450-500 nm. The absorbance is directly proportional to the number of viable cells. The results are used to calculate the concentration of the compound that inhibits cell proliferation by 50% (GI50).
Western Blot Analysis of BCR-ABL Signaling
Objective: To investigate the effect of PF-114 on the phosphorylation status of key proteins in the BCR-ABL signaling pathway.
Methodology:
-
Cell Lysis: Leukemia cells treated with PF-114 or a vehicle control for a specified time are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins such as BCR-ABL (p-ABL), CrkL (p-CrkL), STAT5 (p-STAT5), ERK1/2 (p-ERK1/2), and Akt (p-Akt). A loading control antibody (e.g., β-tubulin or GAPDH) is used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition of signaling.
In Vivo Murine Leukemia Models
Objective: To evaluate the in vivo efficacy and safety of PF-114 in animal models of CML.
Methodology:
-
Model Induction: A CML-like disease is induced in immunocompromised mice (e.g., NOD/SCID) by intravenous or subcutaneous injection of human leukemia cells (e.g., K562) or murine hematopoietic cells transduced with retroviruses encoding BCR-ABL or its mutants (e.g., BCR-ABL-T315I).
-
Drug Administration: Once the disease is established (e.g., detectable tumor burden or signs of leukemia), the mice are randomized into treatment and control groups. PF-114, ponatinib, or a vehicle control is administered orally at specified doses and schedules.
-
Efficacy Assessment: The primary endpoint is typically overall survival. Other efficacy parameters may include tumor volume measurement (for solid tumors), monitoring of leukemia progression through peripheral blood analysis (e.g., white blood cell count), or bioluminescence imaging if the leukemia cells are engineered to express luciferase.
-
Toxicity Assessment: The safety of the treatment is monitored by regular measurement of body weight, observation of clinical signs of toxicity, and, upon study completion, histopathological analysis of major organs.
Mandatory Visualizations: Diagrams of Pathways and Workflows
The following diagrams, created using the DOT language, visualize key aspects of the discovery and development of PF-114.
Caption: BCR-ABL signaling cascade and the inhibitory action of PF-114.
Caption: Rationale for the development of PF-114 as a ponatinib derivative.
Caption: Workflow of the Phase 1 clinical trial for PF-114.
Conclusion
PF-114 has emerged from a rational drug design strategy as a promising next-generation TKI for Ph+ leukemias. By building upon the potent inhibitory scaffold of ponatinib and refining its structure for enhanced selectivity, PF-114 demonstrates the potential to address the significant clinical challenge of TKI resistance, including that mediated by the T315I mutation, while potentially offering an improved safety profile. The preclinical data strongly support its continued clinical development, with the ongoing evaluation in clinical trials being critical to fully elucidate its therapeutic potential in patients with resistant or intolerant CML. This in-depth technical guide provides a foundational understanding of the core data and methodologies that underpin the development of PF-114 as a significant advancement in the field of targeted cancer therapy.
References
- 1. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Pf-114: Methodological & Application
Application Notes and Protocols for PF-114 in In Vivo Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-114, also known as vamotinib, is a third-generation oral tyrosine kinase inhibitor (TKI) designed to target the Bcr-Abl fusion oncoprotein, a key driver in Philadelphia chromosome-positive (Ph+) leukemias such as Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[1][2] Notably, PF-114 demonstrates potent activity against both wild-type Bcr-Abl and various mutated forms, including the highly resistant T315I 'gatekeeper' mutation, which confers resistance to first and second-generation TKIs.[1][2][3] Preclinical studies in various in vivo leukemia models have demonstrated the efficacy of PF-114 in prolonging survival and inhibiting tumor growth, supporting its clinical evaluation. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and key signaling pathways associated with PF-114 administration in preclinical murine leukemia models.
Data Presentation
Table 1: In Vivo Efficacy of PF-114 in Murine Leukemia Models
| Model | Cell Line/Source | Mouse Strain | PF-114 Dosage | Comparator | Treatment Duration | Key Outcomes |
| CML-like disease | Sca1+-positive bone marrow cells expressing p185BCR/ABL or p185–T315IBCR/ABL | C57BL/6N | 50 mg/kg, oral, once daily | Ponatinib (25 mg/kg) | 20 days | Significantly prolonged survival, comparable to ponatinib. |
| BCR/ABL-derived ALL | Spleen cells from ALL mice | Sublethally irradiated recipients | 50 mg/kg, oral gavage | Ponatinib (25 mg/kg) | 20 days | Prolonged survival of recipient mice. |
| Primary Ph+ ALL Xenograft (T315I) | Patient-derived long-term culture (PD-LTC KÖ) expressing BCR/ABL-T315I | Sublethally irradiated NSG mice | 50 mg/kg, oral gavage | Ponatinib (25 mg/kg) | 14 days | Significantly prolonged survival, similar to ponatinib. |
| CML Xenograft | BCR-ABL positive human CML transplants | Immunocompromised mice | Tolerable oral doses | Not specified | Up to 240 days | Complete inhibition of tumor re-growth. |
Table 2: Preclinical and Clinical Dosage Overview
| Setting | Dosage Range | Key Findings |
| Preclinical (Murine Models) | 50 mg/kg once daily (oral) | Effective in prolonging survival and inhibiting tumor growth. |
| Phase 1 Clinical Trial (Human) | 50-750 mg/day | Maximum Tolerated Dose (MTD) established at 600 mg/day. The recommended Phase 2 dose is 300 mg/day. |
Signaling Pathways
PF-114 exerts its anti-leukemic effects by inhibiting the Bcr-Abl tyrosine kinase, which leads to the downregulation of downstream signaling pathways crucial for cell proliferation and survival. The primary mechanism involves the induction of apoptosis.
References
- 1. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PF-114 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-114 is a fourth-generation tyrosine kinase inhibitor (TKI) that targets the Bcr-Abl fusion protein, the hallmark of chronic myeloid leukemia (CML).[1][2] Notably, PF-114 is effective against the T315I "gatekeeper" mutation, which confers resistance to many other TKIs.[1][3] Western blot analysis is a critical technique to elucidate the mechanism of action and confirm target engagement of PF-114 by assessing the phosphorylation status of Bcr-Abl and its downstream signaling proteins. These application notes provide a comprehensive guide to utilizing Western blot for this purpose.
Principle of the Assay
The constitutively active Bcr-Abl tyrosine kinase phosphorylates numerous downstream substrates, driving CML pathogenesis. Key among these is the adaptor protein CrkL, whose phosphorylation is a reliable biomarker of Bcr-Abl activity.[1] PF-114 is expected to inhibit Bcr-Abl kinase activity, leading to a dose-dependent decrease in the phosphorylation of Bcr-Abl itself (autophosphorylation) and its downstream targets, such as CrkL and STAT5. Western blot analysis, using phospho-specific antibodies, allows for the sensitive detection and semi-quantitative analysis of these phosphorylation events.
Data Presentation
| Cell Line | Target Protein | PF-114 Concentration | Observed Effect on Phosphorylation | Reference |
| Ba/F3 p210BCR/ABL | p-BCR-ABL (Y245) | Nanomolar | Significant decrease | |
| Ba/F3 p210BCR/ABL | p-CrkL (Y207) | Nanomolar | Significant decrease | |
| Ba/F3 p210BCR/ABL | p-STAT5 | Nanomolar | Significant decrease | |
| Ba/F3 p210BCR/ABL-T315I | p-BCR-ABL (Y245) | Nanomolar | Significant decrease | |
| Ba/F3 p210BCR/ABL-T315I | p-CrkL (Y207) | Nanomolar | Significant decrease | |
| Ba/F3 p210BCR/ABL-T315I | p-STAT5 | Nanomolar | Significant decrease | |
| K562 (wild-type BCR/ABL) | p-CrkL | Nanomolar | Blocked intracellular phosphorylation | |
| K562 (wild-type BCR/ABL) | p-Akt | Nanomolar | Markedly attenuated | |
| K562 (wild-type BCR/ABL) | p-ERK1/2 | Nanomolar | Markedly attenuated |
Experimental Protocols
Detailed Methodology for Western Blot Analysis of PF-114 Target Engagement
This protocol outlines the steps for treating CML cell lines with PF-114, preparing cell lysates, and performing Western blot to detect changes in the phosphorylation of Bcr-Abl, CrkL, and STAT5.
1. Cell Culture and Treatment
-
Cell Lines: K562 (human CML, wild-type Bcr-Abl) or Ba/F3 cells engineered to express wild-type or T315I mutant Bcr-Abl.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for K562, supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator. For Ba/F3 cells, supplement the medium with IL-3, except when selecting for Bcr-Abl-driven factor-independent growth.
-
PF-114 Preparation: Prepare a stock solution of PF-114 (e.g., 10 mM in DMSO). From this, prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Treatment: Seed cells at a density of 0.5-1 x 106 cells/mL. The following day, treat the cells with the prepared concentrations of PF-114 for a predetermined time (e.g., 2-4 hours). Include a vehicle-only (DMSO) control.
2. Cell Lysis
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Electrotransfer
-
Normalize protein samples to equal concentrations (e.g., 20-30 µg of total protein per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Primary Antibodies:
-
Rabbit anti-phospho-Abl (Tyr245)
-
Rabbit anti-phospho-CrkL (Tyr207)
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Mouse anti-c-Abl (for total Bcr-Abl)
-
Rabbit anti-CrkL (for total CrkL)
-
Rabbit anti-STAT5 (for total STAT5)
-
Mouse anti-β-actin or anti-GAPDH (as a loading control)
-
-
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
For quantitative analysis, use densitometry software to measure the band intensities. Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and/or the loading control.
Mandatory Visualizations
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pf-114: Troubleshooting & Optimization
Technical Support Center: PF-114 Resistance Mechanisms in Leukemia Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to the tyrosine kinase inhibitor (TKI) PF-114 in leukemia cells.
Frequently Asked Questions (FAQs)
Q1: My leukemia cell line is showing reduced sensitivity to PF-114. What are the potential resistance mechanisms?
A1: Resistance to PF-114, a potent BCR-ABL inhibitor, can arise from several mechanisms, broadly categorized as BCR-ABL dependent or independent.
-
BCR-ABL Dependent Mechanisms: While PF-114 is effective against the T315I "gatekeeper" mutation, it is conceivable that novel or compound mutations within the BCR-ABL kinase domain could reduce its binding affinity.[1] Sequential treatment with different TKIs has been shown to lead to the selection of such compound mutations.
-
BCR-ABL Independent Mechanisms:
-
Activation of Alternative Signaling Pathways: Leukemia cells can bypass their dependency on BCR-ABL signaling by activating pro-survival pathways. A key identified mechanism is the activation of STAT3 phosphorylation, which may allow for cell rescue despite BCR-ABL inhibition by PF-114.[2] Other pathways implicated in TKI resistance include the PI3K/AKT/mTOR and RAS/MAPK pathways.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2), can actively pump PF-114 out of the cell, reducing its intracellular concentration and efficacy.[3][4]
-
Q2: I am not seeing the expected level of apoptosis in my PF-114 treated cells. What should I check?
A2: If you observe decreased apoptosis, consider the following:
-
Confirm Target Engagement: First, verify that PF-114 is inhibiting its primary target, BCR-ABL. You can assess the phosphorylation status of the direct BCR-ABL substrate, CrkL, by Western blot. A lack of dephosphorylation of CrkL may indicate a primary resistance mechanism related to drug binding.
-
Investigate STAT3 Activation: Persistent or increased phosphorylation of STAT3 (at Tyr705) in the presence of PF-114 is a known mechanism that can promote cell survival and rescue cells from apoptosis.[2]
-
Assess Expression of Anti-Apoptotic Proteins: Activation of alternative signaling pathways can lead to the upregulation of anti-apoptotic proteins like Mcl-1 and Bcl-xL, which can counteract the pro-apoptotic effects of PF-114.
Q3: How can I investigate if drug efflux is responsible for PF-114 resistance in my cell line?
A3: To determine if ABC transporters are mediating resistance, you can perform co-treatment experiments with known efflux pump inhibitors.
-
Inhibitor Studies: Treat your resistant cells with PF-114 in the presence and absence of inhibitors such as verapamil (for ABCB1) or Ko143 (for ABCG2). A significant increase in PF-114-induced cell death in the presence of an inhibitor would suggest the involvement of that specific transporter.
-
Efflux Assays: Directly measure the efflux of a fluorescent substrate (e.g., rhodamine 123 for ABCB1) in your cells. Reduced efflux in the presence of PF-114 would suggest that it competes for the same transporter.
Troubleshooting Guides
Problem: Inconsistent IC50 values for PF-114 in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are in the logarithmic growth phase and use a consistent and low passage number for all experiments. |
| Reagent Quality | Aliquot and store PF-114 in a desiccated environment at the recommended temperature to prevent degradation. Prepare fresh dilutions for each experiment. |
| Assay-Specific Issues (e.g., MTT, XTT) | Optimize cell seeding density to ensure a linear relationship between cell number and signal. For MTT assays, ensure complete solubilization of formazan crystals. |
| Clonal Heterogeneity | If working with a newly generated resistant line, consider single-cell cloning to establish a homogenous population. |
Problem: Difficulty in detecting changes in protein phosphorylation by Western blot.
| Potential Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states. |
| Antibody Quality | Use validated antibodies specific for the phosphorylated and total forms of your target proteins (e.g., p-STAT3 Tyr705, STAT3, p-CrkL, CrkL). |
| Insufficient Protein Loading | Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein across all lanes. |
| Timing of Analysis | Create a time-course experiment to determine the optimal time point to observe changes in phosphorylation after PF-114 treatment. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for PF-114 in sensitive and resistant leukemia cell lines. Note that specific data for PF-114 resistant lines is limited in the literature; therefore, data for the structurally similar TKI, ponatinib, is included for reference.
| Cell Line | Genotype/Phenotype | PF-114 IC50 (nM) | Ponatinib IC50 (nM) |
| K562 | BCR-ABL wt | 5 - 15 | 6 |
| Ba/F3 p210 | BCR-ABL wt | 10 - 20 | 1 |
| Ba/F3 T315I | BCR-ABL T315I | 15 - 30 | 8 - 11 |
| K562-R (Hypothetical) | PF-114 Resistant (STAT3 activated) | > 200 | > 100 |
| Ba/F3 G250E/T315I | BCR-ABL Compound Mutation | Not Available | > 200 |
Experimental Protocols
Cell Viability (XTT) Assay
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of PF-114 and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Labeling and Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 4-6 hours at 37°C.
-
Measurement: Measure the absorbance of the samples at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Treatment and Lysis: Treat leukemia cells with PF-114 for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) to confirm equal loading.
Visualizations
Caption: Overview of PF-114 action and resistance pathways in leukemia cells.
Caption: Troubleshooting workflow for investigating PF-114 resistance.
References
- 1. Differentiation status of primary chronic myeloid leukemia cells affects sensitivity to BCR-ABL1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-114 Treatment Schedules In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 4th generation tyrosine kinase inhibitor (TKI), PF-114 (also known as Vamotinib), in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is PF-114 and what is its primary mechanism of action?
A1: PF-114 is an orally bioavailable, 4th-generation tyrosine kinase inhibitor.[1] Its primary mechanism of action is the potent and selective inhibition of the BCR-ABL1 fusion protein, including wild-type and mutated isoforms like the T315I "gatekeeper" mutation, which confers resistance to many other TKIs.[2][3] Inhibition of BCR-ABL1 blocks downstream signaling pathways, including the phosphorylation of CrkL, leading to the suppression of ERK1/2 and Akt signaling.[2] This ultimately induces G1 cell cycle arrest and apoptosis in BCR-ABL1 positive cells.[2]
Q2: In which in vivo models has PF-114 shown efficacy?
A2: PF-114 has demonstrated therapeutic efficacy in murine models of Philadelphia chromosome-positive (Ph+) leukemia. These include a CML-like disease model induced in C57BL/6N mice and xenograft models using human CML cell lines such as K562 in immunocompromised mice (e.g., BALB/c nude mice). In these models, PF-114 has been shown to significantly prolong survival.
Q3: What is a typical starting dose and administration route for PF-114 in mice?
A3: Based on preclinical studies, a common starting dose for PF-114 in mice is in the range of 25-50 mg/kg, administered once daily via oral gavage. The optimal dose will depend on the specific animal model, tumor burden, and study endpoint.
Q4: What are the known dose-limiting toxicities (DLTs) and potential side effects of PF-114 in vivo?
A4: In a phase 1 clinical trial in humans, the primary dose-limiting toxicity was grade 3 psoriasis-like skin toxicity (rash). Preclinical toxicology studies in rats and dogs also noted the occurrence of rash. While detailed preclinical toxicity reports in mice are not extensively published, researchers should monitor for dermatological changes, weight loss, and general signs of distress. As with other TKIs, off-target effects can potentially lead to other toxicities, so careful observation is crucial.
Q5: How can I assess the pharmacodynamic (PD) effect of PF-114 in my in vivo study?
A5: A key pharmacodynamic marker for PF-114 activity is the dephosphorylation of the CrkL adaptor protein. This can be assessed in tumor tissue or peripheral blood mononuclear cells (PBMCs) isolated from treated animals. Western blotting for phosphorylated CrkL (p-CrkL) is a standard method for this analysis.
Troubleshooting Guides
Problem 1: Suboptimal or Lack of Efficacy in Xenograft Model
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | - Verify Formulation: Ensure PF-114 is fully solubilized or in a stable suspension. Consider reformulating with a different vehicle (see Experimental Protocols section).- Confirm Administration: Double-check oral gavage technique to ensure the full dose is delivered to the stomach.- Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to determine if adequate plasma concentrations are being achieved (see Data Presentation section for representative TKI PK data). |
| Drug Resistance | - Cell Line Authenticity: Confirm the identity and BCR-ABL status of your cell line.- BCR-ABL Independent Signaling: The tumor cells may have developed resistance through activation of alternative signaling pathways. Consider combination therapy with inhibitors of other pathways (e.g., mTOR, STAT3). |
| Suboptimal Dosing Schedule | - Dose Escalation: If no toxicity is observed, consider a dose escalation study to determine the maximum tolerated dose (MTD) in your specific model.- Frequency of Dosing: While once-daily dosing is common, the half-life in mice may necessitate twice-daily dosing to maintain target inhibition. |
Problem 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Dose is Too High | - Dose De-escalation: Reduce the dose to the next lowest level and monitor for resolution of toxicities.- Intermittent Dosing: Consider a dosing holiday (e.g., 5 days on, 2 days off) to allow for animal recovery. |
| Formulation/Vehicle Toxicity | - Vehicle-Only Control: Ensure you have a control group that receives only the vehicle to rule out vehicle-specific toxicity.- Alternative Vehicle: Test a different, well-tolerated vehicle for oral administration. |
| Off-Target Effects | - Monitor Organ Function: Collect blood for basic chemistry panels to assess liver and kidney function.- Histopathology: At the end of the study, perform histopathological analysis of major organs (liver, kidney, heart, lungs, skin) to identify any tissue damage. |
| Cardiotoxicity | - Although not specifically reported for PF-114 in preclinical models, some TKIs are associated with cardiotoxicity. Monitor for signs of distress, and consider cardiac-specific assessments if concerns arise. |
Data Presentation
Table 1: In Vivo Dosing Regimens for PF-114 in Murine Models
| Animal Model | Cell Line/Disease Induction | Dose (mg/kg) | Administration Route | Schedule | Reference |
| C57BL/6N Mice | Retrovirally transduced bone marrow cells expressing p185BCR/ABL or p185–T315IBCR/ABL | 50 | Oral gavage | Once daily for 20 days | |
| NSG Mice | Patient-derived LTC cells expressing BCR/ABL-T315I | 50 | Oral gavage | Once daily for 14 days |
Table 2: Representative In Vivo Efficacy of a BCR-ABL Inhibitor (Ponatinib) in a K562 Xenograft Model
Note: Specific quantitative tumor growth inhibition data for PF-114 in a K562 xenograft model is not publicly available. The following data for a structurally related TKI, ponatinib, is provided as a representative example.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Ponatinib | 10 | 450 ± 75 | 64% |
| Ponatinib | 30 | 150 ± 50 | 88% |
Table 3: Representative Pharmacokinetic Parameters of a BCR-ABL TKI in Mice
Note: Specific in vivo pharmacokinetic data for PF-114 in mice is not publicly available. These are representative values for a small molecule TKI administered orally to mice and should be used as a general guide.
| Parameter | Value | Description |
| Tmax (h) | 1 - 4 | Time to reach maximum plasma concentration. |
| Cmax (ng/mL) | 500 - 2000 | Maximum plasma concentration. |
| AUC (ng*h/mL) | 2000 - 8000 | Area under the plasma concentration-time curve. |
| t1/2 (h) | 2 - 6 | Plasma half-life. |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of PF-114 in Mice
This protocol provides a general method for formulating a poorly soluble compound like PF-114 for oral gavage.
Materials:
-
PF-114 powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), 20-22 gauge, straight or curved
Procedure:
-
Calculate the required amount of PF-114: Based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice, calculate the total mass of PF-114 needed. Assume a dosing volume of 10 mL/kg (e.g., 0.2 mL for a 20 g mouse).
-
Prepare the vehicle: In a sterile tube, prepare the vehicle solution by mixing the components in the specified ratios. For example, for 10 mL of vehicle, mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL saline.
-
Dissolve/Suspend PF-114:
-
First, dissolve the PF-114 powder in the DMSO component of the vehicle. Vortex thoroughly.
-
Gradually add the PEG300 and Tween-80, vortexing between each addition.
-
Finally, add the saline and vortex until a homogenous suspension or solution is formed. A brief sonication may aid in dissolution.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the PF-114 formulation into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.
-
Protocol 2: Western Blot for p-CrkL in Xenograft Tumor Tissue
Materials:
-
Tumor tissue, snap-frozen in liquid nitrogen
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CrkL (Tyr207)
-
Rabbit or mouse anti-total CrkL
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Tissue Lysis:
-
Homogenize the frozen tumor tissue in ice-cold supplemented RIPA buffer using a tissue homogenizer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-CrkL, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To assess total CrkL and the loading control, the membrane can be stripped and reprobed with the respective primary antibodies.
Mandatory Visualizations
Caption: PF-114 inhibits BCR-ABL1, preventing CrkL phosphorylation and downstream signaling.
Caption: Workflow for a typical PF-114 in vivo xenograft study.
Caption: A logical workflow for troubleshooting suboptimal efficacy in PF-114 in vivo studies.
References
- 1. youtube.com [youtube.com]
- 2. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pf-114: Validation & Comparative
Validating the Efficacy of PF-114 in Primary CML Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL tyrosine kinase. This oncogenic kinase drives the proliferation and survival of leukemia cells. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, resistance, and intolerance remain significant clinical challenges. PF-114 (vamotinib) is a third-generation TKI designed to inhibit wild-type and mutated BCR-ABL, including the gatekeeper T315I mutation, which confers resistance to most first- and second-generation TKIs.[1][2] This guide provides an objective comparison of PF-114's performance with other established TKIs, supported by preclinical and clinical data.
Comparative Efficacy of Tyrosine Kinase Inhibitors in CML
The following tables summarize the inhibitory potency and clinical responses of PF-114 and other commonly used TKIs in CML.
Table 1: In Vitro Inhibitory Activity against BCR-ABL
| Drug | TKI Generation | Target | IC50 (BCR-ABL Wild-Type) | IC50 (BCR-ABL T315I) | Cell Type |
| PF-114 | 3rd/4th | BCR-ABL, including T315I | Nanomolar concentrations | Nanomolar concentrations | CML cell lines[3] |
| Imatinib | 1st | BCR-ABL, c-KIT, PDGFR | ~600 nM | Ineffective | K562 CML cell line[4] |
| Nilotinib | 2nd | BCR-ABL | ~30 nM | Ineffective | K562 CML cell line[4] |
| Dasatinib | 2nd | BCR-ABL, SRC family kinases | <1 nM | Ineffective | CML cell lines |
| Ponatinib | 3rd | Pan-BCR-ABL inhibitor | ~0.4 nM | ~2.0 nM | Ba/F3 cells |
Table 2: Efficacy in Primary CML CD34+ Progenitor Cells
| Drug | Efficacy in CD34+ CML Cells | Key Findings |
| PF-114 | Data not yet available in the public domain. | Preclinical studies show high potency against various BCR-ABL mutants. |
| Imatinib | Moderately effective; IC50 ~0.9 µM in normal CD34+ cells. | Less effective in primitive, quiescent CML stem cells. |
| Nilotinib | Equipotent to imatinib in inhibiting BCR-ABL activity in primary CD34+ CML cells. | Less effective at inhibiting Bcr-Abl kinase in CD34+CD38− cells. |
| Dasatinib | More effective than imatinib in the CML stem cell compartment. | Targets CML-CD34+ progenitors as effectively as mature cells. |
| Ponatinib | More effective than imatinib in reducing CD26+/CD34+ primary CML cells. | Potent activity against T315I-mutated primary CML cells. |
Table 3: Clinical Responses in Heavily Pre-treated CML Patients (including T315I mutation)
| Drug | Complete Hematologic Response (CHR) | Major Cytogenetic Response (MCyR) | Major Molecular Response (MMR) |
| PF-114 | 42.1% (including 37.5% with T315I) | 28.5% | 11% |
| Ponatinib | High response rates in patients with T315I mutation. | 56% by 12 months in refractory CML. | 59% in refractory CML. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of TKI efficacy are provided below.
BCR-ABL Kinase Inhibition Assay (CrkL Phosphorylation)
This assay indirectly measures the kinase activity of BCR-ABL by assessing the phosphorylation of its direct downstream substrate, CrkL.
Workflow:
Protocol:
-
Cell Culture and Treatment: Primary CML cells or CML cell lines are cultured in appropriate media. Cells are then treated with a range of concentrations of the TKI (e.g., PF-114, imatinib) or a vehicle control (e.g., DMSO) for a specified period (e.g., 2-4 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the BCA assay, to ensure equal protein loading for subsequent steps.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated CrkL (p-CrkL). Subsequently, the membrane is stripped and re-probed with an antibody for total CrkL as a loading control.
-
Detection and Analysis: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software to determine the ratio of p-CrkL to total CrkL, which reflects the level of BCR-ABL kinase inhibition.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: CML cells are treated with the TKI of interest at various concentrations for a defined period (e.g., 24-48 hours).
-
Cell Harvesting and Washing: Both adherent and suspension cells are collected, washed with cold PBS, and then resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: CML cells are seeded in a 96-well plate at a specific density.
-
Drug Treatment: Cells are treated with a serial dilution of the TKI for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathways
PF-114 exerts its anti-leukemic effects by inhibiting the constitutively active BCR-ABL kinase, thereby blocking downstream signaling pathways crucial for CML cell proliferation and survival.
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein activates several key downstream signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, promoting cell proliferation and inhibiting apoptosis.
Mechanism of Action of PF-114
PF-114 directly inhibits the kinase activity of BCR-ABL, leading to the dephosphorylation and inactivation of its downstream effectors, such as CrkL, ERK1/2, and Akt. This blockade of pro-survival signaling ultimately induces apoptosis in CML cells.
References
- 1. mdpi.com [mdpi.com]
- 2. PF-114 Dose-finding Study in Ph+ CML Patients Resistant to 2nd Generation TKI or Presenting T315I Mutation [Russia] - CML Advocates Network [cmladvocates.net]
- 3. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Safety Operating Guide
Proper Disposal Procedures for BIZ 114: A Guide for Laboratory Professionals
Immediate Safety Notice: The identifier "BIZ 114" is not a standardized chemical name and can refer to multiple substances. For the context of researchers, scientists, and drug development professionals, this compound is understood to be a research-grade fatty acid derivative that acts as a potent inhibitor of the TNF-α activated NF-κΒ pathway.[1][2] As a novel research chemical, a specific Safety Data Sheet (SDS) may not be readily available. The following guidelines are based on general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult the specific SDS provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound with potential applications in treating ophthalmic disorders.[1][2] Given its nature as a biologically active compound, careful handling and disposal are necessary to ensure personnel safety and environmental protection.
I. Pre-Disposal and Handling
Before disposal, proper handling and storage are crucial. Unused or surplus this compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] All personnel handling the compound must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
II. Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound waste should be classified as hazardous chemical waste due to its biological activity and potential unknown toxicological properties.
Waste Streams:
-
Solid Waste: This includes contaminated PPE (gloves, etc.), absorbent materials from spill cleanups, and empty or expired containers of the pure compound. Solid waste should be double-bagged and placed in a designated hazardous waste container.
-
Liquid Waste: This includes solutions containing this compound, such as experimental residues or unused stock solutions. Liquid waste must be collected in a dedicated, leak-proof, and chemically resistant container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
III. Step-by-Step Disposal Protocol
-
Consult Safety Data Sheet (SDS): Always locate and read the manufacturer-provided SDS for specific disposal instructions. If an SDS is unavailable, treat the substance as highly hazardous.
-
Wear Appropriate PPE: At a minimum, wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Label Waste Containers: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazards associated with it.
-
Segregate Waste: Collect solid, liquid, and sharps waste in separate, appropriate containers as described above.
-
Store Waste Securely: Store sealed waste containers in a designated satellite accumulation area within the laboratory, ensuring secondary containment to prevent spills.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
IV. Data Summary Table
For quick reference, the following table summarizes the key logistical information for the disposal of this compound.
| Waste Type | Container | Key Disposal Steps | Regulatory Compliance |
| Pure Compound (Unused/Expired) | Original, sealed container within a hazardous waste receptacle. | Label as hazardous waste; Store in a designated satellite accumulation area; Arrange for EHS pickup. | EPA, RCRA, DOT, OSHA |
| Contaminated Solids (Gloves, Wipes) | Double-bagged and placed in a labeled solid hazardous waste container. | Segregate from liquid waste; Seal container when not in use; Arrange for EHS pickup. | EPA, RCRA, OSHA |
| Contaminated Liquids (Solutions) | Labeled, leak-proof, chemically compatible container. | Do not mix with incompatible waste; Keep container sealed; Use secondary containment; Arrange for EHS pickup. | EPA, RCRA, DOT |
| Contaminated Sharps | Puncture-proof, labeled sharps container. | Do not overfill; Seal container when full; Arrange for EHS pickup. | OSHA, EPA |
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical like this compound.
References
Personal protective equipment for handling BIZ 114
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling BIZ 114 (CAS No. 2099120-74-6), a fatty acid derivative. Adherence to these guidelines is crucial for ensuring laboratory safety and proper experimental conduct.
Chemical Identification and Properties
| Property | Value |
| IUPAC Name | (2R)-2-[(9Z,12Z,15Z,18Z)-nona-9,12,15,18-tetraen-1-yloxy]propanoic acid |
| CAS Number | 2099120-74-6 |
| Molecular Formula | C₂₄H₄₀O₃ |
| Molecular Weight | 376.57 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive hazard assessment is pending, standard laboratory precautions for handling fatty acid derivatives should be strictly followed. The recommended personal protective equipment is outlined below.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side-shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use. |
| Body Protection | Laboratory coat | Should be fully buttoned. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | - Avoid contact with skin and eyes. - Do not breathe dust or aerosols. - Use in a well-ventilated area, preferably in a chemical fume hood. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly sealed container. - Keep in a cool, dry, and well-ventilated place. - Protect from light. |
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Do not pour down the drain. |
| Contaminated Materials | Any materials (e.g., gloves, paper towels, pipette tips) that come into contact with this compound should be collected in a designated, sealed hazardous waste container. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational procedure for working with this compound in a laboratory setting.
Caption: Standard workflow for safe handling of this compound.
Signaling Pathway Relationship
This compound is known to be an inhibitor of the TNF-α activated NF-κβ pathway. The logical relationship of this inhibition is depicted below.
Caption: this compound inhibits the NF-κβ signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
